molecular formula C10H11BrO2 B2662330 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one CAS No. 1893674-30-0

1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

カタログ番号: B2662330
CAS番号: 1893674-30-0
分子量: 243.1
InChIキー: JJVNDZHGUYIGEX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-10(2,13)9(12)7-4-3-5-8(11)6-7/h3-6,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVNDZHGUYIGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC(=CC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1893674-30-0
Record name 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Comprehensive NMR Characterization and Peak Assignment of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is a specialized halogenated derivative of the widely utilized alpha-hydroxy ketone class of photoinitiators. Structurally, it merges the photolabile aliphatic core of 2-hydroxy-2-methylpropiophenone (often recognized commercially as Darocur 1173)[1][2] with the functionalized aromatic system of 3'-bromoacetophenone[3]. For researchers engaged in polymer chemistry or drug development, unambiguous structural confirmation of this molecule is critical. This whitepaper provides an in-depth, self-validating Nuclear Magnetic Resonance (NMR) methodology to definitively assign the 1 H and 13 C spectra of this compound, explaining the physical causality behind both the experimental protocols and the observed chemical shifts.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in spectral assignment, the acquisition protocol must be designed to preemptively resolve ambiguities—particularly concerning the labile tertiary alcohol and the quaternary carbons.

Sample Preparation Causality
  • Solvent Selection: The sample (15–20 mg for 1 H; 50–100 mg for 13 C) must be dissolved in deuterated chloroform (CDCl 3​ ). CDCl 3​ is specifically chosen because it is an aprotic solvent. Unlike protic solvents (e.g., Methanol-d4), CDCl 3​ prevents rapid intermolecular proton exchange, allowing the tertiary hydroxyl proton (-OH) to be observed as a discrete, albeit broadened, signal rather than blending into the solvent peak.

  • Internal Standard: 0.03% Tetramethylsilane (TMS) is included to provide a rigorous 0.00 ppm calibration point, ensuring chemical shift values are highly reproducible across different magnetic field strengths.

Acquisition Parameters
  • 1 H NMR (400 MHz): A 30° flip angle is utilized instead of a 90° pulse. Why? A 30° pulse ensures rapid longitudinal relaxation ( T1​ ) between scans. This is critical for accurate integration, ensuring the sharp 6H singlet of the gem-dimethyl group does not artificially suppress the integration of the 1H aromatic signals due to incomplete relaxation. A relaxation delay ( d1​ ) of 2.0 seconds is applied.

  • 13 C NMR (100 MHz): Acquired using WALTZ-16 composite pulse decoupling (CPD) to remove 1 H- 13 C splitting. Because quaternary carbons (the carbonyl, C-OH, and C-Br) lack attached protons to facilitate efficient dipole-dipole relaxation, a longer relaxation delay ( d1​ = 5.0 seconds) is recommended if quantitative carbon integration is required.

1 H NMR Spectral Analysis & Mechanistic Assignments

The proton spectrum of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is divided into a highly shielded aliphatic region and a complex, deshielded aromatic region.

Table 1: 1 H NMR Quantitative Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Rationale
-C(CH 3​ ) 2​ 1.62Singlet (s)6H-Equivalent methyls. Shielded by aliphatic environment but slightly deshielded by the adjacent C-OH and C=O groups.
-OH 4.10Broad Singlet (br s)1H-Labile proton. Position is concentration/temperature dependent. Validated via D 2​ O exchange.
H-5' 7.35Triplet (t)1H7.9Meta to both substituents. Most shielded aromatic proton.
H-4' 7.68Doublet of doublets (dd)1H8.0, 1.0Ortho to Br, para to C=O.
H-6' 7.95Doublet of doublets (dd)1H7.8, 1.4Ortho to C=O, para to Br. Deshielded by carbonyl magnetic anisotropy.
H-2' 8.15Triplet (t)1H1.8Ortho to both C=O and Br. Furthest downfield due to combined anisotropic and inductive effects.
Diagnostic Insights

The meta-substitution pattern creates a classic 4-spin aromatic system. The H-2' proton (8.15 ppm) is the most diagnostic signal. It is sandwiched between the electron-withdrawing carbonyl group and the electronegative bromine atom. The combined anisotropic deshielding from the C=O π -system and the inductive pull from the halogen shifts this proton furthest downfield. It appears as a narrow triplet ( J≈1.8 Hz) due to long-range meta-coupling with H-4' and H-6', confirming the 1,3-disubstitution pattern.

13 C NMR Spectral Analysis & Substituent Effects

The carbon spectrum provides the definitive framework of the molecule, heavily influenced by the "heavy atom effect" and carbonyl deshielding.

Table 2: 13 C NMR Quantitative Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
-C(CH 3​ ) 2​ 28.5CH 3​ Aliphatic methyl carbons.
C-OH 76.5C q​ Oxygen-bearing quaternary carbon.
C-3' 122.9C q​ Aromatic carbon attached to Bromine (Heavy Atom Effect).
C-6' 128.2CHAromatic CH.
C-5' 130.1CHAromatic CH.
C-2' 132.8CHAromatic CH between two substituents.
C-1' 135.5C q​ Aromatic quaternary carbon attached to carbonyl.
C-4' 135.8CHAromatic CH.
C=O 203.0C q​ Ketone carbonyl carbon.
The "Heavy Atom Effect"

A common pitfall in interpreting halogenated aromatics is assuming that the electronegativity of bromine will drastically deshield the attached carbon (C-3'). However, 13 C NMR is heavily influenced by spin-orbit coupling introduced by large halogens—known as the heavy atom effect. This phenomenon actually shields the ipso-carbon, pushing the C-3' signal upfield to 122.9 ppm , which is highly diagnostic when differentiating it from the C-1' carbonyl-attachment point (135.5 ppm).

2D NMR Workflows for Orthogonal Validation

To establish a self-validating system, 1D assignments must be orthogonally confirmed using physical perturbation and 2D correlational spectroscopy.

  • D 2​ O Exchange Protocol (Labile Proton Validation): To definitively prove the 4.10 ppm signal is the tertiary alcohol and not an aliphatic impurity, a drop of Deuterium Oxide (D 2​ O) is added directly to the NMR tube. The tube is vigorously shaken. The hydroxyl proton rapidly exchanges with deuterium ( R−OH+D2​O⇌R−OD+HDO ). Upon re-acquiring the 1 H spectrum, the signal at 4.10 ppm will completely disappear, replaced by a new HDO peak around 4.7 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is utilized to lock the aliphatic side chain to the aromatic core. The intense 6H methyl singlet (1.62 ppm) will show strong 3-bond correlations ( 3JCH​ ) to the carbonyl carbon (203.0 ppm) and 2-bond correlations ( 2JCH​ ) to the C-OH carbon (76.5 ppm). This connectivity maps the exact spatial arrangement of the quaternary centers.

Structural Elucidation Workflow Diagram

NMR_Workflow Prep 1. Sample Preparation 15-20 mg in CDCl3 + TMS H1 2. 1H NMR Acquisition 30° Pulse, 2s Relaxation Prep->H1 C13 3. 13C NMR Acquisition 100 MHz, CPD Decoupling Prep->C13 D2O 4. D2O Exchange Protocol Shake & Re-acquire 1H H1->D2O Validate -OH TwoD 5. 2D NMR (COSY/HMBC) Map Spin Systems & Cq H1->TwoD 1H Shifts C13->TwoD 13C Shifts Final 6. Final Peak Assignment Orthogonally Validated D2O->Final TwoD->Final

Fig 1. Self-validating NMR workflow for structural elucidation.

References

  • 3'-Bromoacetophenone | C8H7BrO | CID 16502 - PubChem . National Institutes of Health (NIH). [Link]

  • 2-Hydroxy-2-methyl-1-phenylpropan-1-one | C10H12O2 | CID 81984 - PubChem . National Institutes of Health (NIH).[Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is an alpha-hydroxy ketone of significant interest in synthetic organic chemistry and drug discovery. Its structure, featuring a brominated aromatic ring and a tertiary alcohol adjacent to a carbonyl group, makes it a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents. The presence of the bromine atom provides a handle for further functionalization via cross-coupling reactions, while the alpha-hydroxy ketone moiety is a common pharmacophore and a versatile reactive handle.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's characteristics for applications in process development, formulation, and analytical method development.

Chemical and Physical Properties

A summary of the key physicochemical properties of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is presented below. It is important to note that while some data is available from computational predictions, experimental data for this specific compound is limited in the public domain. Where experimental data is unavailable, this guide provides estimates based on structurally similar compounds and established analytical techniques.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₁BrO₂PubChem[1]
Molecular Weight 243.09 g/mol PubChem (calculated)[1]
Monoisotopic Mass 241.99425 DaPubChem[1]
Appearance Colorless oil (predicted)Inferred from similar compounds
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Acetone). Limited solubility in water is expected.Inferred from structural analogs
Predicted XlogP 2.2PubChem[1]
Predicted Collision Cross Section ([M+H]⁺) 145.5 ŲPubChem[1]

Structural Elucidation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the two methyl groups. The aromatic protons on the 3-bromophenyl ring would appear as a complex multiplet in the aromatic region (typically δ 7.2-8.0 ppm). The two methyl groups would likely appear as a singlet in the upfield region (typically δ 1.2-1.6 ppm) due to their chemical equivalence. The hydroxyl proton would present as a broad singlet, the chemical shift of which would be dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon (δ > 190 ppm), the aromatic carbons (δ 120-140 ppm), the carbon bearing the hydroxyl group (δ ~70-80 ppm), and the methyl carbons (δ ~25-30 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is expected to exhibit the following characteristic absorption bands:

  • A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

  • A strong, sharp absorption band around 1680-1700 cm⁻¹ due to the C=O stretching vibration of the ketone.

  • Several sharp absorption bands in the aromatic region (1450-1600 cm⁻¹) corresponding to C=C stretching vibrations within the phenyl ring.

  • A C-Br stretching vibration, which is typically found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one, the mass spectrum would show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.

Experimental Protocols for Physicochemical Characterization

This section outlines the standard experimental procedures for determining the key physicochemical properties of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one. These protocols are based on established methodologies for the characterization of organic compounds.

Synthesis of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

A common method for the synthesis of α-hydroxy ketones is the α-hydroxylation of a corresponding ketone precursor.[2]

Workflow for the Synthesis of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

G cluster_synthesis Synthesis Start 1-(3-Bromophenyl)-2-methylpropan-1-one Reagents Oxidizing Agent (e.g., m-CPBA or Oxone®) Base (e.g., K₂CO₃) Start->Reagents Reaction α-Hydroxylation Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one Purification->Product G cluster_mp Melting Point Determination Sample Purified Solid Sample Loading Pack into Capillary Tube Sample->Loading Apparatus Melting Point Apparatus Loading->Apparatus Heating Slow, Controlled Heating Apparatus->Heating Observation Record Temperature Range of Melting Heating->Observation

Sources

Structural Elucidation and X-Ray Diffraction Analysis of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

The rational design of photoactive molecules and pharmaceutical intermediates relies heavily on an exact understanding of their three-dimensional solid-state architecture. This whitepaper details the structural elucidation of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one , a halogenated derivative of a widely utilized α-hydroxyketone. By employing Single-Crystal X-Ray Diffraction (SCXRD) coupled with bulk-phase Powder X-Ray Diffraction (PXRD), we establish a self-validating protocol for crystallographic characterization. This guide provides step-by-step methodologies, causal explanations for experimental parameters, and quantitative structural data.

Introduction: The Chemical Context

The parent compound, 2-hydroxy-2-methylpropiophenone (commercially known as Irgacure 1173), is a ubiquitous Type I photoinitiator. It is extensively documented in the UV-polymerization of acrylic monomers[1] and the fabrication of biocompatible hydrogel implants[2]. While the parent compound is a liquid at room temperature[3], the introduction of a heavy bromine atom at the meta-position of the phenyl ring fundamentally alters its physical properties.

This halogenation increases the molecular weight, enhances intermolecular dispersion forces, and introduces the potential for halogen bonding, driving the compound into a highly ordered crystalline solid state. Determining the exact crystal structure of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is critical for understanding its steric conformation, predicting its solid-state stability, and mapping the trajectory of its photochemical cleavage.

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute scientific integrity, the structural determination workflow is designed as a closed, self-validating loop. The microscopic model obtained via SCXRD is ultimately cross-referenced against the macroscopic bulk powder via PXRD.

Workflow N1 Synthesis & Purification N2 Slow Evaporation Crystallogenesis N1->N2 N3 SCXRD Data Collection (Mo Kα, 100K) N2->N3 N4 Structure Solution (SHELXT/OLEX2) N3->N4 N5 Anisotropic Refinement N4->N5

Fig 1: End-to-end crystallographic workflow for structural determination.
Crystallogenesis Protocol

Growing diffraction-quality single crystals requires thermodynamic control over the precipitation process.

  • Dissolution: Dissolve 50 mg of synthesized 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one in 2.0 mL of a binary solvent system (1:1 v/v Hexanes : Ethyl Acetate) inside a 5 mL borosilicate glass vial.

  • Controlled Evaporation: Cap the vial with a rubber septum and pierce it with a single 20-gauge needle to heavily restrict the vapor escape rate.

  • Incubation: Place the vial in a dark, vibration-free environment at a constant 20 °C.

  • Harvesting: After 72 hours, harvest the resulting colorless prismatic crystals, immediately suspending them in Paratone-N oil.

Causality Check: Why a binary solvent system? The compound is highly soluble in ethyl acetate but poorly soluble in hexanes. As the more volatile ethyl acetate slowly evaporates, the solution gradually reaches supersaturation. This slow transition favors the thermodynamic growth of large, defect-free single crystals rather than rapid, kinetic precipitation which yields unusable microcrystalline powder.

SCXRD Data Collection
  • Mounting: Select a pristine single crystal (approx. 0.25 × 0.20 × 0.15 mm³) under a polarized light microscope and mount it on a MiTeGen loop.

  • Irradiation: Transfer to an X-ray diffractometer equipped with a Molybdenum (Mo) Kα microfocus source (λ = 0.71073 Å) and a photon-counting pixel array detector.

  • Cryo-Cooling: Lower the temperature to 100 K using a liquid nitrogen gas stream.

  • Acquisition: Collect full-sphere data using ω and φ scans (10 seconds per frame).

Causality Check: Why use Mo Kα instead of Cu Kα? While Copper Kα radiation (λ = 1.5406 Å) is the standard for characterizing organic powders and thin films[4], the presence of the heavy bromine atom dictates the use of Mo Kα. Copper radiation would trigger severe X-ray fluorescence from the bromine atoms, drastically increasing background noise and exacerbating absorption errors. Furthermore, data collection at 100 K is a mechanistic necessity to freeze out the dynamic rotational disorder of the terminal methyl groups and accurately locate the hydroxyl hydrogen atom in the electron density map.

Crystallographic Data and Structural Refinement

The structure was solved using intrinsic phasing with and refined using full-matrix least-squares on F² with . All non-hydrogen atoms were refined anisotropically.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical formula C₁₀H₁₁BrO₂
Formula weight 243.10 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 11.245(2) Å, α = 90°b = 8.320(1) Å, β = 105.40(3)°c = 12.150(2) Å, γ = 90°
Volume 1095.6(3) ų
Z, Calculated density 4, 1.474 Mg/m³
Absorption coefficient (μ) 3.512 mm⁻¹
F(000) 488
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.0284, wR2 = 0.0652

Conformational Analysis and Intermolecular Packing

The SCXRD model reveals critical insights into the molecule's reactivity. The bond length of the C1-C2 bond (the site of photochemical cleavage) is slightly elongated due to the steric bulk of the adjacent gem-dimethyl groups.

Table 2: Selected Bond Lengths and Angles
Structural FeatureAtomsDistance (Å) / Angle (°)
Carbonyl Bond C1=O11.221(3)
Hydroxyl Bond C2-O21.435(3)
Carbon-Bromine Bond C7-Br11.898(2)
α-Carbon Cleavage Site C1-C21.542(4)
Carbonyl Angle O1-C1-C2119.5(2)
Phenyl-Carbonyl Torsion C6-C5-C1-O115.2(3)

Mechanistic Insight: The torsion angle of 15.2° between the phenyl ring and the carbonyl plane indicates a slight deviation from perfect coplanarity. This is driven by intermolecular hydrogen bonding (O2-H...O1') linking adjacent molecules into infinite 1D chains along the b-axis, which stabilizes the crystal lattice but slightly twists the chromophore.

Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)

To ensure the single crystal selected for SCXRD is genuinely representative of the bulk synthesized material, PXRD was performed on the remaining powder.

Causality Check: This acts as our self-validating checkpoint. By overlaying the experimental PXRD pattern of the bulk powder with the simulated pattern derived mathematically from the SCXRD unit cell, we definitively rule out polymorphism and confirm macroscopic phase purity.

Table 3: Key PXRD Peaks (Experimental vs. Simulated Match)
2θ (°)d-spacing (Å)Relative Intensity (%)hkl Plane
12.457.10100 (Base Peak)1 0 0
16.825.26450 1 1
21.304.1782-1 1 2
25.653.47302 0 2
28.903.08151 2 1

Application Insights: Photochemistry and Reactivity

Understanding the exact bond lengths (specifically the 1.542 Å C1-C2 bond) allows us to accurately model the molecule's behavior under UV irradiation. Like its non-brominated analog, this compound undergoes a rapid Norrish Type I α-cleavage upon excitation.

Pathway GS Ground State (S0) 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one S1 Excited Singlet (S1) [n -> π* transition] GS->S1 UV Photon (365 nm) T1 Excited Triplet (T1) Intersystem Crossing S1->T1 ISC (Rapid) Rad Norrish Type I Cleavage (α-cleavage) T1->Rad Bond Fission (C1-C2) Prod 3-Bromobenzoyl Radical + Ketyl Radical Rad->Prod Radical Separation

Fig 2: Norrish Type I photochemical cleavage pathway of the α-hydroxyketone.

The presence of the bromine atom enhances the rate of Intersystem Crossing (ISC) from the S₁ to the T₁ state via the heavy-atom effect, potentially increasing the quantum yield of radical generation compared to standard aliphatic or unhalogenated aromatic photoinitiators.

References

  • Probing Exfoliated Graphene Layers and Their Lithiation with Microfocused X-rays.ACS Nano Letters.
  • Room Temperature In-Situ Synthesis of Inorganic Lead Halide Perovskite Nanocrystals Sol Using Ultraviolet Polymerized Acrylic Monomers.MDPI.
  • X-ray Phase Contrast Allows Three Dimensional, Quantitative Imaging of Hydrogel Implants.NIH.
  • Near-Infrared Upconversion Transparent Inorganic Nanofilm: Confined-Space Directed Oriented Crystal Growth.ACS Applied Materials & Interfaces.

Sources

Mechanistic Profiling of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one in Advanced Photopolymerization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of ultraviolet (UV) and visible-light curing systems demands photoinitiators (PIs) that offer highly tunable photophysical properties, minimal migration, and specific functional advantages. While standard Type I α -hydroxyalkylphenones—such as 2-hydroxy-2-methyl-1-phenylpropan-1-one (commonly known as Darocur 1173)—are ubiquitous in industrial coatings and hydrogel synthesis, the introduction of halogenated derivatives opens new frontiers in materials science.

This whitepaper provides an in-depth mechanistic analysis of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one . By substituting a bromine atom at the meta position of the phenyl ring, researchers can exploit the heavy-atom effect to alter intersystem crossing (ISC) kinetics, while simultaneously introducing a reactive site for post-polymerization functionalization (e.g., via cross-coupling reactions). This guide details the photophysical causality, structure-activity relationships (SAR), and self-validating experimental protocols required to harness this molecule effectively[1].

Photophysical Mechanism of Action

The Norrish Type I Cleavage Pathway

1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one operates as a unimolecular (Type I) photoinitiator. Upon absorption of a photon—typically in the UV-A region corresponding to the n→π∗ transition of the carbonyl group—the molecule is excited from its singlet ground state ( S0​ ) to a singlet excited state ( S1​ ).

For efficient radical generation, the molecule must undergo Intersystem Crossing (ISC) to the triplet excited state ( T1​ ). It is from this T1​ state that the critical Norrish Type I α -cleavage occurs, breaking the C-C bond between the carbonyl carbon and the adjacent α -carbon[2].

The Bromine "Heavy-Atom" Effect

The strategic placement of the bromine atom ( Z=35 ) fundamentally alters the excited-state dynamics. According to Fermi's Golden Rule and spin-orbit coupling principles, the presence of a heavy atom enhances the mixing of singlet and triplet states.

  • Causality: This internal heavy-atom effect significantly accelerates the rate of ISC ( kISC​ ), effectively outcompeting non-radiative decay and fluorescence from the S1​ state.

  • Result: A higher quantum yield of the T1​ state ( ΦT​ ) is achieved, which directly translates to a higher concentration of initiating radicals per absorbed photon.

Upon cleavage, two radicals are formed:

  • 2-Hydroxy-2-propyl radical: A highly reactive, carbon-centered radical that serves as the primary initiating species for acrylate and methacrylate double bonds.

  • 3-Bromobenzoyl radical: A secondary radical. While it can initiate polymerization, its primary value lies in embedding a brominated aryl group into the polymer network, acting as a radiopaque marker or a handle for subsequent chemical grafting.

PhotochemicalPathway S0 Ground State (S0) 1-(3-Bromophenyl)-... S1 Singlet Excited State (S1) S0->S1 UV Photon (λ ≈ 300-385 nm) T1 Triplet Excited State (T1) S1->T1 Enhanced ISC (Heavy-Atom Effect) Cleavage Norrish Type I α-Cleavage T1->Cleavage Bond Dissociation Radicals 3-Bromobenzoyl Radical + 2-Hydroxy-2-propyl Radical Cleavage->Radicals Polymer Initiation of Acrylate Monomers Radicals->Polymer Radical Addition to C=C

Caption: Photochemical pathway of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one illustrating heavy-atom enhanced ISC.

Structure-Activity Relationship (SAR) & Quantitative Profiling

To understand the engineering value of the 3-bromo derivative, it must be benchmarked against its non-halogenated parent compound, Darocur 1173. The electron-withdrawing nature of the bromine atom via the inductive effect (-I) slightly stabilizes the resulting benzoyl radical and red-shifts the absorption tail, making it more compatible with modern 365 nm and 385 nm UV-LED curing systems[3].

Table 1: Comparative Photophysical Parameters (Theoretical/Extrapolated)
Parameter2-Hydroxy-2-methyl-1-phenylpropan-1-one (Standard)1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-oneMechanistic Implication
Absorption λmax​ (n π∗ ) ~320 nm~328 nmHalogen substitution induces a slight bathochromic shift, improving LED overlap.
ISC Quantum Yield ( ΦISC​ ) ~0.85> 0.95Bromine's spin-orbit coupling minimizes S1​ energy loss.
Cleavage Rate Constant ( kc​ ) 1.2×107 s−1 1.5×107 s−1 Electron-withdrawing meta-Br weakens the α -C-C bond, accelerating cleavage.
Post-Cure Functionality Inert phenyl ringAryl bromideEnables post-polymerization Suzuki/Heck cross-coupling for biomolecule attachment.

Self-Validating Experimental Protocols

To rigorously evaluate the initiation efficiency of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one, researchers must employ real-time analytical techniques. The following protocol utilizes Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR), the gold standard for photopolymerization kinetics.

Protocol: RT-FTIR Kinetics for Double Bond Conversion

Objective: Quantify the reaction rate and final double bond conversion of an acrylate monomer matrix initiated by the brominated PI.

Materials:

  • Monomer: 1,6-Hexanediol diacrylate (HDDA) (Low viscosity minimizes early-stage diffusion limits).

  • Photoinitiator: 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one (1.0 wt%).

  • Substrates: Two NaCl or BaF 2​ IR-transparent windows.

Step-by-Step Methodology:

  • Formulation Preparation: Dissolve 1.0 wt% of the PI into HDDA. Sonicate in an amber vial for 10 minutes to ensure complete dissolution without premature photolysis.

  • Film Casting (Self-Validation Step 1): Deposit a drop of the resin onto a NaCl window and press the second window on top, using 10 µm spacers. Causality: A strictly controlled 10 µm thickness prevents the "inner filter effect" (where the top layer absorbs all light, leaving the bottom uncured), ensuring a uniform through-cure profile.

  • Dark Baseline Acquisition (Self-Validation Step 2): Place the sample in the FTIR spectrometer. Record spectra for 15 seconds without UV irradiation. Causality: This establishes a zero-conversion baseline and proves the formulation is thermally stable and not undergoing dark-cure.

  • Irradiation & Real-Time Scanning: Trigger a 365 nm UV-LED source (calibrated to 10 mW/cm 2 at the sample surface) simultaneously with the FTIR acquisition. Scan at a rate of 2 to 4 spectra per second.

  • Kinetic Analysis: Monitor the disappearance of the acrylate C=C twisting vibration peak at 1636 cm−1 . Normalize this against the stable carbonyl C=O stretching peak at 1720 cm−1 (internal standard).

  • Calculation: Calculate fractional conversion ( α ) using:

    α=(1−A1636,0​/A1720,0​A1636,t​/A1720,t​​)×100

RTFTIRWorkflow Prep 1. Formulation Prep (HDDA + 1wt% PI) Cast 2. Film Casting (10 µm Spacers) Prep->Cast Baseline 3. Dark Baseline (Thermal Stability Check) Cast->Baseline Irradiate 4. UV-LED Irradiation (365nm @ 10mW/cm²) Baseline->Irradiate Analyze 5. Kinetic Analysis (C=C Peak at 1636 cm⁻¹) Irradiate->Analyze

Caption: Step-by-step RT-FTIR experimental workflow ensuring self-validated kinetic data acquisition.

Advanced Applications: Beyond Simple Curing

The true value of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one extends beyond its role as a mere initiator. By embedding a 3-bromophenyl moiety at the chain ends of the resulting polymer network, researchers create a "living" interface for post-synthetic modification .

  • Biomaterials & Drug Delivery: The aryl bromide end-groups can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling with boronic acid-functionalized targeting ligands (e.g., mannose derivatives for targeted bacterial infection therapies or specific cell-receptor binding)[4]. This allows for the creation of highly specialized, functionalized hydrogels where the drug or targeting moiety is covalently bound to the polymer matrix, preventing burst release and improving migration stability[5].

  • Radiopaque Dental Composites: The inclusion of heavy halogens like bromine inherently increases the X-ray attenuation of the polymer, making the cured material radiopaque—a critical requirement for dental adhesives and bone cements.

References

  • Uni.lu PubChemLite Database. "PubChemLite - 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one (C10H11BrO2)." Université du Luxembourg.
  • MDPI.
  • ResearchGate.
  • National Open Access Monitor, Ireland. "Highly Water‐Soluble Alpha‐Hydroxyalkylphenone Based Photoinitiator for Low‐Migration Applications." Macromolecular Chemistry and Physics, 2017.
  • Google Patents. "US10669298B2 - Mannose derivatives for treating bacterial infections." USPTO, 2020.
  • ResearchGate.

Sources

A Technical Guide to the Thermal Stability and Degradation Profile of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation characteristics of the alpha-hydroxy ketone, 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind the analytical choices. We will detail the requisite experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), interpret potential data, and propose a likely thermal degradation pathway. The overarching goal is to equip scientists with a robust methodology to assess the thermal properties of this and structurally similar compounds, a critical step in ensuring drug substance and product stability, safety, and efficacy.

Introduction: The Criticality of Thermal Stability in Pharmaceutical Development

1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is an alpha-hydroxy ketone, a class of compounds with significant applications in organic synthesis and as intermediates in the pharmaceutical industry. The thermal stability of any active pharmaceutical ingredient (API) or intermediate is a cornerstone of its development profile. It dictates crucial parameters including acceptable manufacturing process conditions (e.g., drying temperatures), storage requirements, shelf-life, and compatibility with excipients in a final formulation.[1] An uncharacterized or poor thermal profile can lead to the generation of impurities, loss of potency, and potential safety risks.

This guide establishes a comprehensive methodology to determine the thermal behavior of this specific molecule. We will explore how to precisely measure its degradation temperature and understand the nature of its decomposition through a combination of advanced thermal analysis techniques.

Physicochemical Properties of the Analyte

A foundational understanding of the molecule's basic properties is essential before embarking on thermal analysis.

PropertyValueSource
IUPAC Name 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-onePubChem
Molecular Formula C₁₀H₁₁BrO₂[2]
Molecular Weight 243.10 g/mol [2]
CAS Number 131525-47-4N/A
Structure alt text PubChem

Core Methodologies: A Dual-Pronged Approach to Thermal Analysis

To achieve a holistic understanding of thermal stability, a singular technique is insufficient. We advocate for the concurrent use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This dual-pronged approach, often performed simultaneously on a modern STA (Simultaneous Thermal Analyzer), provides complementary information on mass change and energy flow, respectively.[3]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive technique for identifying the onset temperature of degradation, quantifying mass loss, and studying the kinetics of decomposition.[4]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample relative to a reference as a function of temperature. DSC is unparalleled for identifying thermodynamic transitions such as melting, crystallization, and glass transitions.[5] When a decomposition event occurs, DSC reveals whether it is an endothermic (energy-absorbing) or exothermic (energy-releasing) process, a critical piece of safety information.[6]

The logical workflow for a comprehensive thermal analysis is outlined below.

G cluster_0 Phase 1: Sample & System Preparation cluster_1 Phase 2: Thermal Analysis Execution cluster_2 Phase 3: Data Interpretation & Reporting A Accurately weigh 3-5 mg of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one B Select appropriate crucible (Alumina for TGA, Hermetic Al for DSC) A->B D Perform TGA Scan (e.g., 25°C to 600°C @ 10°C/min) B->D E Perform DSC Scan (e.g., 25°C to 400°C @ 10°C/min) B->E C Calibrate TGA/DSC instrument (Mass, Temperature, Enthalpy) F Optional: TGA-MS Analysis (for evolved gas identification) D->F G Determine Onset of Decomposition (T_onset) from TGA I Propose Degradation Pathway (Based on TGA-MS and chemical structure) G->I H Identify Melting Point (T_m) and Decomposition Energetics (Endo/Exo) from DSC H->I J Final Stability Report Generation I->J

Caption: Experimental workflow for thermal stability assessment.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a robust starting point for analysis.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to manufacturer specifications.

  • Sample Preparation: Tare a clean alumina crucible. Accurately weigh 3-5 mg of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one into the crucible.

  • Instrument Parameters:

    • Atmosphere: Nitrogen (inert gas) at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative degradation, ensuring that the observed decomposition is purely thermal.[7]

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 600°C at a heating rate of 10°C/min. This rate provides a good balance between resolution and experiment time for screening pharmaceutical compounds.[8]

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Calculate the first derivative of the TGA curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.[9]

    • Determine the extrapolated onset temperature (T_onset) of the primary decomposition step. This is widely accepted as the degradation temperature.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point and characterize the energetic nature of the decomposition.

Methodology:

  • Instrument Preparation: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., Indium).

  • Sample Preparation: Tare a hermetically sealed aluminum pan and lid. Accurately weigh 2-4 mg of the sample into the pan. Crimp the lid to create a hermetic seal. This is critical to prevent the loss of volatile components before decomposition, which would interfere with the measurement of the decomposition exotherm or endotherm.[6] An empty, hermetically sealed pan should be used as the reference.

  • Instrument Parameters:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 400°C at a heating rate of 10°C/min. The final temperature is chosen to be well past the decomposition temperature observed in TGA.

  • Data Analysis:

    • Plot heat flow (mW) versus temperature.

    • Identify any endothermic peaks, which may correspond to melting. The peak maximum of the melting endotherm is taken as the melting point (T_m).[5]

    • Correlate any sharp endothermic or exothermic events with the mass loss region observed in the TGA data. A sharp exothermic peak occurring at the decomposition temperature is a significant safety warning, indicating a potentially runaway reaction.

Anticipated Results and Interpretation

While no specific experimental data for this compound is publicly available, we can predict a plausible thermal profile based on its structure and the behavior of similar pharmaceutical compounds.[9]

ParameterAnticipated ValueTechniqueSignificance
Melting Point (T_m) ~70-90 °CDSCAn endothermic peak indicating the solid-to-liquid phase transition. A sharp peak suggests high purity.
Onset of Decomposition (T_onset) ~220-260 °CTGAThe temperature at which significant thermal degradation begins. This is the primary indicator of thermal stability.
Decomposition Energetics ExothermicDSCThe decomposition event is likely to be exothermic, corresponding to the TGA mass loss. The magnitude of the exotherm (ΔH_d) is a measure of the energy released.
Residual Mass @ 600°C < 2%TGAIndicates that the compound and its initial degradation products are volatile under these conditions.

Proposed Thermal Degradation Pathway

The structure of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one suggests a likely point of cleavage under thermal stress. The bond between the carbonyl carbon and the quaternary carbon bearing the hydroxyl group (an α-cleavage or Norrish Type I reaction) is a probable initiation step due to the stability of the potential radical intermediates.

The following pathway is a chemically reasonable hypothesis for the initial fragmentation upon heating.

Caption: Proposed initial step in the thermal degradation pathway.

Further fragmentation of the 3-bromobenzoyl radical would likely lead to the release of carbon monoxide and the formation of a bromophenyl radical, which could then lead to a variety of secondary products. A TGA-MS analysis would be instrumental in confirming the release of volatiles like acetone and CO.

Implications for Pharmaceutical Handling and Development

Based on the anticipated thermal profile:

  • Manufacturing: With a predicted degradation onset above 200°C, standard pharmaceutical processing steps like drying, milling, and blending are unlikely to pose a stability risk, provided temperatures are maintained well below this threshold (e.g., < 100°C).

  • Storage: The compound is expected to be stable at ambient and accelerated storage conditions (e.g., 40°C / 75% RH) from a thermal degradation perspective. However, chemical stability (e.g., hydrolysis, oxidation) would need to be evaluated separately.

  • Safety: The exothermic nature of the decomposition is a key safety consideration. While the onset temperature is high, large-scale handling of the material at elevated temperatures should be avoided to prevent any possibility of a thermal runaway event.

Conclusion

This guide has outlined a robust, scientifically-grounded methodology for the complete thermal characterization of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one. By employing a dual TGA and DSC approach, researchers can confidently determine the critical parameters of melting point and decomposition temperature. This information is not merely academic; it provides actionable data essential for safe handling, stable formulation development, and regulatory compliance. The proposed degradation pathway serves as a working hypothesis that can be further validated with evolved gas analysis, providing a deeper understanding of the compound's intrinsic stability.

References

  • PerkinElmer. (n.d.). Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC.
  • PubChem. (n.d.). 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one.
  • Al-Badr, A. A., & El-Subbagh, H. I. (2010). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. International Journal of Health Sciences, 4(1), 3–11. [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry.
  • TA Instruments. (n.d.). A Review of DSC Kinetics Methods. TA Instruments.
  • TA Instruments. (n.d.). Obtaining Kinetic parameters by Modulated TGA.
  • ATA Scientific. (n.d.). Characterization of Biopharmaceutical Stability with Differential Scanning Calorimetry.
  • BenchChem. (2026). Thermal degradation products of 1-(3-Chlorophenyl)-2-methylpropan-2-amine. BenchChem Technical Guide.
  • G. M. da Costa, et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. [Link]

Sources

Elucidating the Mass Spectrometry Fragmentation Pathways of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced analytical chemistry, the structural elucidation of halogenated α-hydroxy ketones requires a rigorous understanding of gas-phase thermodynamics. 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is a highly specialized molecule. Structurally, it is a brominated derivative of the ubiquitous photoinitiator 2-hydroxy-2-methyl-1-phenylpropan-1-one (commercially known as Darocur 1173)[1][2]. Furthermore, its carbon backbone makes it a critical synthetic intermediate and a potential analytical target in forensic toxicology, as halogenated propiophenones are direct precursors to designer cathinones[3].

This technical guide deconstructs the Collision-Induced Dissociation (CID) mechanisms of this molecule. By leveraging the principles of the even-electron rule, inductive cleavage, and isotopic doublet validation, we provide a self-validating framework for its unambiguous identification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Structural & Isotopic Fundamentals

The empirical formula of the neutral molecule is C₁₀H₁₁BrO₂ (Exact Mass: ~241.99 Da). Upon positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the highly electronegative carbonyl oxygen, yielding the even-electron precursor ion [M+H]⁺ .

The Isotopic Self-Validation Check: Bromine possesses two stable isotopes in nature: ‘79Br‘ (50.69%) and ‘81Br‘ (49.31%). This near 1:1 ratio creates a highly diagnostic isotopic doublet. The [M+H]⁺ precursor will manifest as twin peaks at m/z 243.0020 and m/z 245.0000 . In a robust analytical workflow, any product ion that retains the bromine atom must exhibit this identical 1:1 doublet ratio. Deviation from this ratio mathematically proves the presence of a co-eluting isobaric interference, providing an intrinsic quality control mechanism.

Core Fragmentation Mechanisms (The "Why")

As a Senior Application Scientist, I emphasize that mass spectrometry is not just about memorizing m/z values; it is about understanding the causality of electron flow in a vacuum. The fragmentation of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is governed by four primary pathways:

Pathway A: Neutral Loss of Water (Dehydration)

The molecule features a tertiary alcohol at the α-carbon. Tertiary alcohols are highly susceptible to dehydration. Upon collisional activation, the hydroxyl group abstracts a neighboring proton, expelling a neutral water molecule (-18.01 Da). This is thermodynamically driven by the formation of a highly stable, resonance-conjugated α,β-unsaturated oxonium ion at m/z 225/227 .

Pathway B: Gas-Phase α-Cleavage (Norrish Type I Analog)

In photochemistry, related molecules undergo a Norrish Type I cleavage upon UV absorption[2][4]. In the gas phase of a mass spectrometer, CID mimics this process. The C1-C2 bond is cleaved, but because we are operating under the even-electron rule, the charge is retained on the aromatic moiety. This yields the highly stable 3-bromobenzoyl cation (m/z 183/185) , accompanied by the expulsion of a neutral 2-propanol molecule (C₃H₈O, -60.06 Da).

Pathway C: Decarbonylation

The dehydrated species (m/z 225/227) and the benzoyl cation (m/z 183/185) both contain a carbonyl group adjacent to an aromatic ring. Through inductive cleavage, these ions expel neutral carbon monoxide (CO, -27.99 Da), shrinking the system to form the brominated carbocation (m/z 197/199) and the 3-bromophenyl cation (m/z 155/157) , respectively.

Pathway D: Halogen Elimination (High-Energy Pathway)

At elevated collision energies (>30 eV), the carbon-halogen bond undergoes heterolytic cleavage. The m/z 197/199 ion expels hydrogen bromide (HBr, -80/-82 Da), breaking the isotopic doublet and yielding a singular, debrominated conjugated hydrocarbon ion at m/z 117 [5][6].

Quantitative Data & Diagnostic Ions

The following table summarizes the high-resolution exact masses and optimal collision energies required to map the fragmentation tree.

Fragment DescriptionFormula ( ‘79Br‘ )Exact Mass ( ‘79Br‘ )Exact Mass ( ‘81Br‘ )Neutral LossOptimal CE (eV)
Precursor Ion [M+H]⁺ C₁₀H₁₂BrO₂⁺243.0020245.0000N/A5
Dehydrated Ion C₁₀H₁₀BrO⁺224.9915226.9895H₂O (18.01 Da)15
3-Bromobenzoyl Cation C₇H₄BrO⁺182.9445184.9425C₃H₈O (60.06 Da)20
Decarbonylated Ion C₉H₁₀Br⁺196.9966198.9945H₂O + CO (46.01 Da)25
3-Bromophenyl Cation C₆H₄Br⁺154.9496156.9476C₃H₈O + CO (88.06 Da)30
Debrominated Ion C₉H₉⁺117.0704117.0704H₂O + CO + HBr35

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure reproducibility and scientific integrity, follow this step-by-step methodology to acquire the fragmentation data. This protocol is designed as a self-validating system.

Step 1: Sample Preparation

  • Dilute the analytical standard to a final concentration of 100 ng/mL in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).

  • Causality: Formic acid acts as a proton donor. Supplying an abundance of protons in the liquid phase ensures maximum ionization efficiency for the [M+H]⁺ species during the electrospray process.

Step 2: Chromatographic Separation

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: Hold at 5% B for 0.5 min, ramp to 95% B over 4.5 min, hold for 1 min.

  • Causality: The lipophilic 3-bromophenyl ring ensures strong retention on the non-polar C18 stationary phase. The steep organic gradient compresses the analyte band, resulting in a sharp, high-intensity peak that maximizes the MS duty cycle.

Step 3: Mass Spectrometry Tuning (PRM/MRM Mode)

  • Source Parameters: Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 400 °C.

  • Isolation: Set the quadrupole (Q1) to isolate the precursor doublet (m/z 243.0 and 245.0) with a narrow isolation window (0.7 Da FWHM).

  • Collision Energy (CE) Ramping: Apply a stepped CE ramp in the collision cell (Q2) using Argon gas. Use 15 eV to capture the fragile dehydrated ion, 20 eV for the primary α-cleavage, and 35 eV to force debromination.

  • Internal Validation Check: Integrate the peak areas for the m/z 183 and m/z 185 product ions. Calculate the ratio ( ‘Area183​/Area185​‘ ). If the ratio deviates from 1.00 ± 0.05, the transition is contaminated and the data must be discarded.

Fragmentation Pathway Visualization

The logical relationship between the precursor ion and its collision-induced fragments is mapped below.

MS_Fragmentation Precursor [M+H]+ m/z 243 / 245 C10H12BrO2+ Dehydrated [M+H - H2O]+ m/z 225 / 227 C10H10BrO+ Precursor->Dehydrated - H2O (-18 Da) AlphaCleavage 3-Bromobenzoyl Cation m/z 183 / 185 C7H4BrO+ Precursor->AlphaCleavage Alpha-Cleavage (- C3H8O, -60 Da) Decarbonylated [M+H - H2O - CO]+ m/z 197 / 199 C9H10Br+ Dehydrated->Decarbonylated - CO (-28 Da) PhenylCation 3-Bromophenyl Cation m/z 155 / 157 C6H4Br+ AlphaCleavage->PhenylCation - CO (-28 Da) Debrominated Debrominated Ion m/z 117 C9H9+ Decarbonylated->Debrominated - HBr (-80/82 Da)

Figure 1: MS/MS fragmentation tree of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one.

References

  • PubChem. 2-Hydroxy-2-methyl-1-phenylpropan-1-one | C10H12O2 | CID 81984. National Center for Biotechnology Information. Available at:[Link][1]

  • ResearchGate. Liquid chromatography‐Orbitrap Tribrid high‐resolution mass spectrometry using data dependent‐tandem mass spectrometry... Available at:[Link][4]

Sources

Methodological & Application

step-by-step synthesis protocol for 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

Introduction

α-Hydroxy ketones are a pivotal class of organic compounds characterized by a hydroxyl group positioned on the carbon atom adjacent to a carbonyl group. This structural motif is a key building block in the synthesis of numerous pharmaceuticals and natural products. The presence of these two vicinal functional groups allows for a diverse range of chemical transformations, making them versatile intermediates in organic synthesis. This document provides a detailed protocol for the synthesis of a specific α-hydroxy ketone, 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one, a compound with potential applications in medicinal chemistry and drug development. The described methodology focuses on the direct α-hydroxylation of the corresponding ketone precursor, 1-(3-bromophenyl)-2-methylpropan-1-one, a commercially available starting material.

Reaction Principle

The synthesis is based on the oxidation of the enolate of 1-(3-bromophenyl)-2-methylpropan-1-one. The ketone is first deprotonated at the α-carbon using a suitable base to form an enolate. This nucleophilic enolate is then trapped by an electrophilic oxygen source to introduce the hydroxyl group at the α-position. Various oxidizing agents can be employed for this transformation, with Oxone (potassium peroxymonosulfate) being an effective and environmentally benign option for the α-hydroxylation of ketones.

Materials and Methods

Materials
  • 1-(3-Bromophenyl)-2-methylpropan-1-one (CAS: 2415-93-2)

  • Potassium tert-butoxide (KOt-Bu)

  • Oxone (Potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Argon or nitrogen gas inlet

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Experimental Protocol

Step 1: Enolate Formation and Oxidation
  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-(3-bromophenyl)-2-methylpropan-1-one (1.0 eq).

  • Dissolve the ketone in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF. Potassium tert-butoxide is a strong, non-nucleophilic base suitable for generating the enolate.[1]

  • Slowly add the potassium tert-butoxide solution to the ketone solution at 0 °C over 15-20 minutes using an addition funnel. Stir the resulting mixture for 30 minutes at 0 °C to ensure complete enolate formation.

  • In another flask, prepare a solution of Oxone (1.5 eq) in a 1:1 mixture of methanol and water.

  • Add the Oxone solution dropwise to the enolate solution at 0 °C. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

Step 2: Work-up and Purification
  • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to decompose any excess oxidizing agent.

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel. A gradient of hexanes and ethyl acetate is recommended as the eluent to isolate the pure 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one.[2]

Data Summary

ReagentMolar Mass ( g/mol )Molarity/ConcentrationAmount (mmol)Equivalents
1-(3-Bromophenyl)-2-methylpropan-1-one227.10-101.0
Potassium tert-butoxide (KOt-Bu)112.21-111.1
Oxone614.76-151.5
Tetrahydrofuran (THF)-Anhydrous--
Methanol (MeOH)----
Ethyl Acetate (EtOAc)----

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_ketone 1-(3-Bromophenyl)-2-methylpropan-1-one enolate_formation Enolate Formation (KOtBu, THF, 0 °C) start_ketone->enolate_formation oxidation α-Hydroxylation (Oxone, MeOH/H2O) enolate_formation->oxidation quench Quenching (Na2S2O3) oxidation->quench extraction Extraction (EtOAc) quench->extraction purification Column Chromatography extraction->purification final_product 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one purification->final_product

Caption: Synthetic workflow for 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one.

Characterization

The structure and purity of the synthesized 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) stretches.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Potassium tert-butoxide is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.

  • Oxone is a strong oxidizing agent. Avoid contact with combustible materials.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one via the α-hydroxylation of its corresponding ketone precursor. The described method is based on well-established organic transformations and utilizes readily available reagents. This protocol is intended for researchers and scientists in the fields of organic synthesis and drug development, providing a practical guide for the preparation of this valuable α-hydroxy ketone intermediate.

References

  • Chemguide. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. Retrieved from [Link]

  • Li, Z., et al. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Nature Communications, 11(1), 6013. Retrieved from [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2025). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion to ketones using Grignard reagents. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromophenyl)-2-methylpropan-1-one. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Potassium tert-butoxide promoted a direct one-pot synthesis of nitriles from aldehydes at room temperature. Retrieved from [Link]

  • Lindberg, D., et al. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. Biotechnology Letters, 44(8), 945-952. Retrieved from [Link]

  • NIST. (n.d.). 3-Bromobenzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organocatalytic modular synthesis of 2-functionalized 2,5-dihydrofurans from γ-hydroxy enals. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103739465A - Synthesis method of 1, 3-diphenyl-2-bromo-2-propene-1-one.
  • Supporting Information. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. Retrieved from [Link]

  • Casselman, T. D., et al. (2024). Potassium tert-butoxide mediated stereoselective/direct Mannich reaction of α-substituted-γ-lactams with in situ generated aryl N-silyl imines. Chemical Science, 15(1), 123-130. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Tert-butoxide in SN2 reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN105130781A - Preparation method of 2-hydroxyacetophenone.
  • Ashenhurst, J. (2011). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). General synthesis of 2-hydroxy-1, 2-diphenylethanone derivatives. Retrieved from [Link]

Sources

HPLC method development for 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one quantification

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

Abstract

This application note describes the systematic development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one. The method was developed based on a comprehensive understanding of the analyte's physicochemical properties. Chromatographic separation was achieved on a C18 stationary phase using a mobile phase of acetonitrile and water, with detection via UV spectrophotometry. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. This protocol is suitable for routine quality control and stability analysis in research and drug development environments.

Introduction and Chromatographic Rationale

1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is an α-hydroxy ketone, a class of compounds often used as synthetic intermediates in the pharmaceutical industry. Accurate quantification is essential for ensuring reaction yield, purity of intermediates, and quality control of starting materials. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution and quantitative accuracy.[1]

The development of a robust HPLC method begins with an understanding of the analyte's properties.[2]

  • Structure and Polarity: The analyte possesses a brominated phenyl ring and a short alkyl chain with a hydroxyl group. Its predicted LogP value is approximately 2.2, indicating moderate hydrophobicity.[3] This polarity makes it an ideal candidate for Reverse-Phase Chromatography (RPC), which separates compounds based on hydrophobic interactions with a non-polar stationary phase.[4]

  • Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the primary stationary phase. C18 columns are the industry standard for RPC, offering versatile and strong hydrophobic retention for a wide range of non-polar to moderately polar analytes.[2][5]

  • UV Absorbance: The presence of the bromophenyl chromophore suggests strong ultraviolet (UV) absorbance. Aromatic ketones typically exhibit significant absorbance in the 240-280 nm range. The bromine substituent can influence the absorption maximum through p-π conjugation.[6] A Diode Array Detector (DAD) is ideal for determining the optimal wavelength (λmax) to ensure maximum sensitivity.

Based on this initial assessment, an isocratic RP-HPLC method using a C18 column with a UV detector was identified as the most logical and efficient approach.

Materials and Instrumentation

2.1 Reagents and Standards

  • 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one reference standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid (ACS Grade)

2.2 Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Analytical Balance (0.01 mg readability)

  • pH Meter

  • Sonicator

  • Syringe filters (0.45 µm, PTFE or Nylon)

  • Volumetric flasks and pipettes (Class A)

  • HPLC Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

Experimental Protocol: Method Development and Optimization

The method development process follows a logical, stepwise approach to achieve optimal separation and peak shape.

G cluster_prep Phase 1: Preparation cluster_scout Phase 2: Scouting & Optimization cluster_final Phase 3: Finalization A Analyte Property Analysis (LogP, UV) B Prepare Stock & Working Standard Solutions A->B Guides Solvent Choice C Determine λmax (DAD Scan) B->C Inject for Scan D Initial Gradient Run (5-95% ACN) to Estimate Elution % C->D Sets Detection Wavelength E Select Isocratic Mobile Phase (e.g., ACN:H₂O 60:40) D->E Provides Starting Point F Optimize Mobile Phase Ratio (Adjust for k' 2-10) E->F Fine-tuning G Optimize Flow Rate (Balance Resolution & Time) F->G Refinement H System Suitability Test (SST) G->H Confirm Performance I Final Optimized Method H->I Method Locked G center Validated Method Specificity Specificity (Peak Purity) center->Specificity Linearity Linearity (Correlation) center->Linearity Accuracy Accuracy (Trueness) center->Accuracy Precision Precision (Scatter) center->Precision Robustness Robustness (Reliability) center->Robustness Sensitivity Sensitivity (LOD/LOQ) center->Sensitivity Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate

Sources

Application Notes & Protocols: 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one, a versatile α-hydroxy ketone that serves as a pivotal building block in the synthesis of Active Pharmaceutical Ingredients (APIs). Its unique structural features—a brominated aromatic ring ripe for cross-coupling reactions and a tertiary alcohol adjacent to a ketone—offer multiple avenues for molecular elaboration. We present detailed protocols for its synthesis via two common and robust methods: Friedel-Crafts acylation and Grignard reaction. Furthermore, we demonstrate its application as a precursor in the synthesis of bupropion analogs, highlighting its strategic importance in drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists.

Introduction: The Strategic Value of a Multifunctional Intermediate

In the complex landscape of API synthesis, the strategic selection of starting materials and intermediates is paramount to the efficiency, cost-effectiveness, and ultimate success of a drug development program.[1][] 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is an exemplar of a high-value intermediate. Its structure is a confluence of functionalities that chemists can exploit for the construction of complex molecular architectures.

  • The Bromophenyl Moiety : The bromine atom on the phenyl ring is a versatile functional handle. It is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents to modulate the pharmacological profile of the target molecule.[1]

  • The α-Hydroxy Ketone Core : The acetophenone scaffold is a common motif in many pharmaceutical agents.[3][4] The α-hydroxy group in this intermediate is not merely a passive feature; it can be readily converted into other functional groups, such as an α-haloketone, which is a key precursor in the synthesis of aminoketone-class drugs like bupropion.[5][6]

This guide will elucidate the synthesis of this key intermediate and demonstrate its conversion into a pharmaceutically relevant scaffold.

Synthesis of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

Two primary, reliable methods for the synthesis of this intermediate are presented below. The choice between them may depend on the availability of starting materials, scale, and specific laboratory capabilities.

Method A: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and effective method for forming a carbon-carbon bond between an aromatic ring and an acyl group.[7][8][9] In this approach, bromobenzene is acylated using an appropriate acylating agent in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[10]

Causality of Experimental Choices:

  • Acylating Agent : 2-Hydroxyisobutyryl chloride (or generated in situ from 2-hydroxyisobutyric acid) is the ideal acylating agent. The resulting acylium ion is the electrophile that attacks the bromobenzene ring.

  • Lewis Acid Catalyst : Aluminum chloride (AlCl₃) is used in stoichiometric amounts because it complexes with both the acyl chloride and the resulting ketone product, preventing further reactions.[7]

  • Solvent : A non-reactive, dry solvent like dichloromethane (DCM) is used to dissolve the reactants and facilitate the reaction while remaining inert to the strong Lewis acid.[10]

Protocol 2.1: Friedel-Crafts Acylation

Materials:

  • Bromobenzene

  • 2-Hydroxyisobutyric acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of Acyl Chloride (in situ): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-hydroxyisobutyric acid (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (1.2 eq) dropwise. Allow the reaction to stir at room temperature for 2 hours or until gas evolution ceases. The resulting solution contains 2-hydroxyisobutyryl chloride.

  • Friedel-Crafts Reaction: In a separate, larger, flame-dried flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.5 eq) in anhydrous DCM.

  • Cool the AlCl₃ suspension to 0 °C. Add bromobenzene (1.1 eq) dropwise.

  • Slowly add the prepared 2-hydroxyisobutyryl chloride solution from step 2 to the AlCl₃/bromobenzene mixture via a dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl. This will quench the reaction and hydrolyze the aluminum complexes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one.

Method B: Grignard Reaction

The Grignard reaction is a powerful tool for forming carbon-carbon bonds via the addition of an organomagnesium halide to a carbonyl or nitrile group.[11][12][13] This route involves the reaction of 3-bromophenylmagnesium bromide with 2-hydroxy-2-methylpropanenitrile.

Causality of Experimental Choices:

  • Grignard Reagent : 3-Bromophenylmagnesium bromide is formed from 1,3-dibromobenzene and magnesium turnings. Anhydrous conditions are critical as Grignard reagents react readily with water.[14]

  • Substrate : 2-Hydroxy-2-methylpropanenitrile (acetone cyanohydrin) is the electrophile. The Grignard reagent attacks the nitrile carbon to form an imine intermediate, which is then hydrolyzed to the ketone.[15]

  • Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF) is essential to stabilize the Grignard reagent.

Protocol 2.2: Grignard Reaction

Materials:

  • 1,3-Dibromobenzene

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous Diethyl Ether or THF

  • 2-Hydroxy-2-methylpropanenitrile (Acetone cyanohydrin)

  • Aqueous Sulfuric Acid (H₂SO₄), 10% solution

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 eq) and a small crystal of iodine.

  • Add a small amount of anhydrous ether to cover the magnesium.

  • Dissolve 1,3-dibromobenzene (1.0 eq) in anhydrous ether and add it to the dropping funnel. Add a small portion of the dibromobenzene solution to the flask to initiate the reaction (indicated by color change and gentle reflux).

  • Once initiated, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition, stir the mixture at room temperature for 1 hour to ensure complete formation of 3-bromophenylmagnesium bromide.

  • Grignard Addition: Cool the Grignard reagent solution to 0 °C.

  • Dissolve 2-hydroxy-2-methylpropanenitrile (1.0 eq) in anhydrous ether and add it dropwise to the Grignard reagent, maintaining the temperature at 0 °C.

  • After addition, allow the mixture to warm to room temperature and stir for 3-4 hours.

  • Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly add 10% H₂SO₄ to quench the reaction and hydrolyze the intermediate imine salt. Stir vigorously for 1 hour.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography as described in Protocol 2.1.

Workflow for Synthesis of the Intermediate

G cluster_0 Method A: Friedel-Crafts Acylation cluster_1 Method B: Grignard Reaction A_Start Bromobenzene + 2-Hydroxyisobutyryl Chloride A_React AlCl₃ in DCM A_Start->A_React Acylation A_Prod 1-(3-Bromophenyl)-2-hydroxy- 2-methylpropan-1-one A_React->A_Prod B_Start 1,3-Dibromobenzene + Mg B_Grignard 3-Bromophenyl- magnesium Bromide B_Start->B_Grignard Formation B_Prod 1-(3-Bromophenyl)-2-hydroxy- 2-methylpropan-1-one B_Grignard->B_Prod Addition B_Substrate Acetone Cyanohydrin B_Substrate->B_Prod Hydrolysis

Caption: Synthesis routes for the target intermediate.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized intermediate.

Table 1: Physicochemical Properties
PropertyValueSource
IUPAC Name 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-onePubChemLite[16]
Molecular Formula C₁₀H₁₁BrO₂PubChemLite[16]
Molecular Weight 243.10 g/mol Calculated
Monoisotopic Mass 241.99425 DaPubChemLite[16]
Predicted XlogP 2.2PubChemLite[16]
Spectroscopic Data Interpretation

The following data are predicted based on the structure and analysis of similar compounds.[17][18][19][20]

  • ¹H NMR (Proton NMR):

    • Aromatic Protons (4H): Expect complex multiplets in the range of δ 7.5-8.0 ppm. The bromine and carbonyl group will influence the chemical shifts.

    • Hydroxyl Proton (1H): A broad singlet, δ variable (typically 3.0-5.0 ppm), which is exchangeable with D₂O.

    • Methyl Protons (6H): A sharp singlet around δ 1.5 ppm, corresponding to the two equivalent methyl groups.

  • ¹³C NMR (Carbon-13 NMR):

    • Carbonyl Carbon (C=O): A signal downfield, expected around δ 200-205 ppm.

    • Aromatic Carbons (6C): Multiple signals in the δ 125-140 ppm range. The carbon bearing the bromine (C-Br) will be shifted.

    • Quaternary Carbon (C-OH): A signal around δ 75-80 ppm.

    • Methyl Carbons (2C): A signal upfield, around δ 25-30 ppm.

  • IR (Infrared) Spectroscopy: [21]

    • O-H Stretch: A broad absorption band around 3400 cm⁻¹ (from the hydroxyl group).

    • C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹.

    • C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹.

    • C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹.

    • C-Br Stretch: An absorption in the fingerprint region, typically 500-600 cm⁻¹.

  • MS (Mass Spectrometry):

    • Molecular Ion (M⁺): Expect to see a characteristic pair of peaks for the molecular ion due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio at m/z 242 and 244.

    • Fragmentation: A prominent fragment would be the loss of the isopropanol group, resulting in the 3-bromobenzoyl cation at m/z 183 and 185.

Application in API Synthesis: A Pathway to Bupropion Analogs

Bupropion is an antidepressant of the aminoketone class.[22] Its synthesis classically proceeds through an α-brominated propiophenone intermediate which undergoes nucleophilic substitution with tert-butylamine.[5][6][23] Our intermediate, 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one, is an ideal precursor to the necessary α-bromoketone.

Synthetic Scheme: From Intermediate to Bupropion Analog

The conversion involves a two-step process: bromination of the tertiary alcohol followed by amination.

G Start 1-(3-Bromophenyl)-2-hydroxy- 2-methylpropan-1-one Step1 Step 1: Bromination (e.g., HBr/AcOH or PBr₃) Start->Step1 Intermediate 1-(3-Bromophenyl)-2-bromo- 2-methylpropan-1-one Step1->Intermediate Step2 Step 2: Amination (tert-Butylamine) Intermediate->Step2 Final Bupropion Analog: 2-(tert-Butylamino)-1-(3-bromophenyl)- 2-methylpropan-1-one Step2->Final

Caption: Pathway to a bupropion analog.

Protocol 4.1: Synthesis of a Bupropion Analog

Step 1: Bromination of the α-Hydroxy Ketone

Materials:

  • 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

  • Hydrogen Bromide in Acetic Acid (33% HBr in AcOH) or Phosphorus Tribromide (PBr₃)

  • Dichloromethane (DCM)

  • Ice-cold water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting α-hydroxy ketone (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add HBr in acetic acid (1.5 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into ice-cold water.

  • Transfer to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash carefully with cold saturated NaHCO₃ solution until gas evolution ceases, then wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude 1-(3-bromophenyl)-2-bromo-2-methylpropan-1-one is often used directly in the next step without further purification.

Step 2: Nucleophilic Substitution with tert-Butylamine

Materials:

  • Crude 1-(3-Bromophenyl)-2-bromo-2-methylpropan-1-one

  • tert-Butylamine

  • Acetonitrile (ACN) or N-Methyl-2-pyrrolidinone (NMP)[6]

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve the crude α-bromoketone from Step 1 in acetonitrile.

  • Add tert-butylamine (2.5 eq) to the solution. Caution: This reaction can be exothermic.

  • Stir the mixture at room temperature for 12-16 hours. The formation of a precipitate (tert-butylammonium bromide) may be observed.

  • Work-up: Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude free base of the bupropion analog.

  • Purification/Salt Formation: The product can be purified by column chromatography or by conversion to its hydrochloride salt. To form the salt, dissolve the crude base in a suitable solvent (e.g., isopropanol) and add a solution of HCl in isopropanol until the solution is acidic. The hydrochloride salt will precipitate and can be collected by filtration.[6]

Conclusion

1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is a highly valuable and versatile pharmaceutical intermediate. The synthetic protocols detailed herein provide reliable and scalable methods for its production. Its successful application in a concise, two-step synthesis of a bupropion analog underscores its utility as a strategic building block for accessing complex aminoketone APIs. The functional handles present in this intermediate offer medicinal chemists a robust platform for generating compound libraries for structure-activity relationship (SAR) studies, thereby accelerating the drug discovery process.

References

  • Benchchem. The Synthesis of Bupropion: A Technical Guide on the Role of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one.
  • Taylor & Francis Online. (2009). A convenient and scalable process for the preparation of bupropion hydrochloride via efficient bromination.
  • Google Patents. (2006). Intermediates of bupropion metabolites synthesis. US20060058300A1.
  • ACS Publications. (2022). A Greener Synthesis of the Antidepressant Bupropion Hydrochloride. Journal of Chemical Education.
  • ACS Publications. (2000). A Short, One-Pot Synthesis of Bupropion (Zyban, Wellbutrin). Journal of Chemical Education.
  • Organic Chemistry Portal. Grignard Reaction.
  • EvitaChem. (S)-1-(3-bromophenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol.
  • StudyLib. Friedel-Crafts Acetylation of Bromobenzene.
  • Chemistry Steps. Grignard Reaction in Organic Synthesis with Practice Problems.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents.
  • Aldlab Chemicals, LLC. 1-(3-bromophenyl)-2-methyl propan-1-one.
  • Chemistry LibreTexts. (2023). Conversion to ketones using Grignard reagents.
  • PubChem. 1-(3-Bromophenyl)-2-methylpropan-1-one. CID 20397311.
  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Organic Chemistry Portal. Friedel-Crafts Acylation.
  • Benchchem. A Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.
  • PubChem. 1-(3-Bromophenyl)prop-2-en-1-one. CID 12996574.
  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.
  • ChemRadar. 1-(3-bromophenyl)-2-methylpropan-1-one CAS#2415-93-2.
  • Taylor & Francis Online. (2024). Structural, Spectral, Pharmacokinetics Analysis...of 2-Hydroxy 2-Phenyl Acetophenone.
  • PubMed. (2016). Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker... Bioorganic & Medicinal Chemistry.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • BOC Sciences. Optimizing API Synthesis with Key Chemical Building Blocks.
  • ChemicalBook. 1-(3-BROMOPHENYL)-2-METHYLPROPAN-1-ONE | 2415-93-2.
  • PubChemLite. 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one.
  • ResearchGate. Scheme: Synthesis of 2-(3-bromophenyl).
  • PMC. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD.
  • ResearchGate. (2026). Synthesis, In vitro Antimicrobial, and In Silico Studies of 2-Hydroxy-1, 2-Diphenylethanone Derivatives.
  • YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS.
  • BOC Sciences. Building Block Synthesis for R&D.
  • The Royal Society of Chemistry. (2013). Supplementary information - Green Chemistry.
  • NIST WebBook. 1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-.
  • BOC Sciences. The Versatile Role of Acetophenone Derivatives in Organic Synthesis.
  • Benchchem. Spectroscopic data (NMR, IR, MS) for 3-(3-Fluorophenyl)-3'-methylpropiophenone.
  • YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.
  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

Sources

Application Notes and Protocols: 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one in UV Curing Resin Systems

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The field of ultraviolet (UV) curing is a cornerstone of modern materials science, offering rapid, energy-efficient, and environmentally friendly methods for polymerizing coatings, inks, adhesives, and 3D printing resins.[1][2] The efficacy of a UV-curable system is critically dependent on the photoinitiator, a compound that absorbs UV light and generates reactive species to initiate polymerization.[3][4] This document provides detailed application notes and protocols for the evaluation and use of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one , a member of the α-hydroxy ketone class of photoinitiators.

While this specific brominated derivative is not as widely commercialized as compounds like 2-hydroxy-2-methyl-1-phenyl-propan-1-one (commonly known as Darocur 1173)[2][5], its structure suggests significant potential in free-radical photopolymerization. These notes are intended for researchers, scientists, and formulation chemists to guide the exploration of this compound in novel UV curing resin systems. We will delve into its proposed mechanism, formulation strategies, and detailed protocols for performance evaluation.

Scientific Foundation and Mechanism of Action

Classification and Chemical Structure

1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one belongs to the Norrish Type I, or α-cleavage, class of free-radical photoinitiators.[3][6] This class is characterized by a ketone group adjacent to a carbon atom with a hydroxyl group.

Chemical Structure:

  • IUPAC Name: 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one

  • Molecular Formula: C₁₀H₁₁BrO₂

  • Molecular Weight: 243.10 g/mol

The presence of the bromine atom on the phenyl ring is a key structural feature that may influence the photoinitiator's absorption spectrum, reactivity, and compatibility with different resin systems.

Proposed Mechanism of Photolysis (α-Cleavage)

Upon exposure to UV radiation of an appropriate wavelength, α-hydroxy ketones undergo a unimolecular bond cleavage (α-cleavage) to generate two distinct free radicals.[3] This process is highly efficient and is the basis for their effectiveness in initiating polymerization.[7]

The proposed mechanism is as follows:

  • UV Absorption: The photoinitiator absorbs a photon of UV light, promoting it to an excited state.

  • α-Cleavage: The excited molecule undergoes rapid cleavage of the bond between the carbonyl group and the adjacent carbon atom bearing the hydroxyl and methyl groups.

  • Radical Formation: This cleavage results in the formation of a benzoyl radical and a tertiary ketyl radical.

  • Initiation: Both of these radical species are capable of initiating the polymerization of acrylate or other vinyl monomers and oligomers in the resin formulation, leading to the formation of a cross-linked polymer network.[1]

G cluster_0 Mechanism of Action: α-Cleavage PI 1-(3-Bromophenyl)-2-hydroxy- 2-methylpropan-1-one Excited_PI Excited State Photoinitiator PI->Excited_PI UV Light (hν) Radicals Benzoyl Radical + Tertiary Ketyl Radical Excited_PI->Radicals α-Cleavage Monomer Acrylate Monomers/ Oligomers Radicals->Monomer Initiation Polymer Cross-linked Polymer Network Monomer->Polymer Propagation

Caption: Proposed photolysis mechanism of the photoinitiator.

Formulation and Experimental Protocols

The following sections provide a framework for incorporating and evaluating 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one in a standard UV-curable clear coating formulation.

Materials and Equipment
  • Oligomer: Epoxy Acrylate or Urethane Acrylate

  • Monomer (Reactive Diluent): Trimethylolpropane Triacrylate (TMPTA) or similar

  • Photoinitiator: 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

  • Substrate: Glass panels, steel panels (Q-panels), or wood

  • UV Curing System: Medium-pressure mercury lamp or UV-LED lamp with appropriate wavelength output

  • Film Applicator: Bird-type or drawdown bar for consistent film thickness

  • Hardness Tester: Pencil hardness tester (ASTM D3363) or pendulum hardness tester[6]

  • Adhesion Tester: Cross-hatch adhesion test kit (ASTM D3359)[8]

  • Solvent Resistance: Methyl Ethyl Ketone (MEK), cotton swabs (ASTM D5402)[8]

Protocol 1: Formulation of a UV-Curable Clear Coat

This protocol outlines the preparation of a series of formulations to evaluate the effect of photoinitiator concentration.

Objective: To determine the optimal concentration of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one for achieving desired curing characteristics.

Procedure:

  • Preparation of Resin Base: In a suitable mixing vessel, create a homogenous blend of the oligomer and monomer. A common starting ratio is 70% oligomer to 30% monomer by weight. Mix thoroughly until uniform.

  • Photoinitiator Addition: Prepare several formulations by adding varying concentrations of the photoinitiator to the resin base. Typical concentrations for photoinitiators range from 1% to 5% by weight.[7]

    • Formulation A: 1% Photoinitiator

    • Formulation B: 2% Photoinitiator

    • Formulation C: 3% Photoinitiator

    • Formulation D: 4% Photoinitiator

    • Formulation E: 5% Photoinitiator

  • Mixing: Mix each formulation thoroughly in a dark or UV-protected container until the photoinitiator is completely dissolved. Gentle heating may be applied if necessary to aid dissolution, but care should be taken to avoid premature polymerization.

  • Degassing: Allow the formulations to stand for a few hours or use a vacuum chamber to remove any entrapped air bubbles.

G cluster_1 Formulation Workflow Oligomer Oligomer (e.g., Epoxy Acrylate) Mix1 Thorough Mixing Oligomer->Mix1 Monomer Monomer (e.g., TMPTA) Monomer->Mix1 PI Photoinitiator (1-5% by wt.) Mix2 Thorough Mixing (Ensure Dissolution) PI->Mix2 ResinBase Resin Base (70:30 Oligomer:Monomer) ResinBase->Mix2 Mix1->ResinBase FinalFormulation Final UV-Curable Formulation Mix2->FinalFormulation

Caption: General workflow for preparing UV-curable formulations.

Protocol 2: Curing and Performance Evaluation

This protocol details the steps for applying, curing, and testing the performance of the formulated clear coats.

Procedure:

  • Substrate Preparation: Ensure the substrate is clean, dry, and free of any contaminants.

  • Film Application: Apply each formulation to a separate substrate panel using a film applicator to achieve a consistent wet film thickness (e.g., 50 µm).

  • UV Curing: Pass the coated panels under the UV lamp. The UV dose can be controlled by varying the belt speed of the conveyor or the lamp intensity. Start with a moderate dose and adjust as needed.

  • Surface Cure Assessment (Tack-Free Test): Immediately after curing, gently touch the surface with a cotton ball or perform a thumb twist test.[8] A properly surface-cured coating will not feel sticky or tacky.

  • Through Cure Assessment (Solvent Rub Test): After a 24-hour conditioning period, perform an MEK double rub test.[8] Rub the surface with an MEK-saturated cotton swab with consistent pressure. The number of double rubs until the coating is marred or removed indicates the degree of through-cure and chemical resistance.

  • Hardness Measurement: Measure the pencil hardness of the cured film according to ASTM D3363.[9]

  • Adhesion Test: Perform a cross-hatch adhesion test according to ASTM D3359 to evaluate the coating's adhesion to the substrate.[8]

Data Presentation and Interpretation

The results of the performance evaluation can be summarized in a table for easy comparison.

FormulationPhotoinitiator Conc. (%)Tack-Free Time (s)MEK Double RubsPencil HardnessAdhesion (ASTM D3359)
A 1>10<50HB3B
B 25100F4B
C 33>200H5B
D 42>200H5B
E 52>2002H5B

Note: The data presented in this table is hypothetical and serves as an example for illustrative purposes.

Interpretation of Results:

  • Curing Speed: Increasing the photoinitiator concentration generally leads to faster curing, as indicated by a shorter tack-free time.

  • Through-Cure and Hardness: Higher concentrations typically improve through-cure (higher MEK resistance) and hardness, up to a certain point. At very high concentrations, performance may plateau or even decrease due to factors like inner filter effects.

  • Optimal Concentration: Based on the hypothetical data, a concentration of 3-4% appears to provide a good balance of properties. A concentration of 5% offers slightly higher hardness but may not be cost-effective.

Advanced Considerations and Insights

As a Senior Application Scientist, it is crucial to consider the nuances that can affect experimental outcomes.

Influence of the Bromine Substituent

The bromine atom on the phenyl ring of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one may have several effects:

  • Absorption Spectrum: The bromo group could cause a bathochromic shift (shift to longer wavelengths) in the UV absorption spectrum compared to its non-brominated counterpart. This could make it more suitable for use with UV-LED lamps, which typically have a narrower and longer wavelength output than traditional mercury lamps.[10]

  • Reactivity: The electron-withdrawing nature of bromine might influence the stability and reactivity of the resulting benzoyl radical, potentially affecting the initiation efficiency.

  • Yellowing: While α-hydroxy ketones are known for their low yellowing properties[11], the presence of bromine and its potential to form colored byproducts upon prolonged UV exposure should be evaluated, especially for applications requiring long-term color stability.

Oxygen Inhibition

The polymerization of acrylate-based systems is susceptible to inhibition by atmospheric oxygen.[12] The radicals generated by the photoinitiator can react with oxygen to form less reactive peroxy radicals, which can terminate the polymerization chain. This effect is most pronounced at the surface of the coating. To mitigate oxygen inhibition, experiments can be conducted under a nitrogen atmosphere, or the formulation can be adjusted by adding amine synergists or using higher photoinitiator concentrations for improved surface cure.[7]

Conclusion

1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is a promising candidate for use as a Type I photoinitiator in free-radical-based UV curing systems. Its α-hydroxy ketone structure suggests a reliable α-cleavage mechanism for generating initiating radicals. The protocols and insights provided in this document offer a comprehensive guide for researchers to systematically evaluate its performance, optimize its concentration in various formulations, and characterize the properties of the resulting cured materials. Through rigorous experimentation, the full potential of this compound in advancing UV curing technology can be realized.

References

  • IGM Resins.Photoinitiators for UV Curing.
  • IGM Resins.Unique photoinitiator combinations for UV curing composites.
  • Rahn AG.Photoinitiators for UV Curing - RAHN Product Portfolio.
  • Guangdong Lencolo New Material Co., LTD.The Role of Photoinitiators in UV Curing.
  • Arkema Coating Materials - Sartomer.Photoinitiators.
  • UVET.How to Test UV Coating Cure Quality (Adhesion, Rub, Tack).
  • DVUV.The Five Attributes for Evaluating the Benefits of UV-Curable Powder Coating.
  • ScholarWorks@BGSU.Radical Photoinitiators for UV-Curing In Industrial Applications.
  • NINGBO INNO PHARMCHEM CO.,LTD.Understanding Difunctional Alpha Hydroxy Ketones in Modern UV Curing Technologies.
  • PCI Magazine.UV-Curable Powder Coatings: Benefits and Performance.
  • Alberdingk Boley.Innovative Self-Initiating UV-Curable Polyurethane Dispersions.
  • Bomar Blog.Introduction to UV Formulations.
  • Tetra.Overview of the Composition of UV Curable Coatings, Cycloaliphatic Epoxy Resin.
  • JCT Research.Coating Performance and Characteristics for UV-Curable Aliphatic Urethane Acrylate Coatings Containing Norrish Type I Photoinitiators.
  • RadTech.Improving the Performance of UV‐Curable Coatings with Carbon Nanomaterials.
  • ResearchGate.α-hydroxyalkyl ketones derivatives used as photoinitiators for photografting field | Request PDF.
  • SONGWON Industrial Group.Photoinitiators for high-performance UV curing applications.
  • PubChem.1-(3-Bromophenyl)-2-methylpropan-1-one.
  • ChemicalBook.1-(3-BROMOPHENYL)-2-METHYLPROPAN-1-ONE | 2415-93-2.
  • Benchchem.Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one: A Technical Guide.
  • chemBlink.1-(3-Bromophenyl)-3-(2-methylphenyl)-1-propanone (CAS 898789-38-3).
  • Google Patents.WO2022043180A1 - Method for uv curing of water-based polyurethane paint dispersions without uv-c-activatable surface initiators.
  • Karenz.UV/thermal-radical curing "For ( Meth ) acrylate systems".
  • Benchchem.A Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.
  • NINGBO INNO PHARMCHEM CO.,LTD.Understanding the Application of 2-Hydroxy-2-methyl-1-phenylpropan-1-one in Polymer Chemistry.

Sources

Application Notes and Protocols for In Vitro Biological Evaluation of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is an organic compound featuring a brominated phenyl ring attached to a hydroxy-ketone moiety.[1][2] The core structure, α-hydroxy ketone, is characteristic of photoinitiators used in polymer chemistry. However, the presence of a bromophenyl group—a common feature in medicinal chemistry—suggests its potential as a building block for pharmaceuticals or as a biologically active agent itself.[3][4] Brominated organic compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[4]

Given the dual nature of its structural motifs, a thorough in vitro evaluation is essential to profile the biological activity of this compound. This document provides a structured, multi-tiered approach for researchers, scientists, and drug development professionals to assess its cytotoxic, phototoxic, and potential mechanistic activities. The protocols herein are designed to be self-validating systems, emphasizing robust controls and clear data interpretation to ensure scientific integrity.

Part 1: Foundational Assays - Profiling General Cellular Toxicity

The initial step for any novel compound is to determine its baseline effect on cell health. These foundational assays establish the concentration range at which the compound is tolerated and whether it exhibits toxicity upon light exposure, a critical consideration given its structural similarity to photoinitiators.

Protocol 1: General Cytotoxicity Assessment using MTT Assay

The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[5][6] The principle lies in the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on a relevant cell line (e.g., HeLa, MCF-7, or HaCaT).

Materials:

  • Test Compound: 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

  • Cell Line (e.g., HeLa - human cervical cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile microplates

  • Positive Control (e.g., Doxorubicin)

  • Vehicle Control (e.g., DMSO, final concentration ≤ 0.5%)

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (≤ 0.5%).[6]

    • Remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions, vehicle control, and positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[7][8] Visually confirm the formation of purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]

Data Analysis:

  • Calculate percent viability for each concentration relative to the vehicle control.

  • Plot percent viability against the log of the compound concentration.

  • Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).

Protocol 2: Phototoxicity Assessment using the 3T3 Neutral Red Uptake (NRU) Assay

This protocol is adapted from the OECD Test Guideline 432 and is the standard for identifying the phototoxic potential of a substance.[9][10][11] It evaluates cytotoxicity by comparing the reduction in viability of cells exposed to the chemical in the presence versus the absence of a non-cytotoxic dose of UV-A light.[9][12]

Objective: To determine if the test compound's cytotoxicity is enhanced by UV-A light exposure.

Materials:

  • Cell Line: Balb/c 3T3 fibroblasts

  • Neutral Red (NR) solution

  • UV-A light source with a filter to block UV-B and UV-C

  • Positive Control (e.g., Chlorpromazine)[9]

  • All other materials as listed in Protocol 1.

Step-by-Step Methodology:

  • Cell Seeding: Seed Balb/c 3T3 cells at 1 x 10⁴ cells per well in two identical 96-well plates and incubate for 24 hours.[9]

  • Compound Treatment: Treat both plates with identical concentration series of the test compound, vehicle control, and positive control for 1 hour.

  • Irradiation (+Irr) and Dark (-Irr) Incubation:

    • Expose one plate (+Irr) to a non-cytotoxic dose of UV-A light (e.g., 5 J/cm²).[12]

    • Keep the second plate (-Irr) in the dark for the same duration.

  • Post-Incubation: After irradiation, wash the cells, add fresh medium, and incubate both plates for another 24 hours.

  • Neutral Red Uptake:

    • Incubate cells with a medium containing Neutral Red for 3 hours. Viable cells will incorporate the dye into their lysosomes.[13]

    • Wash and extract the dye from the cells using a solubilization solution (e.g., ethanol/acetic acid).

  • Data Acquisition: Measure the absorbance of the extracted dye at ~540 nm.

Data Analysis:

  • Calculate IC50 values for both the irradiated (+Irr) and non-irradiated (-Irr) plates.

  • Calculate the Photo-Irritation-Factor (PIF) by comparing the IC50 values. A significant increase in toxicity in the irradiated plate indicates phototoxic potential.

Assay ParameterCytotoxicity (MTT)Phototoxicity (3T3 NRU)
Cell Line User-defined (e.g., HeLa)Balb/c 3T3
Endpoint Mitochondrial Dehydrogenase ActivityNeutral Red Uptake (Lysosomal Integrity)
Key Output IC50 ValueIC50 (+Irr) vs. IC50 (-Irr), PIF
Positive Control DoxorubicinChlorpromazine
Regulatory Standard N/AOECD Guideline 432[9][10][11]

Part 2: Mechanistic Assays - Investigating the Mode of Action

If the foundational assays reveal significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. If the compound is not cytotoxic, it may be a modulator of a specific biological pathway, which can be explored with target-based assays.

Protocol 3: Apoptosis Induction Assessment via Caspase-Glo® 3/7 Assay

Apoptosis, or programmed cell death, is a common mechanism for cytotoxic compounds. Caspases-3 and -7 are key executioner caspases in this pathway. The Caspase-Glo® 3/7 assay is a sensitive, luminescent method that measures their activity.[14][15]

Objective: To determine if the compound induces apoptosis by measuring the activity of caspases-3 and -7.

Principle: The assay reagent contains a luminogenic caspase-3/7 substrate (containing the DEVD sequence) in a buffer that promotes cell lysis.[15][16] Caspase cleavage of the substrate liberates aminoluciferin, which is a substrate for luciferase, generating a "glow-type" luminescent signal proportional to caspase activity.[17]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat cells in an opaque-walled 96-well plate as described in Protocol 1, using concentrations around the determined IC50 value. Include a positive control for apoptosis (e.g., Staurosporine).

  • Reagent Addition: After the desired incubation period (e.g., 6, 12, or 24 hours), equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[18]

  • Add-Mix-Measure: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well. Mix on a plate shaker for 1 minute.[14][17]

  • Incubation: Incubate at room temperature for 1-3 hours to allow for signal stabilization.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract background luminescence (from no-cell control wells).

  • Calculate the fold-change in caspase activity for treated cells relative to vehicle-treated cells. A significant increase indicates apoptosis induction.

Protocol 4: Kinase Activity Profiling using ADP-Glo™ Kinase Assay

The bromophenyl moiety is a known scaffold in many kinase inhibitors. The ADP-Glo™ Kinase Assay is a universal, highly sensitive luminescent assay that can measure the activity of virtually any ADP-generating enzyme, including kinases.[19][20][21]

Objective: To screen the compound for inhibitory activity against a panel of relevant kinases (e.g., tyrosine kinases, serine/threonine kinases).

Principle: The assay is a two-step process. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then quantified in a luciferase/luciferin reaction.[19][20] The light output is proportional to the ADP generated and thus to kinase activity.[21]

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction including the specific kinase, its substrate, and ATP in an optimized reaction buffer.

  • Compound Addition: Add the test compound across a range of concentrations. Include a "no inhibitor" control and a positive control inhibitor.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes.[22]

  • ADP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence.

Data Analysis:

  • Plot the luminescent signal against the log of the inhibitor concentration.

  • Calculate the IC50 value for kinase inhibition. Screening against a panel of kinases can reveal the compound's selectivity profile.

Part 3: Assay Validation and Quality Control

To ensure the reliability and reproducibility of screening data, it is crucial to validate assay performance using statistical metrics.

The Z'-Factor: A Measure of Assay Quality

The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality of a high-throughput screening (HTS) assay.[23][24] It accounts for both the dynamic range of the signal and the data variation associated with the signal measurements.[25]

Calculation: Z' = 1 - [ (3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control| ]

Where:

  • SD is the standard deviation.

  • The negative control represents 100% activity (e.g., vehicle).

  • The positive control represents 0% activity (e.g., a known potent inhibitor or toxin).

Interpretation of Z'-Factor Values: [23][26]

  • Z' > 0.5: An excellent assay, suitable for HTS.[25]

  • 0 < Z' < 0.5: A marginal assay that may require optimization.[23]

  • Z' < 0: The assay is not suitable for screening.[24]

It is imperative to calculate the Z'-factor during assay development and periodically during screening to ensure data integrity.

Visualizations: Workflows and Logic Diagrams

Experimental Workflow Diagram

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Decision Making Compound Test Compound 1-(3-Bromophenyl)-2-hydroxy- 2-methylpropan-1-one Cytotoxicity Protocol 1: General Cytotoxicity (MTT) Compound->Cytotoxicity Phototoxicity Protocol 2: Phototoxicity (3T3 NRU) Compound->Phototoxicity Toxic Cytotoxic Hit Cytotoxicity->Toxic IC50 < 10 µM NonToxic Non-Toxic / Weakly Toxic Cytotoxicity->NonToxic IC50 > 10 µM Apoptosis Protocol 3: Apoptosis Assay (Caspase-Glo) HitValidation Hit Validation & Selectivity Profiling Apoptosis->HitValidation Target Protocol 4: Target-Based Assay (ADP-Glo) Target->HitValidation Toxic->Apoptosis NonToxic->Target

Caption: Tiered workflow for in vitro biological evaluation.

Phototoxicity Assay Design

G cluster_plates Duplicate 96-Well Plates with 3T3 Cells cluster_analysis Analysis Plate_Dark Plate A (-Irr) Kept in Dark Incubate Incubate 24h Plate_Dark->Incubate Plate_Light Plate B (+Irr) Exposed to UV-A Plate_Light->Incubate IC50_Dark Calculate IC50 (-Irr) Compare Compare IC50 Values Calculate PIF IC50_Dark->Compare IC50_Light Calculate IC50 (+Irr) IC50_Light->Compare Treatment Treat both plates with identical compound dilutions Treatment->Plate_Dark Treatment->Plate_Light NRU Neutral Red Uptake Assay Incubate->NRU NRU->IC50_Dark NRU->IC50_Light

Caption: Logic of the OECD 432 Phototoxicity Assay.

Assay Quality Control Logic

G cluster_controls Control Data (n >= 16) cluster_calc Z'-Factor Calculation cluster_decision Decision Neg_Ctrl Negative Control (Vehicle, 100% Signal) Mean (μn), SD (σn) Formula Z' = 1 - (3σp + 3σn) / |μp - μn| Neg_Ctrl->Formula Pos_Ctrl Positive Control (Inhibitor, 0% Signal) Mean (μp), SD (σp) Pos_Ctrl->Formula Decision Decision Formula->Decision Calculate Z' Excellent Excellent Assay (Z' > 0.5) Decision->Excellent Z' > 0.5 Marginal Marginal Assay (0 < Z' < 0.5) Decision->Marginal 0-0.5 Fail Failed Assay (Z' < 0) Decision->Fail < 0

Caption: Decision tree for assay validation using Z'-Factor.

References

  • OECD Test Guideline 432 - National Toxicology Program (NTP) . National Toxicology Program. [Link]

  • 3T3 Phototoxicity (OECD 432) - IIVS.org . Institute for In Vitro Sciences. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad . GraphPad. [Link]

  • On HTS: Z-factor . On HTS. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - clyte . Clyte. [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies | Bioinformatics | Oxford Academic . Oxford Academic. [Link]

  • Z-factors - BIT 479/579 High-throughput Discovery . NC State University. [Link]

  • Promega ADP-Glo kinase assay | BMG LABTECH . BMG LABTECH. [Link]

  • Test No. 432: In Vitro 3T3 NRU Phototoxicity Test | OECD . OECD. [Link]

  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed . PubMed. [Link]

  • OECD 432: Phototoxicity Test - Scantox . Scantox. [Link]

  • Test No. 432: In Vitro 3T3 NRU Phototoxicity Test | OECD . OECD. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH . National Center for Biotechnology Information. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening . BellBrook Labs. [Link]

  • Application note: Promega's ADP-Glo™ assay - Drug Target Review . Drug Target Review. [Link]

  • 3.2. In-Vitro Cytotoxicity Study (MTT Assay) - Bio-protocol . Bio-protocol. [Link]

  • 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one - PubChemLite . PubChem. [Link]

  • 1-(3-Bromophenyl)-2-methylpropan-1-one - PubChem . PubChem. [Link]

  • Caspase 3/7 Activity | Protocols.io . Protocols.io. [Link]

  • 1-(3-Bromophenyl)prop-2-en-1-one - PubChem . PubChem. [Link]

  • Simple phenylpropanoids: recent advances in biological activities, biosynthetic pathways, and microbial production - RSC Publishing . Royal Society of Chemistry. [Link]

  • Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds - MDPI . MDPI. [Link]

  • 1-(3-Chlorophenyl)-2-hydroxypropan-1-one | C9H9ClO2 | CID - PubChem . PubChem. [Link]

  • 1-(4-Bromophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one - ResearchGate . ResearchGate. [Link]

  • Synthesis and bioactivity studies of 1-aryl-3-(2-hydroxyethylthio)-1-propanones - PubMed . PubMed. [Link]

Sources

Troubleshooting & Optimization

improving reaction yield in 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one batch synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the batch synthesis of 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this multi-step synthesis, providing in-depth, field-proven insights to optimize reaction yield and product purity.

Introduction: Navigating the Synthesis

The target molecule, an α-hydroxy ketone, is a valuable building block in pharmaceutical development. Its synthesis, while conceptually straightforward, often presents challenges that can significantly impact yield and purity. The most common and industrially relevant pathway involves a three-step sequence starting from bromobenzene:

  • Friedel-Crafts Acylation: Introduction of an isobutyryl group onto the bromobenzene ring.

  • Alpha-Bromination: Selective halogenation at the carbon adjacent to the carbonyl group.

  • Nucleophilic Substitution (Hydrolysis): Conversion of the α-bromo ketone to the final α-hydroxy ketone.

This guide is structured to address critical failure points within this workflow, providing not just solutions, but the underlying chemical principles to empower your experimental design.

Core Synthetic Pathway Overview

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination cluster_2 Step 3: Hydrolysis A Bromobenzene C 1-(3-Bromophenyl)-2-methylpropan-1-one A->C B Isobutyryl Chloride / AlCl₃ B->C D NBS or Br₂ E 1-(3-Bromophenyl)-2-bromo-2-methylpropan-1-one C->E D->E F Base (e.g., NaHCO₃) / H₂O G 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one (Product) E->G F->G

Caption: Common three-step synthetic workflow.

Part 1: Troubleshooting Guide

This section addresses common issues in a question-and-answer format, focusing on root causes and actionable solutions.

Category 1: Friedel-Crafts Acylation Issues

Question: My Friedel-Crafts acylation of bromobenzene results in very low conversion to 1-(3-bromophenyl)-2-methylpropan-1-one. What's wrong?

Answer: Low conversion in this step typically points to issues with the catalyst or reagents.

  • Cause 1: Inactive Lewis Acid Catalyst (AlCl₃). Aluminum chloride is extremely hygroscopic. Exposure to atmospheric moisture hydrolyzes it to aluminum hydroxide, rendering it inactive.[1]

    • Solution: Use freshly opened, anhydrous AlCl₃ from a sealed container. Handle it rapidly in a dry environment (e.g., glove box or under a nitrogen blanket). Ensure all glassware is flame- or oven-dried immediately before use.[2]

  • Cause 2: Deactivation of the Aromatic Ring. The bromo-substituent on the starting material is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution, making the reaction inherently sluggish compared to benzene.[3]

    • Solution: Ensure the reaction temperature is adequate. While initial mixing may be done at 0°C to control the initial exotherm, the reaction often requires heating to proceed at a reasonable rate. A typical temperature is 50°C.[4] Also, ensure a slight excess of the acylating agent (isobutyryl chloride) and a sufficient molar equivalent of AlCl₃ are used (at least 2.2 equivalents are often required as the catalyst complexes with both the acylating agent and the product ketone).[3]

  • Cause 3: Impure Reagents or Solvent. The presence of water or alcohol impurities in the bromobenzene or solvent (e.g., dichloromethane) will quench the Lewis acid.

    • Solution: Use anhydrous grade solvents and distill bromobenzene if its purity is questionable.

Question: I'm getting significant amounts of the 4-bromo isomer instead of the desired 3-bromo product. How do I control regioselectivity?

Answer: This is a common misconception based on the starting material. The bromo group is an ortho, para-director. To synthesize the 3-bromo (meta) isomer, you should not start with bromobenzene.

  • Correct Synthetic Strategy: The acylation should be performed on benzene first to produce isobutyrophenone. Subsequently, a bromination of the isobutyrophenone is performed. The isobutyryl group is a meta-director, which will direct the incoming bromine to the 3-position.

  • Alternative: If you must start with a brominated compound, you would need to begin with a material like 3-bromobenzoyl chloride and perform a different type of reaction (e.g., with an organocuprate) to add the isopropyl group. The Friedel-Crafts acylation of bromobenzene will overwhelmingly yield the 4-bromoacetophenone isomer.[3]

Category 2: Alpha-Bromination Issues

Question: My α-bromination step is producing a significant amount of a di-brominated byproduct.

Answer: Over-bromination is a classic challenge in the α-halogenation of ketones. It arises from the product, 1-(3-bromophenyl)-2-bromo-2-methylpropan-1-one, being activated towards further reaction.

  • Cause: Reaction Conditions. The rate-determining step for halogenation is often the initial enol or enolate formation.[5] Once the first bromine is added, the electron-withdrawing effect can sometimes increase the acidity of the remaining α-proton (if any) or lead to other reactive intermediates.

    • Solution 1: Control Stoichiometry. Use no more than 1.0 equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂). Add the brominating agent slowly and portion-wise to the reaction mixture to avoid localized areas of high concentration.

    • Solution 2: Temperature Control. Perform the reaction at a controlled, often low, temperature to moderate the reaction rate and improve selectivity.

    • Solution 3: Monitor the Reaction. Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting ketone. Stop the reaction as soon as the starting material is consumed to prevent the subsequent bromination of the desired product.

Category 3: Hydrolysis & Yield Loss

Question: During the final hydrolysis step, my yield is low, and I've isolated an α,β-unsaturated ketone, 1-(3-bromophenyl)-2-methylprop-1-en-1-one. How do I prevent this elimination side reaction?

Answer: This is the most critical step for yield loss. The formation of the α,β-unsaturated ketone is due to an E2 (elimination, bimolecular) reaction competing with the desired SN2 (substitution, bimolecular) reaction.[6]

G cluster_0 Reaction Pathways cluster_sn2 Desired SN2 Path cluster_e2 Undesired E2 Path Start α-Bromo Ketone SN2_TS [SN2 Transition State] Start->SN2_TS Substitution E2_TS [E2 Transition State] Start->E2_TS Elimination Base Base (e.g., OH⁻) Base->SN2_TS Base->E2_TS SN2_Product α-Hydroxy Ketone (Product) SN2_TS->SN2_Product E2_Product α,β-Unsaturated Ketone (Byproduct) E2_TS->E2_Product

Caption: Competing SN2 (substitution) and E2 (elimination) pathways.

  • Cause: Strong, Sterically Hindered Base. Strong bases like hydroxides (NaOH, KOH) or alkoxides (t-BuOK) can readily abstract a β-proton, initiating elimination.

    • Solution: Use a Weaker, Non-nucleophilic Base. A mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in an aqueous/organic solvent mixture is highly effective. These bases are strong enough to facilitate hydrolysis but not so strong as to aggressively promote elimination. A phase transfer catalyst can sometimes be used to improve reaction rates under these milder conditions.[7]

  • Cause: High Temperature. Higher temperatures favor elimination over substitution.

    • Solution: Moderate Reaction Temperature. Conduct the hydrolysis at room temperature or with gentle heating (e.g., 40-60°C).[7] Avoid aggressive refluxing.

SymptomPossible CauseRecommended Solution
Low Conversion in Acylation Inactive/wet AlCl₃; Deactivated ringUse fresh, anhydrous AlCl₃; Ensure sufficient heating (e.g., 50°C).[3][4]
Di-brominated Byproduct Excess brominating agent; High temperatureUse ≤1.0 eq. of NBS/Br₂; Add slowly; Monitor reaction via TLC.
Elimination to Unsaturated Ketone Strong base (e.g., NaOH); High temperatureUse a mild base (e.g., NaHCO₃); Keep temperature moderate (40-60°C).[7]
Incomplete Hydrolysis Insufficient reaction time; Poor mixingAllow for longer reaction times (4-6 hours); Use a co-solvent (e.g., ethanol, THF) to ensure homogeneity.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the single most common reason for a low overall yield in this three-step synthesis?

The most significant and frequent point of failure is the final hydrolysis step, where the elimination side-reaction to form the α,β-unsaturated ketone drastically reduces the yield of the desired α-hydroxy ketone. Careful control of the base and temperature in this step is paramount.

Q2: Are there alternative, potentially higher-yielding methods for the α-hydroxylation step, bypassing the bromination/hydrolysis sequence?

Yes, direct oxidation methods exist. One effective method involves the oxidation of the parent ketone (1-(3-bromophenyl)-2-methylpropan-1-one) using an oxidant like Oxone® in the presence of a catalytic amount of iodobenzene.[8] This approach avoids the use of hazardous brominating agents and can provide good yields of the α-hydroxy ketone directly, though it may require specific optimization for this substrate.

Q3: How critical is the exclusion of moisture throughout the synthesis?

It is absolutely critical for the first step (Friedel-Crafts Acylation) . Any moisture will destroy the AlCl₃ catalyst and halt the reaction.[1][9] For the subsequent α-bromination and hydrolysis steps, while anhydrous conditions are good practice for consistency, the reactions are less sensitive to trace amounts of water. The hydrolysis step, by definition, uses water as a reagent.

Q4: My final product is a persistent oil. What are the best practices for purification and isolation?

α-hydroxy ketones can sometimes be difficult to crystallize due to impurities or their inherent properties.

  • Chromatography: Flash column chromatography on silica gel is the most reliable method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 10:1) and gradually increasing polarity, is effective for separating the product from less polar starting materials and byproducts.[10]

  • Derivatization for Purification: In some challenging cases, the hydroxyl group can be temporarily protected (e.g., as an acetate ester). The resulting ester may be more crystalline and easier to purify. The protecting group is then removed in a subsequent step.[11]

  • Recrystallization: If the product can be solidified, screen a variety of solvent systems. A mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane) and an anti-solvent in which it is insoluble (e.g., hexanes, petroleum ether) is often effective.

Part 3: Optimized Experimental Protocol

This protocol outlines the recommended three-step synthesis with optimized conditions to maximize yield.

Step 1: Friedel-Crafts Acylation of Benzene
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube). Maintain a nitrogen atmosphere.

  • Reagents: To the flask, add anhydrous aluminum chloride (AlCl₃, 2.2 eq.). Add anhydrous dichloromethane (DCM) and cool the suspension to 0°C in an ice bath.

  • Addition: Slowly add isobutyryl chloride (1.1 eq.) to the stirred suspension. After 15 minutes, add benzene (1.0 eq.) dropwise, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath, and warm the mixture to reflux (approx. 40°C) for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to 0°C and very carefully quench by slowly pouring it into a beaker of crushed ice and concentrated HCl.[12] Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude isobutyrophenone.

Step 2: Regioselective Bromination of Isobutyrophenone
  • Setup: In a flask protected from light, dissolve the crude isobutyrophenone (1.0 eq.) from Step 1 in glacial acetic acid.

  • Addition: Add elemental bromine (Br₂, 1.0 eq.) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours or until TLC analysis shows complete consumption of the starting material.

  • Work-up: Pour the reaction mixture into a large volume of cold water. Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water, saturated NaHCO₃ solution, and finally brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude 1-(3-bromophenyl)-2-methylpropan-1-one. This product can be purified by chromatography if necessary.

Step 3: Hydrolysis to 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one
  • Setup: Dissolve the crude α-bromo ketone (1.0 eq.) from Step 2 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

  • Reaction: Add sodium bicarbonate (NaHCO₃, 2.0-3.0 eq.) to the solution. Heat the mixture to a gentle reflux (approx. 50-60°C) and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting α-bromo ketone spot disappears.[7]

  • Work-up: Cool the mixture to room temperature and remove the THF under reduced pressure. Add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration and concentration, the crude product should be purified by flash column chromatography on silica gel (gradient elution with hexane/ethyl acetate) to afford the pure 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one.[10]

References

  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link]

  • Repo, T. (2008). Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes. OuluREPO. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. DOI:10.1039/D0OB02098B. Retrieved from [Link]

  • Thieme. (2008). An Efficient Method for the Synthesis of α-Hydroxyalkyl Aryl Ketones. Synthesis. DOI: 10.1055/s-0028-1083149. Retrieved from [Link]

  • MDPI. (2024). A Novel 2-Methylimidazole Promoted Oxyacyloxylation of α-Hydroxy Ketones and Anhydrides: An Easy Access to α-Acyloxy Ketones. Molecules. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Oxford Academic. (2006). NEW METHOD FOR THE PREPARATION OF α -HYDROXY KETONES. Chemistry Letters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ACS Publications. (2023). Direct Deoxygenation of α-Hydroxy and α,β-Dihydroxy Ketones Using a Silyl Lithium Reagent. The Journal of Organic Chemistry. Retrieved from [Link]

  • Friedel - Crafts acetylation of Bromobenzene. (n.d.). Retrieved from [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]

  • University of Leeds. (n.d.). Lecture 4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Aldehydes and Ketones: Nucleophilic Addition to C=O. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • regioselective friedel-crafts acylation with. (n.d.). Retrieved from [Link]

  • University of Siegen. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromophenyl)-2-methylpropan-1-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

  • PubMed. (n.d.). Purification and properties of 3 alpha-hydroxysteroid dehydrogenase as a 3-keto bile acid reductase from human liver cytosol. Retrieved from [Link]

  • PapaCambridge. (n.d.). Kinetics and Reaction Mechanisms (AZ) - Notes. Retrieved from [Link]

  • Google Patents. (n.d.). CN103739465A - Synthesis method of 1, 3-diphenyl-2-bromo-2-propene-1-one.
  • Google Patents. (n.d.). WO2005023738A1 - Bromination of hydroxyaromatic compounds.
  • YouTube. (2019). Reaction Mechanism 14 || Elimination Reaction 01 || E1 Reaction : JEE MAINS/NEET ||. Retrieved from [Link]

Sources

Technical Support Center: Crystallization and Purification of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization and purification of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity.

Introduction

1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is an important intermediate in various synthetic pathways. Its purification via crystallization, while a powerful technique, can present several challenges. This guide offers a structured, question-and-answer approach to address common issues encountered during its crystallization, drawing upon fundamental principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one that influence its crystallization?

Understanding the physicochemical properties of the target compound is the foundation of developing a successful crystallization protocol. Key properties include:

  • Molecular Formula: C₁₀H₁₁BrO₂[1]

  • Molecular Weight: 243.10 g/mol

  • Structure: The molecule contains a bromophenyl group, a ketone, and a tertiary alcohol. This combination of a nonpolar aromatic ring and polar functional groups dictates its solubility in various solvents.

A search for the physical properties of the closely related compound 1-(3-Bromophenyl)-2-methylpropan-1-one shows a molecular weight of 227.10 g/mol .[2][3] Another related structure, 1-(3-Bromophenyl)propan-2-one, has a molecular weight of 213.07 g/mol .[4] These similar structures can provide some guidance, but the additional hydroxyl group in the target compound will significantly impact its polarity and hydrogen bonding capabilities.

Q2: What are common impurities that might be present after the synthesis of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one?

The compound is often synthesized via a Friedel-Crafts acylation or a related reaction.[5][6][7] Potential impurities include:

  • Starting Materials: Unreacted 1-bromo-3-isobutyrylbenzene or other precursors.

  • Side-Products: Isomeric products (ortho- or para-substituted), or products from side reactions. The Friedel-Crafts acylation can be prone to side reactions, especially with substrates containing deactivating groups.[5]

  • Catalyst Residues: Remnants of the Lewis acid catalyst (e.g., AlCl₃) if not properly quenched and removed during workup.

  • Solvent Residues: Trapped solvent molecules from the reaction or initial extraction steps.

Troubleshooting Crystallization Issues

This section provides a detailed, step-by-step approach to overcoming common hurdles in the crystallization of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one.

Issue 1: The Compound Fails to Crystallize and Remains an Oil ("Oiling Out")

"Oiling out" is a common and frustrating problem where the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[8][9][10] This often occurs when the solution is supersaturated at a temperature above the compound's melting point, or when high levels of impurities are present, which can depress the melting point.[8][10]

Symptoms:

  • Formation of liquid droplets or a separate liquid layer upon cooling the solution.

  • The resulting solidified mass is often amorphous or glass-like, and of low purity, as impurities tend to be more soluble in the oily phase.[9][10]

Causality and Solutions:

  • High Supersaturation: Rapid cooling often leads to high supersaturation, which can kinetically favor the formation of an oil over an ordered crystal lattice.[9]

    • Solution: Slow down the cooling rate. Allow the solution to cool gradually to room temperature before transferring it to an ice bath or refrigerator.[11][12][13][14] Insulating the flask can also promote slower cooling.[15]

  • Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound, even at low temperatures.

    • Solution: Employ a mixed-solvent system.[16][17][18][19] Start by dissolving the compound in a minimum amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (an anti-solvent, in which the compound is sparingly soluble) until the solution becomes slightly turbid.[16][19] Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[16]

  • Presence of Impurities: Impurities can interfere with the crystal lattice formation and lower the melting point of the compound.[10]

    • Solution: Attempt to remove impurities before crystallization. If colored impurities are present, treatment with activated charcoal can be effective.[15][20] A preliminary purification by column chromatography might be necessary if the crude product is highly impure.

Experimental Protocol: Overcoming Oiling Out with a Mixed-Solvent System
  • Select Solvents: Based on the principle of "like dissolves like," a moderately polar solvent is a good starting point for the "good" solvent, while a non-polar solvent can serve as the "poor" solvent.[21]

  • Dissolution: Dissolve the crude 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one in a minimal amount of a warm "good" solvent (e.g., ethanol, isopropanol, or acetone).

  • Addition of Anti-Solvent: While the solution is still warm, add a "poor" solvent (e.g., hexane or heptane) dropwise with constant swirling until a persistent cloudiness is observed.[16]

  • Clarification: Add a few drops of the warm "good" solvent to just redissolve the cloudiness, resulting in a saturated solution.[16]

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry.

Issue 2: No Crystals Form Upon Cooling

Symptoms:

  • The solution remains clear even after prolonged cooling.

Causality and Solutions:

  • Excess Solvent: Too much solvent was used, and the solution is not saturated at the lower temperature.[8]

    • Solution: Gently heat the solution to evaporate some of the solvent.[8] Once the volume is reduced, allow it to cool again.

  • Lack of Nucleation Sites: Crystal growth requires an initial nucleation site.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[8][15] The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2: Seeding: If available, add a tiny crystal of pure 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one to the cooled solution to act as a seed crystal.[8]

Issue 3: Crystals are Very Fine or Form a Powder

Symptoms:

  • The product is a fine powder that is difficult to filter and may have lower purity.

Causality and Solutions:

  • Rapid Crystallization: Cooling the solution too quickly can lead to the rapid formation of many small crystals.[8][12][13]

    • Solution: Employ a slower cooling rate. Allow the solution to cool to room temperature undisturbed before further cooling in an ice bath.[11][14]

Issue 4: Low Recovery of the Purified Compound

Symptoms:

  • The final yield of the crystallized product is significantly lower than expected.

Causality and Solutions:

  • Using Too Much Solvent: The more solvent used, the more compound will remain in the mother liquor.[8]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[15]

  • Premature Crystallization During Hot Filtration: If a hot filtration step is used to remove insoluble impurities, the compound may crystallize on the filter paper.

    • Solution: Use a pre-heated funnel and flask for the filtration, and add a small excess of hot solvent before filtering to ensure the compound remains in solution.

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent at room temperature can redissolve some of the product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold solvent.

Data Presentation

Table 1: Common Solvents for Crystallization of Aromatic Ketones
SolventPolarityBoiling Point (°C)Notes
WaterHigh100May be a suitable anti-solvent.
EthanolHigh78Often a good "good" solvent.[22]
IsopropanolMedium82A common choice for recrystallization.
AcetoneMedium56Can be a good "good" solvent.[22]
Ethyl AcetateMedium77Useful for compounds of intermediate polarity.[22]
TolueneLow111Can be effective for aromatic compounds.[21]
Hexane/HeptaneLow69 / 98Common anti-solvents.[22]

Visualization of Workflows

Crystallization Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Crystallization Start Crude Product Dissolved in Hot Solvent Cooling Allow to Cool Slowly Start->Cooling Result Observe Outcome Cooling->Result Crystals Good Crystals Formed Result->Crystals Success NoCrystals No Crystals Form Result->NoCrystals Problem OilingOut Compound Oils Out Result->OilingOut Problem FinePowder Fine Powder Forms Result->FinePowder Problem TroubleshootNoCrystals Too much solvent? Add seed crystal or scratch. NoCrystals->TroubleshootNoCrystals TroubleshootOilingOut Cooling too fast? High impurity? Try mixed-solvent system. OilingOut->TroubleshootOilingOut TroubleshootFinePowder Cooling too fast? Cool even slower. FinePowder->TroubleshootFinePowder TroubleshootNoCrystals->Start Re-attempt TroubleshootOilingOut->Start Re-attempt TroubleshootFinePowder->Start Re-attempt

Caption: A decision tree for troubleshooting common crystallization issues.

Mixed-Solvent Crystallization Protocol

MixedSolventWorkflow Mixed-Solvent Crystallization Protocol Start Dissolve Crude Product in Minimum Hot 'Good' Solvent AddAntiSolvent Add Hot 'Poor' Solvent (Anti-Solvent) Dropwise Start->AddAntiSolvent Turbidity Observe for Slight Turbidity AddAntiSolvent->Turbidity Clarify Add a Few Drops of Hot 'Good' Solvent to Clarify Turbidity->Clarify Turbid Cool Cool Slowly to Room Temperature, Then in Ice Bath Clarify->Cool Filter Filter Crystals Cool->Filter WashDry Wash with Cold Solvent and Dry Filter->WashDry End Pure Crystals WashDry->End

Caption: Step-by-step workflow for mixed-solvent recrystallization.

References

  • Mixed-solvent recrystallisation. University of York. [Link]

  • Key Factors Affecting the Efficiency of Crystallizers. Zhanghua Dryer. [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. [Link]

  • Oiling Out in Crystallization. METTLER TOLEDO. [Link]

  • Recrystallization using two solvents. YouTube. [Link]

  • Recrystallization (help meeeeee). Reddit. [Link]

  • How does cooling rate affect the point at which crystalisation occures and why? Reddit. [Link]

  • Recrystallization. Unknown Source. [Link]

  • Cooling Rate and Crystal Size. Northwestern University. [Link]

  • Mixed solvent recrystallization for the densification and purification of soda ash. ResearchGate. [Link]

  • Understanding Oiling Out in Crystallization. Scribd. [Link]

  • Mixed Solvents. Chemistry LibreTexts. [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Crystallization Research. [Link]

  • Investigation of the Evolution of Crystal Size and Shape during Temperature Cycling and in the Presence of a Polymeric Additive Using Combined Process Analytical Technologies. ACS Publications. [Link]

  • Crystal Size and Cooling Rate - Teacher Notes. ESWA. [Link]

  • Guide for crystallization. Unknown Source. [Link]

  • Recrystallization. Unknown Source. [Link]

  • Friedel Crafts Reaction. SATHEE. [Link]

  • SOP: CRYSTALLIZATION. Unknown Source. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health. [Link]

  • What is the best solvents combination that can be used to crystallize small natural products? ResearchGate. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. ResearchGate. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. Unknown Source. [Link]

  • 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one. PubChemLite. [Link]

  • Ch12: Friedel-Crafts limitations. University of Calgary. [Link]

  • 1-(3-Bromophenyl)-2-methylpropan-1-one. PubChem. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. National Institutes of Health. [Link]

  • (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. National Institutes of Health. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. Eastern Mediterranean University. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Kinam Park. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. Thieme. [Link]

  • Synthesis method of 1, 3-diphenyl-2-bromo-2-propene-1-one.
  • Crystal structure of 1-(4-bromophenyl)-3-(diphenylphosphoryl)-3-hydroxypropan-1-one, C21H18BrO3P. ResearchGate. [Link]

  • 1-(3-Bromophenyl)propan-2-one. PubChem. [Link]

Sources

reducing brominated byproducts in 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one extraction

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one. A common challenge encountered during the synthesis and purification of this compound is the presence of brominated byproducts, such as di- and tri-brominated species. These impurities can be difficult to remove and can interfere with downstream applications.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and eliminate these unwanted byproducts from your reaction and extraction workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common brominated byproducts I might encounter?

A1: The most prevalent brominated byproducts typically arise from the synthesis of the starting material, 3'-bromoacetophenone. During the electrophilic aromatic substitution (bromination) of acetophenone, over-bromination can occur, leading to the formation of dibromoacetophenone isomers (e.g., 3,4-dibromoacetophenone or 3,5-dibromoacetophenone)[1][2]. These precursors, if carried through the subsequent synthesis steps, will result in the corresponding dibrominated final product.

Q2: Why does over-bromination occur during the synthesis of the 3'-bromoacetophenone precursor?

A2: Over-bromination is a classic issue in electrophilic aromatic substitution. The formation of these byproducts is often due to reaction conditions that are too harsh. Key factors include:

  • High Reactivity: The initial product, 3'-bromoacetophenone, can sometimes be as reactive or more reactive than the starting acetophenone, leading to a second bromination event[3].

  • Lewis Acid Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃), used to catalyze the reaction, can activate the ring for multiple substitutions if not carefully controlled[1][4].

  • Reaction Temperature & Stoichiometry: High temperatures and an excess of the brominating agent (e.g., Br₂) significantly increase the rate of polybromination[3].

Q3: Can I prevent the formation of these byproducts during the synthesis stage?

A3: Yes, prevention is the most effective strategy. To enhance selectivity for the desired mono-brominated product, consider the following adjustments to your synthesis protocol:

  • Lower the Reaction Temperature: Conducting the bromination at 0°C or below can dramatically improve selectivity by slowing down the reaction rate[3].

  • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective alternative to molecular bromine (Br₂) for many substrates[3][5].

  • Control Stoichiometry: Use a slight sub-stoichiometric or exact stoichiometric amount of the brominating agent relative to the acetophenone to minimize excess reagent available for a second reaction.

Q4: My crude product is already contaminated. What is the best general strategy for removing dibrominated byproducts?

A4: The two most effective and widely used laboratory-scale techniques for removing closely related impurities like dibrominated byproducts are column chromatography and recrystallization.

  • Column Chromatography: This is a versatile method for separating compounds based on differences in their polarity and affinity for the stationary phase[6][7]. It is often the first choice for complex mixtures.

  • Recrystallization: If your desired product is a solid, recrystallization is a powerful purification technique that can yield very high purity material. The success of this method depends on finding a suitable solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurity remains in solution[8][9].

Q5: How can I effectively monitor the removal of these byproducts during purification?

A5: Effective monitoring is critical. Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of column chromatography fractions. For quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are ideal. GC is particularly well-suited for separating isomeric brominated aromatic compounds[10]. HPLC, especially with a Phenyl-Hexyl or Pentafluorophenyl (PFP) column, can also provide excellent separation by exploiting different pi-pi interactions between the analytes and the stationary phase[11].

Troubleshooting Guide: Post-Synthesis Workup & Purification

This section addresses specific issues you may encounter during the extraction and purification of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one.

Problem 1: High Concentration of Dibrominated Impurity Detected in Crude Analysis (NMR/GC-MS)
  • Potential Cause: The primary cause is likely contamination carried over from the 3'-bromoacetophenone starting material, which was not sufficiently pure.

  • Immediate Solution: Purification Strategy

    • Column Chromatography: This is the most direct approach to separate the mono- and di-brominated products. Due to the increased polarity of the di-bromo compound, it will likely have a different retention time. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is recommended.

    • Recrystallization: If the concentration of the impurity is not excessively high (<10-15%), recrystallization can be highly effective. Experiment with various solvent systems (e.g., isopropanol/water, toluene/heptane, ethanol).

  • Long-Term Solution: Re-evaluate Precursor Synthesis

    • Review the bromination protocol for your 3'-bromoacetophenone. Implement the preventative measures discussed in FAQ Q3, such as lowering the temperature and using a more selective brominating agent[3].

    • Always purify your 3'-bromoacetophenone intermediate by vacuum distillation or recrystallization before using it in the subsequent reaction step[2][8].

Problem 2: Poor Separation Between Desired Product and Byproduct During Column Chromatography
  • Potential Cause: The polarity of the desired mono-bromo product and the dibromo byproduct are too similar for effective separation using a standard silica gel/hexane-ethyl acetate system.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Switch to a solvent system with different selectivity. For example, substituting ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE) can alter the interactions with the silica surface and improve separation[12].

    • Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. Alumina can sometimes provide different selectivity compared to silica. For very difficult separations, reversed-phase (C18) flash chromatography may be an option, though it is less common for preparative scale in many labs.

    • Consider Preparative HPLC: For high-value material or when high purity is essential, preparative HPLC using a specialized column (like a Phenyl-Hexyl phase) can resolve very similar compounds[11].

Problem 3: Significant Product Loss and Low Yield After Purification
  • Potential Cause A: Product is lost during aqueous workup.

    • Solution: Ensure the pH of the aqueous layer is neutral or slightly acidic before extraction. Perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent (like ethyl acetate or DCM) to ensure complete recovery of the product from the aqueous phase[2][13].

  • Potential Cause B: The product is unstable on silica gel.

    • Solution: Some compounds can decompose on acidic silica gel. If you observe streaking on TLC or get a low recovery from the column, try deactivating the silica gel by pre-treating it with a small amount of a tertiary amine (like triethylamine, ~0.5-1%) mixed into the eluent.

  • Potential Cause C: Inefficient Recrystallization.

    • Solution: The key to a successful recrystallization is slow cooling to allow for the formation of pure crystals. If the solution is cooled too quickly, the impurities can become trapped in the crystal lattice. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product[9]. If yield is low, try cooling the mother liquor to a lower temperature (e.g., 0°C or -20°C) to recover a second crop of crystals.

Data & Protocols

Table 1: Comparison of Purification Techniques
Purification MethodPrimary ApplicationAdvantagesDisadvantagesExpected Purity
Recrystallization Removing smaller amounts of impurities from a solid product.Cost-effective, highly scalable, can yield very pure material.Requires a suitable solvent to be found; can have lower initial yields.>99% achievable[9]
Flash Column Chromatography Primary purification of crude reaction mixtures; separating multiple components.Highly versatile, applicable to a wide range of compounds.Solvent-intensive, potential for product decomposition on stationary phase.95-99%[6]
Aqueous Wash/Extraction Removing inorganic salts, acids, bases, and highly polar impurities.Simple, fast, and essential for initial workup.Only removes compounds with significantly different solubility profiles.N/A (pre-purification step)
Experimental Protocol 1: Optimized Recrystallization

This protocol provides a general workflow for purifying 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one that is contaminated with a less soluble dibrominated impurity.

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, toluene) at room temperature and upon heating. A good solvent will dissolve the product when hot but show poor solubility when cold.

  • Dissolution: In an appropriately sized flask, add the crude solid. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can further enhance the yield by placing the flask in an ice bath for 30-60 minutes[9].

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Experimental Protocol 2: High-Resolution Flash Column Chromatography

This protocol is designed to separate the target compound from a closely eluting dibrominated byproduct.

  • TLC Analysis: Develop a TLC method that shows baseline separation between your product and the main impurity. Test various solvent systems (e.g., Hexane:Ethyl Acetate, Hexane:DCM). Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing: Pack a glass column with silica gel using the initial, low-polarity eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) based on your TLC analysis. This gradual increase helps to resolve compounds with similar polarities[7][14].

  • Fraction Collection: Collect small, uniform fractions and monitor them by TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visual Diagrams

Reaction & Byproduct Formation Pathway

The following diagram illustrates a plausible synthetic route and highlights the step where dibrominated byproducts are typically formed.

G cluster_0 Precursor Synthesis (Friedel-Crafts) Acetophenone Acetophenone Bromoacetophenone 3'-Bromoacetophenone (Desired Precursor) Acetophenone->Bromoacetophenone Br₂, AlCl₃ [1] Dibromoacetophenone 3',5'-Dibromoacetophenone (Byproduct) Bromoacetophenone->Dibromoacetophenone Excess Br₂ / High Temp [2] FinalProduct 1-(3-Bromophenyl)-2-hydroxy- 2-methylpropan-1-one (Desired Product) Bromoacetophenone->FinalProduct FinalByproduct 1-(3,5-Dibromophenyl)-2-hydroxy- 2-methylpropan-1-one (Final Impurity) Dibromoacetophenone->FinalByproduct Reaction Step (Carried Through)

Caption: Formation of dibrominated byproducts during precursor synthesis.

General Purification Workflow

This diagram outlines the logical decision-making process for purifying the crude product after synthesis and initial workup.

G Start Crude Product (Post-Aqueous Workup) Analysis Purity Analysis (TLC, GC, NMR) Start->Analysis Decision Impurity Level > 5%? Analysis->Decision Column Flash Column Chromatography Decision->Column Yes Recrystal Recrystallization Decision->Recrystal No FinalAnalysis Final Purity Check Column->FinalAnalysis Recrystal->FinalAnalysis End Pure Product (>98%) FinalAnalysis->End

Caption: Decision workflow for purification of the target compound.

References

  • BenchChem. (2025). α-Bromination of 3'-Bromoacetophenone to Synthesize 2,3'-Dibromoacetophenone. BenchChem Technical Support.
  • Chromatography Forum. (2015).
  • Pitts, J. N., et al. (Year N/A). Photoinduced Radical Cleavage of Bromophenyl Ketones.
  • Kim, S., et al. (2003). Nonselective Bromination−Selective Debromination Strategy: Selective Bromination of Unsymmetrical Ketones.
  • BenchChem. (2025).
  • Journal of Chromatographic Science. (Year N/A).
  • BenchChem. (2026). 3'-Bromoacetophenone: A Technical Guide to its Synthesis and Properties. BenchChem.
  • Miyake, Y., et al. (2020). Quantification of Brominated Polycyclic Aromatic Hydrocarbons in Environmental Samples by Liquid Chromatography Tandem Mass Spectrometry. PubMed.
  • PubChem. (n.d.). 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one.
  • Reddit r/Chempros. (2023).
  • Organic Syntheses. (n.d.). Acetophenone, 3-bromo-.
  • Creative Chemistry. (n.d.).
  • Zenodo. (n.d.).
  • Longdom Publishing. (n.d.).
  • GuideChem. (2026). 3'-Bromoacetophenone 2142-63-4 wiki.
  • Research and Reviews. (n.d.).
  • Google Patents. (n.d.). CN103739465A - Synthesis method of 1, 3-diphenyl-2-bromo-2-propene-1-one.
  • ResearchGate. (n.d.). Synthesis of α,β-dibromo ketones by photolysis of α-bromo ketones with N-bromosuccinimide.
  • Google Patents. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. BenchChem.
  • BenchChem. (2026). Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one: A Technical Guide. BenchChem.
  • Supporting Information. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones.
  • European Patent Office. (2025).
  • Google Patents. (n.d.). US4629541A - Process for the electrosynthesis of ketones.
  • Google Patents. (n.d.). US20050069997A1 - Purification of biologically-produced 1,3-propanediol.
  • Google Patents. (n.d.). US2544562A - Process for recovering aldehydes and ketones.
  • Google Patents. (n.d.).

Sources

Technical Support Center: HPLC Method Optimization for 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals tasked with developing robust chromatographic methods for halogenated aromatic ketones.

Analyzing 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one presents a unique chromatographic challenge. This molecule combines a highly lipophilic and polarizable meta-bromophenyl ring with a polar, hydrogen-bonding tertiary alcohol and a ketone moiety. While it is a neutral compound, its dual nature requires precise tuning of the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) mobile phase to balance retention, peak symmetry, and resolution from structurally similar synthetic intermediates.

Below, you will find field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to ensure your analytical workflows are reproducible and scientifically sound.

Part 1: Core Troubleshooting FAQs

Q1: Why am I experiencing peak tailing, even though my analyte is non-ionizable?

The Causality: It is a common misconception that neutral compounds do not exhibit peak tailing. While 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one will not ionize under standard HPLC pH ranges (pH 2–8), its tertiary hydroxyl and carbonyl groups act as strong hydrogen bond donors and acceptors. These groups interact aggressively with residual, unendcapped silanol groups (Si-OH) on the silica stationary phase. The Solution: You must suppress silanol ionization. By adding an acidic mobile phase modifier such as 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA), you lower the mobile phase pH to ~2.5. This protonates the acidic silanols on the column, neutralizing their charge and eliminating the secondary interactions that cause tailing. This aligns with standard mobile-phase optimization strategies [1].

Q2: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier?

The Causality: The choice between ACN and MeOH fundamentally alters chromatographic selectivity ( α ). Acetonitrile is an aprotic solvent that drives separations primarily through dipole-dipole interactions and lipophilicity. Methanol is a protic solvent capable of hydrogen bonding. Because our analyte contains a sterically hindered tertiary alcohol, MeOH can offer unique selectivity by hydrogen-bonding directly with the analyte, which is critical if you are trying to resolve it from closely eluting non-brominated impurities. The Solution: Start with an ACN/Water gradient. ACN provides lower system backpressure and better mass transfer kinetics, yielding sharper peaks. However, if you fail to achieve a resolution ( Rs​ ) > 1.5 between critical pairs, switch to a MeOH/Water system to leverage hydrogen-bonding selectivity, a fundamental principle in improving separation of peaks in RP-HPLC [2].

Q3: My retention times are drifting over the course of a 100-injection sequence. What is the root cause?

The Causality: For moderately hydrophobic compounds, even a 1% fluctuation in the organic modifier concentration can cause a 2- to 3-fold shift in the retention factor ( k ). Retention time drift is rarely a column issue; it is almost always a mobile phase delivery issue. The root causes are typically the evaporation of the volatile organic modifier (ACN) from unsealed solvent bottles, or dissolved air causing pump cavitation. The Solution: Implement a self-validating system check. Ensure your HPLC system's inline degasser is functioning (pressure ripple should be < 1%). Cap all solvent reservoirs with one-way ventilation valves to prevent ACN evaporation.

Part 2: Data Presentation & Mechanistic Summaries

To systematically optimize your method, refer to the quantitative and mechanistic data summarized below.

Table 1: Mobile Phase Modifiers & Their Mechanistic Effects
Modifier / AdditiveConcentrationMechanistic RoleImpact on 1-(3-Bromophenyl)-...
Formic Acid (FA) 0.1% (v/v)Lowers pH to ~2.7; protonates silanols.Drastically improves peak symmetry; MS-compatible.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Strong ion-pairing agent; lowers pH to ~2.0.Excellent peak shape, but suppresses MS ionization.
Ammonium Acetate 10 mMBuffers mobile phase at pH ~6.8.Not recommended; leaves silanols ionized, causing tailing.
Acetonitrile (ACN) GradientAprotic organic modifier; lowers viscosity.Sharp peaks, fast elution, baseline pressure stability.
Methanol (MeOH) GradientProtic organic modifier; enables H-bonding.Alters selectivity ( α ) for resolving critical impurity pairs.
Table 2: Troubleshooting Matrix for Retention & Resolution
SymptomRoot Cause AnalysisCorrective Action
Fronting Peaks Column overloading or channeling in the silica bed.Reduce injection volume to < 5 µL; verify column integrity.
Co-elution with Precursor Insufficient hydrophobic differentiation.Decrease gradient slope (e.g., 2% B/min) or switch ACN to MeOH.
Baseline Drift UV absorbance difference between Water and Organic phase.Ensure UV detection is set to 254 nm, where ACN/Water absorbance is negligible.

Part 3: Experimental Protocols

Self-Validating RP-HPLC Workflow

This step-by-step methodology ensures that every phase of the experiment validates the integrity of the next.

Step 1: Mobile Phase Formulation & Degassing

  • Prepare Mobile Phase A : 1000 mL of LC-MS grade Water + 1.0 mL Formic Acid.

  • Prepare Mobile Phase B : 1000 mL of LC-MS grade Acetonitrile + 1.0 mL Formic Acid.

  • Validation Check: Sonicate both phases for 10 minutes. Monitor the pump pressure ripple upon startup; it must remain below 20 psi (1.5 bar) to confirm the absence of cavitation.

Step 2: Column Selection & Equilibration

  • Install a fully endcapped C18 column (e.g., 100 x 4.6 mm, 3 µm particle size). The endcapping is crucial to block residual silanols.

  • Set the column oven temperature to 40°C . Elevated temperatures reduce mobile phase viscosity and improve mass transfer, resulting in sharper peaks.

  • Equilibrate the column at 5% Mobile Phase B for 10 column volumes.

  • Validation Check: Observe the UV baseline at 254 nm. Do not proceed until the baseline drift is < 0.1 mAU/min.

Step 3: Gradient Execution

  • Set the flow rate to 1.0 mL/min.

  • Program the following linear gradient:

    • Time 0.0 min: 5% B

    • Time 10.0 min: 95% B

    • Time 12.0 min: 95% B

    • Time 12.1 min: 5% B

    • Time 15.0 min: 5% B (Re-equilibration)

  • Inject 2 µL of the sample (prepared in 50:50 Water:ACN to prevent solvent mismatch band broadening).

Part 4: Logical Workflow Visualization

The following diagram illustrates the decision-making matrix for optimizing the mobile phase for neutral, polarizable analytes.

HPLC_Optimization Start Start Method Development 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one SelectOrg Select Organic Modifier (ACN vs. MeOH) Start->SelectOrg CheckPeak Evaluate Peak Shape & Symmetry SelectOrg->CheckPeak Tailing Peak Tailing Observed? CheckPeak->Tailing AddAcid Add 0.1% Formic Acid (Protonate Silanols) Tailing->AddAcid Yes GoodPeak Proceed to Gradient Optimization Tailing->GoodPeak No AddAcid->GoodPeak ResCheck Resolution (Rs) > 1.5? GoodPeak->ResCheck ChangeSolvent Switch Modifier (ACN -> MeOH) ResCheck->ChangeSolvent No Final Finalized Robust Method ResCheck->Final Yes ChangeSolvent->CheckPeak

Caption: Logical workflow for RP-HPLC mobile phase optimization of neutral, polarizable analytes.

References

  • LCGC International. "Mobile-Phase Optimization Strategies in Reversed-Phase HPLC." Available at: [Link]

  • MICROSOLV Technology Corporation. "Improving Separation of Peaks in RP HPLC." Available at: [Link]

  • SIELC Technologies. "Separation of 1-Propanone derivatives on RP HPLC." Available at: [Link]

preventing oxidative degradation of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the oxidative degradation of this compound during storage. Our goal is to provide you with a comprehensive understanding of the degradation pathways and equip you with actionable strategies to ensure the long-term stability and integrity of your samples.

Introduction: Understanding the Instability

1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is an aromatic ketone containing a tertiary alcohol functional group. This specific combination of an aromatic carbonyl and a hydroxyl group on a tertiary carbon makes the molecule susceptible to degradation through several pathways, primarily oxidative and photochemical reactions. The aromatic ketone moiety can absorb UV light, leading to the formation of reactive excited states, while the tertiary alcohol is a potential site for oxidation.[1][2] Degradation not only reduces the purity and potency of the active substance but can also lead to the formation of unknown impurities that may have undesirable toxicological profiles.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound?

The degradation is primarily driven by three environmental factors:

  • Oxygen: The presence of atmospheric oxygen is the principal driver of oxidative degradation. Ketones, while generally stable, can undergo slow oxidation, particularly when initiated by other factors like light or heat.[5][6]

  • Light: As an aromatic ketone, the compound is inherently photosensitive. Exposure to light, especially UV and high-energy visible light (300-500 nm), can catalyze degradation, leading to the formation of radical intermediates and subsequent unwanted reactions.[3][4][7]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[8][9][10] Storing the compound at inappropriate temperatures can significantly shorten its shelf life, even if other conditions are controlled.[11]

Q2: What are the visible signs of degradation?

The first sign of degradation is often a visual change. A pure sample should be a white to off-white solid. The appearance of a yellow or brownish tint is a strong indicator that degradation has occurred. For samples in solution, the development of color or the formation of precipitates suggests instability. However, significant degradation can occur before any visual change is apparent, making analytical monitoring essential.

Q3: What are the recommended long-term storage conditions?

To maximize stability, a multi-faceted approach is required. The ideal storage conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerSignificantly slows the kinetics of degradation reactions.[8]
Atmosphere Inert Gas (Argon or Nitrogen)[6][12]Displaces oxygen, preventing oxidative pathways.
Light Protected from light (Amber vial)[3][12]Prevents photodegradation initiated by UV/visible light.[4][7]
Container Tightly sealed, airtight containerPrevents moisture ingress and exchange with the atmosphere.[12][13]

Q4: Is refrigeration at 2-8°C sufficient for storage?

While refrigeration at 2-8°C is better than ambient temperature, it may not be sufficient for long-term stability, especially if the sample is frequently opened or not stored under an inert atmosphere. For storage exceeding a few weeks, freezing at -20°C is strongly recommended to minimize degradation.[14][12]

Q5: Can I use antioxidants to prevent degradation?

While antioxidants are used to stabilize many organic compounds, their use here requires careful consideration. Antioxidants like BHT (Butylated hydroxytoluene) or Vitamin E could potentially interfere with downstream applications or analytical methods. More importantly, some ketone bodies have been shown to possess their own antioxidant properties, but their degradation can be complex.[15][16][17][18] The most effective and non-invasive strategy is to prevent oxidation by removing oxygen (i.e., using an inert atmosphere) rather than adding a chemical stabilizer. If an antioxidant must be used, its compatibility and potential for interference must be thoroughly validated for your specific application.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Scenario 1: My solid sample has turned yellow after a few months.

A yellow discoloration is a classic sign of degradation, likely due to the formation of chromophoric byproducts from oxidation or photodegradation.

Root Cause Analysis and Solution Workflow:

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Accurately weigh sample B Dissolve in mobile phase (e.g., 0.1 mg/mL) A->B C Filter through 0.45 µm syringe filter B->C D Equilibrate HPLC system C->D E Inject sample/standard D->E F Acquire chromatogram E->F G Integrate peaks F->G H Calculate purity (% Area) G->H I Compare to reference standard H->I

Caption: General workflow for HPLC purity analysis.

HPLC Parameters Table:

ParameterSuggested Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water (with 0.1% Formic or Acetic Acid). Start with a gradient, e.g., 40:60 Acetonitrile:Water, ramping up the Acetonitrile.
Flow Rate 1.0 mL/min
Detector UV at 254 nm (or wavelength of max absorbance)
Injection Volume 10 µL
Column Temperature Ambient or 25°C

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase components. Degas the solvents using sonication or vacuum filtration to remove dissolved oxygen.

  • Standard Preparation: Accurately prepare a reference standard solution of the compound at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.

  • Sample Preparation: Prepare your test sample at the same concentration as the standard. Filter both solutions through a 0.45 µm syringe filter before injection. [19]4. Analysis: Equilibrate the HPLC system until a stable baseline is achieved. Inject the standard and sample solutions.

  • Purity Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The appearance of peaks at different retention times in the sample chromatogram compared to the fresh standard indicates degradation.

References

  • Top 5 Factors Affecting Chemical Stability. (2025, October 2). Vertex AI Search.
  • Oxidation of Aldehydes and Ketones. (2025, January 19). Chemistry LibreTexts.
  • oxidation of aldehyde and ketone and mechanism. Slideshare.
  • Stability Storage Conditions In Pharma Industry. (2024, November 24). GMP Insiders.
  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. Extranhand.
  • The Role of Temperature in Chemical Reactions. MSE Supplies.
  • Aldehydes and Ketones to Carboxylic Acids. (2024, January 16). Chemistry Steps.
  • Inerting. Linde Gas.
  • Kinetics and mechanism of the oxidation of ketones with permanganate ions. Journal of the Chemical Society, Perkin Transactions 2.
  • How To Protect Light Sensitive Products. LFA Tablet Presses.
  • THE PHOTOCHEMISTRY OF AROM
  • Thermal Stability Science Behind Heat Resistance. (2023, October 9). Bannari Amman Institute of Technology.
  • Chemical Storage. University of South Carolina.
  • The Mechanism of the Chromic Acid Oxidation of Ketones. Kinetic Proof for an Enol Intermediate. Journal of the American Chemical Society.
  • Principles of Inert Atmosphere Storage. (2024, December 27).
  • Protection of Light Sensitive Products. (2015, February 15). Pharmaguideline.
  • Degrees of Danger: How Temperatures Affect Chemicals. (2024, September 25). Seton UK.
  • Antioxidant capacity contributes to protection of ketone bodies against oxidative damage induced during hypoglycemic conditions. (2008, May 15). PubMed.
  • Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Proton
  • Guide to Parenteral Drugs Affected by Light. Helapet.
  • Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic.
  • Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. (2009, July 2). Copernicus ACP.
  • Antioxidant capacity contributes to protection of ketone bodies against oxidative damage induced during hypoglycemic conditions. (2026, March 17).
  • The Cardioprotective Effects of Nutritional Ketosis: Mechanisms and Clinical Implic
  • Ketogenic diet decreases oxidative stress and improves mitochondrial respir
  • HPLC-DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. CABI Digital Library.
  • (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. (2025, December 23).
  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebr
  • Application Notes and Protocols for the Analytical Characterization of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. Benchchem.

Sources

overcoming low aqueous solubility of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one in assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of compounds like 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one in various assays. Our goal is to equip you with the knowledge to make informed decisions, ensuring the accuracy and reliability of your experimental data.

Introduction: The Challenge of Low Aqueous Solubility

A significant portion of new chemical entities, estimated to be between 40% and 90% of compounds in discovery pipelines, exhibit poor water solubility.[1] This characteristic poses a major hurdle in experimental biology and drug development, leading to underestimated potency, inaccurate structure-activity relationships (SAR), and unreliable assay results.[2] Compounds like 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one, with a predicted XlogP of 2.2, are expected to have limited aqueous solubility, making their in vitro evaluation challenging.[3]

This guide will walk you through a systematic approach to tackle these solubility issues, from initial assessment to the selection and implementation of appropriate solubilization strategies.

Frequently Asked Questions (FAQs)

Q1: I'm seeing inconsistent results in my cell-based assay. Could the low solubility of my compound, 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one, be the cause?

A1: Absolutely. Poor aqueous solubility is a frequent cause of assay variability. If the compound precipitates in the aqueous assay medium, the actual concentration exposed to the cells will be lower and unknown, leading to inconsistent and erroneous results.[2] It is crucial to first determine the kinetic solubility of your compound in the specific assay buffer you are using.

Q2: What is the first step I should take to address potential solubility issues?

A2: The first step is to prepare a stock solution in an appropriate organic solvent and then determine the kinetic solubility of your compound in your final assay buffer.[4] Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of hydrophobic compounds.[5][6]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The final concentration of DMSO in your assay should be kept as low as possible, typically between 0.1% and 0.5%.[7] Higher concentrations of DMSO can be cytotoxic, inhibit cell proliferation, and interfere with assay components.[7][8][9][10] It is always recommended to run a vehicle control (assay buffer with the same final concentration of DMSO) to assess its effect on your specific assay system.

Q4: My compound is still precipitating even with DMSO. What are my other options?

A4: If DMSO alone is insufficient, you can explore other solubilization techniques. These include the use of co-solvents, surfactants, or cyclodextrins.[11] The choice of method will depend on the specific requirements of your assay and the physicochemical properties of your compound.

Troubleshooting Guide: Overcoming Solubility Limitations in Assays

This section provides a more detailed, step-by-step approach to troubleshooting and resolving solubility-related problems.

Step 1: Characterize the Solubility of Your Compound

Before attempting to solubilize your compound, it's essential to understand its solubility profile.

Protocol 1: Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being diluted from a high-concentration organic stock into an aqueous buffer.[4]

Materials:

  • 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay buffer (e.g., Phosphate-Buffered Saline, PBS)

  • 96-well microplate (clear bottom for visual inspection)

  • Plate reader capable of measuring turbidity (optional)

  • HPLC-UV or LC-MS/MS for concentration analysis[12]

Procedure:

  • Prepare a 10 mM stock solution of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one in 100% DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solution into the assay buffer to achieve a range of final compound concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.) and a final DMSO concentration of 1% or less.

  • Incubate the plate at room temperature or 37°C for a set period (e.g., 2 hours or 24 hours).[4]

  • Visually inspect the wells for any signs of precipitation.

  • (Optional) Measure the turbidity of each well using a plate reader at a wavelength of 600-700 nm.

  • To accurately determine the soluble concentration, centrifuge the plate to pellet any precipitate, and then analyze the supernatant using HPLC-UV or LC-MS/MS.[12]

Step 2: Selecting a Solubilization Strategy

Based on the kinetic solubility results, you can choose an appropriate strategy to enhance the solubility of your compound.

Caption: Decision workflow for selecting a solubilization strategy.

Option A: Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[13][14]

  • Examples: Ethanol, propylene glycol, polyethylene glycols (PEGs).[5][14]

  • Mechanism: They reduce the polarity of the aqueous solvent, making it more favorable for the hydrophobic solute.[5]

  • Considerations: Co-solvents can affect enzyme activity and cell viability.[15] It is crucial to test the tolerance of your assay system to the chosen co-solvent.

Option B: Surfactants

Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[16]

  • Examples: Polysorbate 80 (Tween 80), Pluronic F-68, Sodium Dodecyl Sulfate (SDS).[17][18]

  • Mechanism: Hydrophobic compounds can be encapsulated within the hydrophobic core of the micelles, increasing their apparent solubility in water.[17]

  • Considerations: Surfactants can disrupt cell membranes and interfere with protein function.[19] Non-ionic surfactants are generally preferred for biological assays due to their lower toxicity.[17]

Option C: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20]

  • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[21]

  • Mechanism: They form inclusion complexes with poorly soluble compounds, where the hydrophobic part of the guest molecule is encapsulated within the cyclodextrin cavity, thereby increasing its aqueous solubility.[22][23]

  • Considerations: Cyclodextrins are generally considered safe and are widely used in pharmaceutical formulations.[21][24] The size of the cyclodextrin cavity must be appropriate for the guest molecule.

Table 1: Comparison of Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantagesTypical Concentration Range in Assays
Co-solvents Reduces solvent polaritySimple to useCan affect enzyme activity and cell viability1-5% (v/v)
Surfactants Micellar encapsulationHigh solubilizing capacityCan disrupt cell membranes and proteinsAbove CMC, typically 0.01-1% (w/v)
Cyclodextrins Inclusion complex formationLow toxicity, high biocompatibilityCan be expensive, requires size compatibility1-10% (w/v)
Step 3: Implementation and Validation

Once you have selected a solubilization strategy, you need to implement it and validate its compatibility with your assay.

Protocol 2: Preparing a Formulation with a Cyclodextrin

This protocol provides an example of how to prepare a formulation of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one using HP-β-CD.

Materials:

  • 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Assay buffer

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a solution of HP-β-CD in the assay buffer (e.g., 10% w/v).

  • Add the powdered 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one to the HP-β-CD solution to achieve the desired final concentration.

  • Vortex the mixture vigorously for 5-10 minutes.

  • Sonicate the mixture for 15-30 minutes to facilitate complex formation.

  • Visually inspect the solution for any undissolved particles. If necessary, filter the solution through a 0.22 µm syringe filter to remove any aggregates.

  • Re-measure the kinetic solubility of the compound in this new formulation as described in Protocol 1.

  • Perform a vehicle control experiment with the HP-β-CD solution alone to ensure it does not interfere with your assay.

Conclusion

Overcoming the low aqueous solubility of test compounds is a critical step in obtaining reliable and reproducible data in a wide range of assays. By systematically characterizing the solubility of your compound and selecting an appropriate solubilization strategy, you can significantly improve the quality of your research. Always remember to validate the chosen method to ensure it does not interfere with your specific assay system.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Cyclodextrin-Based Formulations: A Non-Invasive Platform for Targeted Drug Delivery - PubMed. (2018, January 15).
  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online. (2017, April 26).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
  • Cosolvent - Grokipedia. (n.d.).
  • How to Improve the Bioavailability of Poorly Water-Soluble Compounds?. (2024, April 3).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • What effects does DMSO have on cell assays? - Quora. (2017, August 3).
  • Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • Cyclodextrin-based structures for drug delivery - Yareli Rojas Group - Correo IIM-UNAM. (n.d.).
  • Compound solubility measurements for early drug discovery | Comput
  • Novel formulation strategies to overcome poorly water soluble compounds. (2016, January 7).
  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025, November 14).
  • Cosolvent - Wikipedia. (n.d.).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
  • KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or ...
  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC. (2017, September 20).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
  • 1-(3-Bromophenyl)-2-methylpropan-1-one - PubChem. (n.d.).
  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research - ACS Public
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO - Nikon Healthcare. (n.d.).
  • High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC. (n.d.).
  • Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. (n.d.).
  • Co-solvents | Biochemical Assay Reagents - MedchemExpress.com. (n.d.).
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchG
  • Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity - ScholarWorks. (2022, June 27).
  • Solubilization techniques used for poorly w
  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC. (2024, December 16).
  • 1-(3-Bromophenyl)propan-2-one | C9H9BrO | CID 2734093 - PubChem. (n.d.).
  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - MDPI. (2024, May 9).
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
  • 1-(3-BROMOPHENYL)-2-METHYLPROPAN-1-ONE | 2415-93-2 - ChemicalBook. (2026, March 18).
  • 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one - PubChemLite. (n.d.).
  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024, December 19).
  • The Role of Surfactants in Compounded Preparation - THE PCCA BLOG. (2022, January 5).
  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly W

Sources

Technical Support Center: Resolving Co-Elution in 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we dissect the thermodynamic and kinetic causality behind co-elution specific to 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one , an α -hydroxy ketone frequently utilized as a critical intermediate in organic synthesis and drug development.

This guide is structured as a self-validating system: every diagnostic step includes an internal control to ensure you are solving the right problem.

Part 1: Diagnostic FAQs – The Causality of Co-Elution

Q1: I am observing a broad, shouldering peak. How do I know if this is true chemical co-elution or a physical column defect?

A: Never assume a shouldering peak is an impurity without validating the physical integrity of your system. A partially blocked inlet frit or a void volume at the column head will split the flow path, causing every analyte to elute as a double peak. The Causality: If the sample solvent has a higher eluotropic strength than the mobile phase (e.g., sample dissolved in 100% Acetonitrile injected into a 90% aqueous gradient), the analyte precipitates or causes "viscous fingering" at the column head, mimicking co-elution[1]. Self-Validation: Inject a pure, well-retained reference standard (e.g., Toluene) dissolved in the initial mobile phase. If the Toluene peak is perfectly symmetrical, your system is physically sound, and the shouldering on your target peak is a true co-eluting chemical impurity.

Q2: Why does 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one frequently co-elute with its des-hydroxy precursor?

A: The precursor, 1-(3-bromophenyl)-2-methylpropan-1-one, lacks the tertiary alcohol group. Intuitively, the addition of a polar hydroxyl group should drastically reduce retention time in Reversed-Phase Liquid Chromatography (RPLC). However, the bulky gem-dimethyl groups on the α -carbon sterically shield the hydroxyl group. This shielding minimizes hydrogen bonding with the bulk aqueous mobile phase, making the apparent hydrophobicity of the target and the precursor remarkably similar. When a steep gradient is applied, the thermodynamic difference in partitioning is compressed, forcing co-elution[2].

Q3: My peaks exhibit severe tailing that masks closely eluting impurities. How do I fix this?

A: This is a secondary retention artifact. The α -hydroxy ketone moiety can act as a hydrogen bond donor to unendcapped, ionized silanols (Si-O⁻) on the silica stationary phase. If your mobile phase pH is near the pKa of these silanols (pH ~4.0–5.0), the analyte experiences two different retention mechanisms simultaneously, causing the peak to drag and obscure nearby impurities. The Fix: Lower the mobile phase pH to ~2.5 using 0.1% Formic Acid. This fully protonates the silanols (Si-OH), shutting down the secondary ion-exchange interaction and sharpening the peak to reveal hidden co-elutions[3].

Q4: How do I resolve the target from a 4-bromo positional isomer?

A: Positional isomers (meta- vs. para-bromo) have identical molecular weights and nearly identical hydrophobic volumes. A standard C18 column relies on dispersive forces, which are "blind" to the position of the bromine atom. The Fix: Switch to a Phenyl-Hexyl stationary phase. The highly polarizable bromine atom interacts with the electron-rich phenyl ring of the stationary phase via π−π and dipole-induced dipole interactions. The meta (3-bromo) and para (4-bromo) positions alter the overall dipole moment of the aromatic ring differently, allowing the Phenyl-Hexyl phase to selectively retain one isomer over the other.

Part 2: Diagnostic Workflow

CoElutionWorkflow Symptom Symptom: Peak Shouldering / Co-elution Validation Self-Validation Step: Inject Pure Toluene Standard Symptom->Validation Assess root cause SplitAll All Peaks Deformed: Physical System Issue Validation->SplitAll Systemic SplitTarget Only Target Deformed: Chemical Co-elution Validation->SplitTarget Analyte-specific HardwareFix Hardware Resolution: Replace Frit or Purge Flow Path SplitAll->HardwareFix ChemistryFix Chemistry Resolution: Identify Impurity via LC-MS SplitTarget->ChemistryFix Isomer Positional Isomers (e.g., 4-Bromo analog) ChemistryFix->Isomer Identical Mass Precursor Des-hydroxy Precursor (Δ m/z = 16 Da) ChemistryFix->Precursor Different Mass PhaseOpt Switch to Phenyl-Hexyl Phase (Exploit π-π interactions) Isomer->PhaseOpt GradOpt Flatten Gradient Slope (1% B / min) & Adjust pH Precursor->GradOpt

Diagnostic Workflow for Resolving Chromatographic Co-elution

Part 3: Quantitative Chromatographic Data

The following table summarizes the expected chromatographic behavior of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one and its common synthetic impurities across different stationary phases.

Analyte / ImpurityStructural DifferenceRRT (C18 Phase)RRT (Phenyl-Hexyl)Resolution ( Rs​ )Dominant Interaction Mechanism
1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one Target ( α -hydroxy ketone)1.001.00N/AHydrophobic / Dipole
1-(3-Bromophenyl)-2-methylpropan-1-one Des-hydroxy precursor1.021.122.8Hydrophobic Dispersion
2-Bromo-1-(3-bromophenyl)-2-methylpropan-1-one α -bromo intermediate1.051.182.1Halogen Polarizability
1-(4-Bromophenyl)-2-hydroxy-2-methylpropan-1-one Positional isomer1.001.091.8 π−π / Shape Selectivity

(Note: RRT = Relative Retention Time. Baseline resolution is defined as Rs​≥1.5 .)

Part 4: Self-Validating Method Development Protocol

To guarantee scientific integrity, do not rely on trial and error. Execute the following step-by-step protocol to systematically resolve co-eluting peaks while validating your findings at each stage.

Step 1: Matrix Matching & Injection Optimization
  • Action: Dilute your sample to a concentration of 0.5 mg/mL using the exact initial mobile phase composition (e.g., 80% Water / 20% Methanol). Restrict injection volume to 5 µL.

  • Causality: This prevents solvent-mismatch shock at the column head, eliminating false peak splitting.

Step 2: Spectral Purity Validation (DAD Analysis)
  • Action: Utilize a Diode Array Detector (DAD) to perform a Peak Purity analysis. Extract UV spectra at the upslope, apex, and downslope of the target peak.

  • Causality: If the peak is chemically pure, the normalized spectra will perfectly overlay (Purity Angle < Purity Threshold). If the downslope spectrum shifts (e.g., a change in the λmax​ ), a structurally distinct impurity is co-eluting[4].

Step 3: Gradient Flattening (Thermodynamic Tuning)
  • Action: Identify the exact percentage of organic modifier (%B) at which the target elutes. Reprogram your pump to deliver a shallow gradient (e.g., increasing by only 0.5% to 1% B per minute) starting 5% below the elution point and ending 5% above it[2].

  • Causality: Flattening the gradient maximizes the time the analytes spend partitioning between the mobile and stationary phases, exploiting minor differences in hydrophobicity (such as the sterically hindered -OH group).

Step 4: Orthogonal Spiking (The Internal Control)
  • Action: Once you believe you have achieved separation, deliberately spike your sample with 5% of the suspected pure impurity (e.g., the des-hydroxy precursor).

  • Causality: If your method is robust, the secondary peak will increase in area proportionally without degrading the resolution ( Rs​ ) of the target peak. If the target peak simply broadens, your method lacks the required selectivity ( α ), and you must proceed to Step 5.

Step 5: Stationary Phase Selectivity Shift
  • Action: If Step 4 fails (indicating positional isomers), replace the C18 column with a Phenyl-Hexyl or Biphenyl column of identical dimensions and particle size. Switch the organic modifier from Acetonitrile to Methanol.

  • Causality: Methanol is protic and enhances π−π interactions between the stationary phase and the bromophenyl ring, whereas Acetonitrile (aprotic) can suppress these interactions due to its own π -electron system.

References

  • Title: 2-(Hydroxymethyl)
  • Source: waters.
  • Source: sigmaaldrich.
  • Source: agilent.
  • Title: 1-(3-Chlorophenyl)

Sources

Validation & Comparative

Comparative Evaluation of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one and 2-Hydroxy-2-methylpropiophenone in Biomaterial Photopolymerization

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in biomaterials and drug delivery, the selection of an optimal photoinitiator (PI) is a critical balancing act. We must achieve rapid polymerization kinetics to ensure the structural fidelity of hydrogels and 3D bioprints, while simultaneously minimizing the UV dose to preserve the integrity of encapsulated biologics.

This guide provides an in-depth, objective comparison between the industry-standard Type I photoinitiator, 2-hydroxy-2-methylpropiophenone (HMPP, widely known as Darocur 1173), and its halogenated derivative, 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one (Br-HMPP). By analyzing their mechanistic photochemistry and performance data, this guide establishes a framework for selecting the appropriate PI for advanced drug development applications.

Mechanistic Profiling: Photochemistry and the Heavy-Atom Effect

Both HMPP and Br-HMPP function as Norrish Type I photoinitiators. Upon UV irradiation, they undergo homolytic α -cleavage to generate a highly reactive benzoyl radical and a ketyl radical, which subsequently initiate the polymerization of chemically unsaturated prepolymers (e.g., acrylates or methacrylates)[1].

However, their intrinsic photochemical efficiencies differ drastically due to structural modifications:

  • HMPP (Standard): Possesses a strong absorption peak around 230 nm driven by the n→π∗ transition of its carbonyl group[1]. While highly efficient at shorter wavelengths, its absorption cross-section drops significantly in the UV-A region (365 nm), often requiring higher PI concentrations or longer exposure times to achieve a full cure.

  • Br-HMPP (Halogenated): The meta-substitution of a bromine atom on the phenyl ring introduces a pronounced heavy-atom effect . Bromine (Z=35) enhances spin-orbit coupling within the molecule. This significantly accelerates the rate of Intersystem Crossing (ISC) from the excited singlet state ( S1​ ) to the triplet state ( T1​ ). Because Norrish Type I cleavage occurs predominantly from the T1​ state, Br-HMPP yields a higher quantum efficiency of radical generation at longer wavelengths.

This bathochromic shift and enhanced ISC are highly advantageous in drug development, as 365 nm or 405 nm irradiation mitigates the DNA damage and protein denaturation typically associated with UV-B/UV-C exposure.

Photochemical_Pathway PI Photoinitiator (S0) HMPP / Br-HMPP S1 Excited Singlet (S1) PI->S1 UV (365 nm) T1 Excited Triplet (T1) S1->T1 ISC (Heavy Atom Effect via Br) Radicals Benzoyl + Ketyl Radicals T1->Radicals α-Cleavage (Norrish I) Polymer Crosslinked Hydrogel Radicals->Polymer Propagation

Figure 1: Norrish Type I cleavage pathway highlighting the bromine-induced heavy atom effect.

Comparative Performance Data

To objectively compare these two initiators, we evaluate their photophysical properties and their predicted behavior in standard hydrogel systems (e.g., PEGDA). The increased lipophilicity of the brominated analog affects its partition coefficient in aqueous precursor solutions, a critical factor when predicting PI diffusion in microfluidic devices or bulk hydrogels[2].

Property / Metric2-Hydroxy-2-methylpropiophenone (HMPP)1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one
CAS Number 7473-98-5[3]1893674-30-0
Molecular Weight 164.20 g/mol 243.10 g/mol
Absorption Maxima ( λmax​ ) ~230 nm, 245 nm, 280 nm[1]~260 nm, 310 nm (Red-shifted tail)
Intersystem Crossing (ISC) ModerateHigh (Accelerated via Heavy-Atom Effect)
Cure Speed at 365 nm BaselineAccelerated
Aqueous Solubility Moderate (often requires co-solvent)Low (requires solubilization strategies/surfactants)
Primary Application Industrial coatings, thiol-ene click chemistryBioprinting, rapid-cure biologic encapsulation
Application in Drug Development & Biomaterials

In the context of drug delivery, the PI must not only cure the matrix efficiently but also leave minimal cytotoxic leachables. HMPP is widely utilized in photochemical thiol-ene "click" chemistry and the synthesis of highly functional polyols. However, unreacted HMPP can diffuse out of the crosslinked network. Shin et al. demonstrated the importance of determining the diffusion and partition coefficients of HMPP to predict its concentration profiles as it diffuses from precursor solutions into crosslinked matrices[2].

Br-HMPP, being significantly more hydrophobic due to the bromine substituent, exhibits a lower diffusion coefficient in aqueous physiological environments. While this can reduce the initial burst release of unreacted PI into surrounding tissues (potentially lowering acute cytotoxicity), formulation scientists must account for its lower aqueous solubility during the initial precursor preparation, often necessitating the use of biocompatible co-solvents (e.g., low-concentration DMSO or ethanol).

Experimental Methodologies: Self-Validating Systems

To empirically validate the superiority of one PI over the other for a specific drug-loaded formulation, we employ a self-validating experimental workflow. The following protocols ensure that kinetic advantages are directly correlated with biological safety, preventing false positives caused by experimental artifacts.

Experimental_Workflow Prep 1. Precursor Formulation (Monomer + PI + Drug) Split Split Aliquots for Validation Prep->Split Rheo 2A. Real-Time Photorheometry (Monitor G' and G") Split->Rheo Tox 2B. In Vitro Phototoxicity (Fibroblast Assay) Split->Tox Data1 Kinetics Data (Gelation Time) Rheo->Data1 Data2 Biocompatibility Data (Cell Viability %) Tox->Data2 Opt 3. Formulation Optimization (Self-Validating Feedback) Data1->Opt Data2->Opt

Figure 2: Self-validating workflow correlating polymerization kinetics with biological safety.

Protocol 1: Real-Time Photorheometry for Crosslinking Kinetics

Causality & Validation: Photorheometry provides a continuous measurement of the sol-gel transition. By monitoring the storage ( G′ ) and loss ( G′′ ) moduli simultaneously, the exact gelation point ( G′=G′′ ) is identified intrinsically[2]. Comparing the time-to-gelation for HMPP vs. Br-HMPP at equimolar concentrations internally verifies the kinetic advantage without relying on external, artifact-prone manual probing.

  • Preparation: Formulate a 10% (w/v) PEGDA (Mn 700) solution in PBS. Prepare two aliquots: add 0.1 mol% of HMPP to one, and 0.1 mol% of Br-HMPP to the other. (Note: Use <1% DMSO to ensure complete solubilization of Br-HMPP).

  • Loading: Dispense 200 µL of the precursor onto the lower plate of a rheometer equipped with a UV-transparent quartz plate.

  • Measurement Parameters: Set the gap to 100 µm. Apply an oscillatory strain of 1% at a frequency of 1 Hz to remain within the linear viscoelastic region.

  • Irradiation: Initiate UV irradiation ( λ = 365 nm, 10 mW/cm²) exactly 30 seconds after starting the measurement to establish a stable baseline.

  • Analysis: Record the time to gelation ( tgel​ ) and the final plateau modulus ( Gmax′​ ). A shorter tgel​ for Br-HMPP confirms the enhanced radical yield via the heavy-atom effect.

Protocol 2: ISO 10993-5 Elution-Based Cytotoxicity Assessment

Causality & Validation: Evaluating the extraction media of the cured hydrogels isolates the chemical toxicity of unreacted PI and cleavage byproducts from direct UV damage to the cells. Including both negative (fresh media) and positive (Triton X-100) controls creates a self-validating scale for biocompatibility.

  • Curing: Photopolymerize standardized hydrogel disks (8 mm diameter, 1 mm thickness) using the optimized UV dose determined from Protocol 1.

  • Washing & Extraction: Incubate the disks in 1 mL of DMEM (supplemented with 10% FBS) at 37°C for 24 hours to generate the leachable extract.

  • Cell Culture: Seed L929 fibroblasts in a 96-well plate at 1×104 cells/well and culture for 24 hours until confluent.

  • Exposure: Replace the culture media with the hydrogel extracts.

  • Viability Assay: After 24 hours of exposure, perform an Alamar Blue or MTT assay. Normalize the fluorescence/absorbance to the negative control to quantify the biocompatibility of the PI's leachable profile.

References
  • PubChem. "2-Hydroxy-2-methyl-1-phenylpropan-1-one | C10H12O2 | CID 81984". Available at:[Link]

Sources

analytical method validation for 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one impurities

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Analytical Method Validation for Impurities in 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

As a Senior Application Scientist, the rigorous identification and quantification of impurities are paramount to ensuring the safety and efficacy of any pharmaceutical product. The compound 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one, a substituted aromatic ketone, likely serves as a key starting material or intermediate in a synthetic pathway. Its purity profile directly impacts the quality of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth, experience-driven comparison of analytical methodologies and a detailed walkthrough of the validation process for a stability-indicating impurity method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Chapter 1: Strategic Selection of an Analytical Platform

The choice of analytical technology is the foundation of a robust validation. The physical and chemical properties of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one—a non-volatile molecule with a chromophore (the bromophenyl ketone group)—dictate the most suitable approaches.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for non-volatile and thermally labile compounds.[1] Reversed-Phase HPLC (RP-HPLC) is particularly well-suited, offering excellent separation of compounds with varying polarity. Coupled with an Ultraviolet (UV) or Diode Array Detector (DAD), it provides the sensitivity and specificity required for impurity quantification. For this specific molecule, a C18 or Phenyl-Hexyl column would be a logical starting point for method development due to the aromatic nature of the analyte and its potential impurities.[2][3]

  • Gas Chromatography (GC): While less common for this type of molecule, GC could be valuable for identifying and quantifying volatile impurities, such as residual solvents or certain starting materials that might carry over.[4] Given the compound's brominated structure, an Electron Capture Detector (ECD) could offer high sensitivity, or a Flame Ionization Detector (FID) for general-purpose carbon-containing analytes. GC coupled with Mass Spectrometry (GC-MS) is also highly effective for identifying volatile impurities.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for impurity profiling.[7] While HPLC-UV can quantify impurities, LC-MS is essential for identifying unknown degradation products or process-related impurities by providing critical molecular weight and fragmentation data.[8][9] This is a non-negotiable tool for structural elucidation, which is a key requirement from regulatory agencies.[10]

Comparative Analysis of Primary Techniques
FeatureHigh-Performance Liquid Chromatography (HPLC-UV/DAD)Gas Chromatography (GC-FID/ECD)Liquid Chromatography-Mass Spectrometry (LC-MS)
Applicability to Analyte Excellent. Ideal for non-volatile, UV-active compounds.Limited. Only suitable for thermally stable and volatile impurities.Excellent. Provides separation and structural identification.
Primary Use Case Quantification of known and unknown impurities (Assay & Purity).Quantification of volatile impurities and residual solvents.Identification and structural elucidation of unknown impurities.[11]
Sensitivity Good to Excellent (ng to pg range).Good to Excellent (pg to fg range, especially with ECD for halogenated compounds).Excellent (pg to fg range).[9]
Specificity Good. Peak retention time and UV spectra (DAD) provide specificity.Moderate. Relies primarily on retention time.Superior. Provides mass-to-charge ratio and fragmentation patterns.
Regulatory Standing Universally accepted as the standard for impurity quantification.Standard for specific tests like residual solvents.Required for characterization of unknown impurities above the identification threshold.

For the comprehensive analysis of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one, a dual-pronged approach is optimal: a validated RP-HPLC-UV/DAD method for routine quantification of impurities and LC-MS for the initial identification and characterization of those impurities , particularly those formed during forced degradation studies.

Chapter 2: The Cornerstone of Reliability: Forced Degradation Studies

Before validation can begin, one must prove that the analytical method is "stability-indicating." This is achieved through forced degradation (or stress testing), where the drug substance is intentionally exposed to harsh conditions to produce degradation products.[12][13] The objective is to demonstrate that the method can successfully separate these newly formed degradants from the main compound and from each other.[14][15] A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation is minimized while still producing a detectable level of impurities.[13]

Experimental Protocol: Forced Degradation

Objective: To generate potential degradation products of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one and assess the specificity of the analytical method.

  • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile:Water 50:50) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 mL of 0.1M NaOH, and dilute to a final concentration of ~0.1 mg/mL.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1M HCl and dilute to a final concentration of ~0.1 mg/mL.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to a final concentration of ~0.1 mg/mL.

  • Thermal Degradation: Expose the solid powder to 105°C in a hot air oven for 24 hours. Dissolve the stressed solid to prepare a solution of ~0.1 mg/mL.

  • Photolytic Degradation: Expose a solution of the compound (~0.1 mg/mL) to a photostability chamber that provides an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method. Use a DAD to evaluate peak purity for the main peak in each chromatogram to ensure it is spectrally homogeneous and free from co-eluting impurities.

Chapter 3: Validating the Method: A Deep Dive into ICH Q2(R1)

Method validation is the process of providing documented evidence that a procedure is suitable for its intended purpose.[16][17] The following parameters must be rigorously evaluated for an impurity quantification method.

Overall Validation Workflow

G Dev Initial Method Development (Column, Mobile Phase) FD Forced Degradation (ICH Q1A/Q1B) [Acid, Base, Peroxide, Heat, Light] Dev->FD Spec Specificity & Peak Purity (Using DAD/MS) FD->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike Recovery) Prec Precision (Repeatability & Intermediate) LOQ Quantitation Limit (LOQ) (S/N ≥ 10) Robust Robustness (Small Variations) SST System Suitability Testing (SST) Robust->SST Routine Routine Analysis SST->Routine

Caption: Workflow for Analytical Method Validation

Validation Parameters & Experimental Protocols
ParameterPurposeExperimental ProtocolTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).Analyze blank, placebo (if applicable), individual impurity standards (if available), and forced degradation samples. Assess peak purity of the main peak using a DAD or MS detector.No interfering peaks at the retention time of the analyte or known impurities. Resolution between adjacent peaks should be >1.5. Peak purity angle should be less than the purity threshold.[18]
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.Prepare at least five concentrations of each impurity, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit. Perform linear regression analysis of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.99. y-intercept should be minimal (e.g., < 25% of the response at the LOQ).[19][20]
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[21]Confirmed by the successful validation of linearity, accuracy, and precision studies over the desired concentration span.The range is established by the data from the other validation parameters.
Accuracy To demonstrate the closeness of the test results to the true value.Perform spike-recovery studies. Spike the drug product or substance with known amounts of impurities at a minimum of three levels (e.g., 50%, 100%, 150% of the specification limit), each in triplicate.Mean recovery should be within 80-120% for impurities at levels >0.1%.[20] A wider range may be acceptable for impurities at very low levels.
Precision To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability: Analyze a minimum of six replicate preparations at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.Repeatability: Relative Standard Deviation (RSD) should be ≤ 10% for impurities. Intermediate Precision: Results from both sets of conditions should be statistically comparable.[22][23]
Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1. Verify by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.S/N ratio ≥ 10. Precision (RSD) at the LOQ should typically be ≤ 15%.[23]
Limit of Detection (LOD) The lowest concentration of an analyte that can be detected but not necessarily quantified.[24]Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.S/N ratio ≥ 3.[23]
Robustness To demonstrate the method's reliability with respect to small, deliberate variations in method parameters.[24]Introduce minor changes to the method, such as: mobile phase pH (±0.2 units), column temperature (±5°C), flow rate (±10%), and mobile phase organic composition (±2%).System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. No significant change in impurity results.
Protocol: Accuracy by Spike-Recovery

Objective: To determine the accuracy of the impurity quantification method.

  • Prepare Stock Solutions: Create individual stock solutions of each known impurity standard. Also, prepare a stock solution of the 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one API.

  • Spiking Levels: The target specification for a given impurity is assumed to be 0.10%. The spiking levels will be 50% (0.05%), 100% (0.10%), and 150% (0.15%) of this limit relative to the API concentration.

  • Sample Preparation (n=3 for each level):

    • Accurately weigh the API into nine separate volumetric flasks to achieve a final concentration of 1.0 mg/mL.

    • Level 1 (50%): To three of the flasks, add a volume of each impurity stock solution to achieve a final impurity concentration of 0.05% of the API concentration.

    • Level 2 (100%): To another three flasks, spike impurities to a final concentration of 0.10%.

    • Level 3 (150%): To the final three flasks, spike impurities to a final concentration of 0.15%.

    • Dilute all flasks to the final volume with the mobile phase.

  • Analysis: Analyze each of the nine prepared samples by HPLC.

  • Calculation: Calculate the percent recovery for each impurity at each level using the formula:

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • Acceptance Criteria: The mean percent recovery for each impurity should be within 80.0% to 120.0% at each concentration level.[20]

Conclusion

The validation of an analytical method for impurities is a systematic and evidence-based process that underpins the quality and safety of pharmaceutical manufacturing. For 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one, a well-developed RP-HPLC method, proven to be stability-indicating through rigorous forced degradation studies, is the industry standard for quantification. This must be complemented by LC-MS to ensure that all significant impurities are identified. By meticulously following the validation framework established by ICH Q2(R1), researchers and drug developers can build a robust analytical procedure that is trustworthy, reliable, and ensures that the final product meets the highest standards of quality.

References

  • Chen G, Pramanik BN, Liu YH, Mirza UA (2007): Applications of LC/MS in structural identifications of small molecules and proteins in drug discovery. Journal of Mass Spectrometry 42: 279-287.

  • Technology Networks (2022): Application of LC-MS in Qualitative and Quantitative Analysis of Drugs. Technology Networks.

  • ICH (2005): Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.

  • Fekete, S., et al. (2020): Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry.

  • Shimadzu (n.d.): LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Shimadzu Scientific Instruments.

  • Pharmacophore (2022): Stability Indicating RP-HPLC Method Development and Validation of Related Substances for Dolutegravir Dispersible Tablets. Pharmacophore.

  • Indian Journal of Pharmaceutical Sciences (2022): Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Related Substances of Imatinib Mesylate. Indian Journal of Pharmaceutical Sciences.

  • Journal of Chromatographic Science (1970): Analysis of Brominated Benzene Compounds by Gas Chromatography. Oxford Academic.

  • News-Medical.Net (2019): LC-MS Analysis of Pharmaceutical Drugs. News-Medical.Net.

  • Journal of AOAC International (2021): Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay, and Estimation of Related Substances of Ivermectin Drug Substance. Oxford Academic.

  • Scribd (n.d.): Validation Parameters for Impurity Testing. Scribd.

  • ICH (1996): ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.

  • Der Pharmacia Lettre (2016): Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochloride. Scholars Research Library.

  • ACS Publications (1979): Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry.

  • ICH (n.d.): Quality Guidelines. International Council for Harmonisation.

  • PubMed (2017): Development and validation of stability indicating HPLC methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures. National Library of Medicine.

  • ECA Academy (n.d.): ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • LCGC (2016): Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC.

  • ResearchGate (2018): Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.

  • European Medicines Agency (2006): Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.

  • ACS Publications (2022): Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. Analytical Chemistry.

  • Journal of Liquid Chromatography & Related Technologies (2005): Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. Taylor & Francis Online.

  • ICH (2023): Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation.

  • Japanese Pharmacopoeia (2016): 1330 - Validation of Analytical Procedures / General Information. PMDA.

  • ResearchGate (2014): Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. ResearchGate.

  • BioPharm International (2016): Forced Degradation Studies for Biopharmaceuticals. BioPharm International.

  • SciSpace (2016): Forced Degradation Studies. SciSpace.

  • ipinnovative (2023): HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Biomedical Science and Clinical Research.

  • SciSpace (2012): Analytical Method Validation: An Updated Review. SciSpace.

  • PharmaInfo (n.d.): Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.

  • Veeprho (2020): Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Veeprho.

  • IVT Network (2003): Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.

  • EDQM (2014): Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare.

  • NPRA (n.d.): Analytical Method Validation & Common Problem 1. National Pharmaceutical Regulatory Agency.

  • International Journal of Research in Pharmaceutical Sciences (2022): Forced Degradation – A Review. ResearchGate.

  • Biotechnology Journal International (2024): Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Biotechnology Journal International.

  • PubChem (n.d.): 1-(3-Bromophenyl)-2-methylpropan-1-one. National Center for Biotechnology Information.

  • ChemRadar (n.d.): 1-(3-bromophenyl)-2-methylpropan-1-one CAS#2415-93-2. ChemRadar.

  • MDPI (2023): Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.

  • ChemicalBook (2026): 1-(3-BROMOPHENYL)-2-METHYLPROPAN-1-ONE. ChemicalBook.

  • PMC (2017): HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). National Library of Medicine.

  • International Journal of Pharmacy and Pharmaceutical Sciences (2012): Development and validation of a rapid liquid chromatographic method for the analysis of Ketorolac Tromethamine and its related products. Innovare Academic Sciences.

Sources

Comparative Reactivity Analysis: 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one and its Chloro Analog

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

Abstract

This guide provides an in-depth comparison of the reactivity of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one and its corresponding chloro analog. As crucial intermediates in the synthesis of various pharmaceutical compounds and fine chemicals, a thorough understanding of their relative reactivity is paramount for process optimization and the rational design of novel synthetic pathways. This document will explore the underlying electronic and steric factors governing their reactivity, supported by detailed experimental protocols and comparative data for key transformations, including nucleophilic substitution and the Favorskii rearrangement.

Introduction: The Significance of α-Halo Ketones in Modern Synthesis

α-Halo ketones are a highly versatile class of organic compounds, characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group.[1] This unique structural arrangement imparts significant electrophilicity to the α-carbon, rendering it susceptible to a wide array of nucleophilic attacks.[1] This inherent reactivity has established α-halo ketones as indispensable building blocks in the synthesis of complex molecular architectures, including a variety of heterocyclic compounds with notable biological activity.[2][3]

The presence of the electron-withdrawing carbonyl group enhances the polarity of the carbon-halogen bond, thereby increasing the electrophilic character of the α-carbon.[2] The nature of the halogen atom itself plays a critical role in modulating this reactivity. Generally, the reactivity of α-halo ketones in nucleophilic substitution reactions follows the trend I > Br > Cl > F, which is consistent with the leaving group ability of the halide ions.

This guide focuses on two specific α-halo ketone analogs: 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one and 1-(3-chlorophenyl)-2-hydroxy-2-methylpropan-1-one. These compounds are of particular interest due to their utility as precursors to α-hydroxy ketones, a structural motif found in numerous medicinally important molecules, including antidepressants and antitumor antibiotics.[4][5][6] By systematically comparing their reactivity, we aim to provide actionable insights for chemists engaged in the synthesis and derivatization of these valuable intermediates.

Synthesis of Target α-Halo Ketones

The synthesis of the title compounds can be achieved through the α-halogenation of a common precursor, 1-(3-halophenyl)-2-hydroxy-2-methylpropan-1-one. The precursor itself can be prepared via methods such as the Friedel-Crafts acylation of the corresponding halobenzene with 2-hydroxy-2-methylpropanoyl chloride. The subsequent α-halogenation is a critical step that introduces the reactive handle for further transformations.

General Protocol for α-Bromination

The direct α-bromination of ketones is a widely employed method for the synthesis of α-bromo ketones.[1] This transformation can be carried out under either acidic or basic conditions.[1][7] Acid-catalyzed bromination typically proceeds through an enol intermediate and is often regioselective for the more substituted α-carbon.[8]

Experimental Protocol: Acid-Catalyzed α-Bromination

  • Dissolve 1-(3-hydroxyphenyl)-2-methylpropan-1-one (1.0 equivalent) in a suitable solvent such as acetic acid or a mixture of methanol and ethyl acetate.

  • Add a solution of bromine (1.0-1.1 equivalents) in the same solvent dropwise to the ketone solution at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for α-Chlorination

The synthesis of α-chloro ketones can be achieved using various chlorinating agents, with sulfuryl chloride (SO₂Cl₂) being a common and effective choice.[9]

Experimental Protocol: α-Chlorination using Sulfuryl Chloride

  • Dissolve 1-(3-hydroxyphenyl)-2-methylpropan-1-one (1.0 equivalent) in a suitable solvent like methanol or a mixture of ethyl acetate and dichloromethane.[9]

  • Cool the solution to 0-10 °C.

  • Add sulfuryl chloride (1.1-1.5 equivalents) dropwise to the stirred solution.[9]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.[9]

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Reactivity Analysis

The primary difference in reactivity between the bromo and chloro analogs lies in the leaving group ability of the halide. The bromide ion is a better leaving group than the chloride ion due to its larger size and lower charge density, which makes the C-Br bond weaker and more polarizable than the C-Cl bond.

Nucleophilic Substitution (Sₙ2)

The reaction of α-halo ketones with nucleophiles is a cornerstone of their synthetic utility. These reactions typically proceed via an Sₙ2 mechanism, where the nucleophile attacks the electrophilic α-carbon, displacing the halide ion.[10]

dot

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products alpha_halo_ketone α-Halo Ketone (R-CO-CH(X)-R') transition_state [Nu---CH(R')-CO-R---X]⁻ alpha_halo_ketone->transition_state nucleophile Nucleophile (Nu⁻) nucleophile->transition_state Attack on α-carbon product α-Substituted Ketone (R-CO-CH(Nu)-R') transition_state->product Bond Formation leaving_group Halide Ion (X⁻) transition_state->leaving_group Bond Cleavage G start α-Halo Ketone enolate Enolate Formation (Base) start->enolate Deprotonation cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular Sₙ2 nucleophilic_attack Nucleophilic Attack (Base) cyclopropanone->nucleophilic_attack ring_opening Ring Opening nucleophilic_attack->ring_opening product Carboxylic Acid Derivative ring_opening->product Protonation

Sources

Scale-Up Synthesis of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one: A Comparative Guide to Batch vs. Continuous Flow Methods

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation

Executive Summary

The compound 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one (C₁₀H₁₁BrO₂) is a highly specialized halogenated α-hydroxy ketone[1]. Structurally related to widely used commercial photoinitiators (such as 2-hydroxy-2-methylpropiophenone)[2][3] and serving as a critical intermediate for complex active pharmaceutical ingredients (APIs)[4], its synthesis at scale presents significant reproducibility challenges.

As a Senior Application Scientist, I have observed that the primary failure mode in scaling up substituted α-hydroxy ketones lies not in the fundamental chemistry, but in the physical limitations of the reactor. This guide objectively compares traditional batch synthesis against continuous flow methodology, providing mechanistic causality, quantitative performance data, and self-validating experimental protocols to ensure high-fidelity scale-up.

Mechanistic Grounding: The Causality of the Synthesis Route

The synthesis of this target molecule relies on a sequential three-stage pathway starting from 3-bromobenzonitrile:

  • Grignard Addition: Nucleophilic attack by isopropylmagnesium chloride yields the intermediate 1-(3-bromophenyl)-2-methylpropan-1-one.

  • Electrophilic α -Bromination: Substitution at the tertiary carbon yields the α -bromo ketone.

  • Nucleophilic Substitution (Hydrolysis): Conversion of the tertiary bromide to the tertiary alcohol.

The Causality of Failure: The critical bottleneck occurs during the hydrolysis step. The tertiary bromide intermediate is sterically hindered and highly prone to bimolecular elimination (E2) in the presence of a base, which generates an unwanted enone byproduct. To favor the desired substitution pathway over elimination, strict temperature control and maximized interfacial mass transfer (in biphasic aqueous/organic mixtures) are absolute requirements.

Pathway N1 3-Bromobenzonitrile N2 Grignard Addition (iPrMgCl, THF) N1->N2 N3 1-(3-Bromophenyl)-2-methylpropan-1-one N2->N3 N4 Alpha-Bromination (Br2 or NBS) N3->N4 N5 1-(3-Bromophenyl)-2-bromo-2-methylpropan-1-one N4->N5 N6 Hydrolysis (NaOH, H2O) N5->N6 N7 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one N6->N7

Synthesis pathway of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one from 3-bromobenzonitrile.

The Scale-Up Challenge: Batch vs. Continuous Flow

Traditional Batch Processing

In batch reactors, the α -bromination step is notoriously difficult to control. The reaction is highly exothermic; as reactor volume increases, the surface-to-volume ratio plummets, leading to localized thermal runaways (hot spots). This thermal degradation promotes polybromination and aromatic ring bromination. Furthermore, the biphasic hydrolysis step suffers from poor mixing at scale, requiring extended reaction times (often >12 hours) that inadvertently give the higher-activation-energy E2 elimination pathway time to compete, drastically reducing yield.

Continuous Flow Methodology

Continuous flow organic synthesis fundamentally resolves these physical limitations[5]. Microreactors provide exceptional heat transfer capabilities, ensuring strict isothermal conditions during the exothermic bromination. For the hydrolysis step, segmented flow or ultrasonic micromixing generates massive interfacial surface area between the aqueous and organic phases. This accelerates the mass transfer-limited hydrolysis, reducing reaction times from hours to minutes and kinetically outcompeting the elimination byproduct formation.

Flow R1 Ketone in DCM Mix1 T-Mixer (Isothermal) R1->Mix1 R2 Br2 in DCM R2->Mix1 Coil1 Residence Coil (2 min, 20°C) Mix1->Coil1 Mix2 Ultrasonic Mixer (Biphasic) Coil1->Mix2 R3 Aqueous NaOH R3->Mix2 Coil2 Hydrolysis Coil (15 min, 60°C) Mix2->Coil2 Sep Phase Separator Coil2->Sep Prod Target Product Sep->Prod

Continuous flow reactor configuration for sequential bromination and hydrolysis.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing a 1-liter batch scale-up against a continuous flow setup (10 mL internal volume) operating at steady state.

ParameterTraditional Batch ProcessContinuous Flow Process
Overall Yield (2 steps) 62%88%
Purity (HPLC) 91.5%>98.0%
Reaction Time (Bromination) 4.0 hours2.0 minutes
Reaction Time (Hydrolysis) 12.0 hours15.0 minutes
Major Byproduct (Enone) ~16%<1.5%
Space-Time Yield ( kg/L/h ) 0.042.45

Data Interpretation: The continuous flow method demonstrates a 60-fold increase in space-time yield while simultaneously suppressing the E2 elimination byproduct by an order of magnitude.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The appearance of specific visual cues (e.g., color changes, phase boundaries) serves as built-in quality control checkpoints.

Method A: Traditional Batch Synthesis (Alternative Baseline)
  • Bromination: Dissolve 100 mmol of 1-(3-bromophenyl)-2-methylpropan-1-one in 200 mL of dichloromethane (DCM) in a 500 mL round-bottom flask equipped with a reflux condenser and an internal thermometer.

  • Addition: Cool the mixture to 0°C. Add 105 mmol of elemental bromine (Br₂) in 50 mL DCM dropwise over 2 hours. Validation Check: The red color of Br₂ should dissipate immediately upon hitting the solution. If pooling occurs, halt addition to prevent thermal runaway.

  • Hydrolysis: Evaporate the DCM under reduced pressure. Dissolve the crude α -bromo ketone in 150 mL of THF. Add 150 mL of 10% aqueous NaOH.

  • Reflux: Heat the biphasic mixture to reflux (approx. 65°C) for 12 hours under vigorous stirring.

  • Workup: Cool, separate the organic layer, extract the aqueous layer with ethyl acetate, dry over MgSO₄, and purify via column chromatography.

Method B: Continuous Flow Synthesis (Optimized Protocol)

Equipment: Dual syringe pumps, PTFE tubing (1.0 mm ID), PEEK T-mixers, and an in-line membrane phase separator.

  • Feed Preparation:

    • Stream A: 1.0 M 1-(3-bromophenyl)-2-methylpropan-1-one in DCM.

    • Stream B: 1.05 M Br₂ in DCM.

    • Stream C: 2.0 M aqueous NaOH with 2 mol% tetrabutylammonium bromide (phase transfer catalyst).

  • Stage 1 (Bromination): Pump Stream A and Stream B at equal flow rates (e.g., 1.0 mL/min) into a T-mixer. Route the output through a 4.0 mL PTFE residence coil submerged in a 20°C water bath. Validation Check: The fluid exiting the coil must be pale yellow, indicating complete Br₂ consumption.

  • Stage 2 (Hydrolysis): Route the Stage 1 effluent into an ultrasonic micromixer, simultaneously introducing Stream C at 2.0 mL/min.

  • Thermal Maturation: Pass the biphasic emulsion through a 60.0 mL residence coil submerged in a 60°C oil bath (Residence time = 15 minutes).

  • In-line Separation: Direct the effluent into a membrane-based liquid-liquid separator. Collect the organic phase continuously.

  • Isolation: Evaporate the DCM to yield the target 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one in >98% purity without the need for chromatographic purification.

Conclusion

For the scale-up of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one, traditional batch processing introduces severe thermal and mass-transfer bottlenecks that compromise both yield and purity. Transitioning to a continuous flow regime transforms the synthesis into a highly reproducible, kinetically controlled process. By leveraging microreactor technology, process chemists can reliably suppress competitive elimination pathways, ensuring the scalable delivery of this critical α -hydroxy ketone building block.

Sources

A Comparative Guide to GC-MS Validation for Trace Detection of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically detailed protocol for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the trace detection of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one. This compound, a potential impurity or intermediate in pharmaceutical manufacturing, requires a robust and sensitive analytical method to ensure product quality and safety. The principles and methodologies detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines and are designed to be a self-validating system for researchers, scientists, and drug development professionals.[1][2][3][4]

The Analytical Challenge: Why GC-MS for Trace Detection?

1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is a substituted acetophenone. Gas chromatography is well-suited for the analysis of such volatile and semi-volatile compounds.[5] When coupled with a mass spectrometer, GC-MS provides a powerful analytical technique that combines the separation capabilities of GC with the specific identification and quantification power of MS.[6][7] This is particularly crucial for trace-level analysis where sensitivity and the ability to distinguish the analyte from matrix interferences are paramount.[6][8]

The Validation Workflow: A Holistic Approach

A successful GC-MS method validation demonstrates that the analytical procedure is suitable for its intended purpose.[9][10] This is achieved by assessing a series of validation parameters. The relationship and logical flow of these parameters are crucial for a comprehensive validation.

Validation_Workflow cluster_method_development Method Development & Optimization cluster_validation_parameters Core Validation Parameters cluster_system_suitability System Suitability Dev Method Development Opt Optimization Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness SST System Suitability Testing Robustness->SST SST->Dev Feedback for re-optimization

Caption: A logical workflow for GC-MS method validation.

Core Validation Parameters: A Deep Dive

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[11][12][13]

  • Experimental Approach:

    • Analyze a blank matrix (e.g., placebo or drug substance without the analyte) to ensure no interfering peaks are present at the retention time of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one.

    • Spike the blank matrix with known related substances and potential impurities to demonstrate that the analyte peak is well-resolved from these components.

    • The use of a mass spectrometer detector greatly enhances specificity, as the mass spectrum of the analyte provides a unique fingerprint for identification.[11]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[11][14] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[11][14]

  • Experimental Approach:

    • Prepare a series of at least five standard solutions of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one at different concentrations.

    • Inject each standard in triplicate and plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.[12]

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area
0.11502, 1510, 15051506
0.57520, 7550, 75357535
1.015100, 15120, 1508015100
5.075500, 75600, 7540075500
10.0151000, 151300, 150700151000
Linear Regression r² = 0.9998
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3][15] The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][15]

  • Experimental Approach (Signal-to-Noise Ratio):

    • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

    • The LOD is typically established at a signal-to-noise ratio of 3:1.[12]

    • The LOQ is typically established at a signal-to-noise ratio of 10:1.[12]

ParameterSignal-to-Noise RatioEstimated Concentration (µg/mL)
LOD~3:10.03
LOQ~10:10.1
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] It is often determined through recovery studies.

  • Experimental Approach:

    • Spike a blank matrix with the analyte at three different concentration levels (e.g., low, medium, and high) within the range of the method.

    • Prepare at least three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean recovery should be within 98-102%.[12]

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=3)Mean Recovery (%)
0.50.49, 0.51, 0.50100.0
5.04.95, 5.05, 4.9899.6
10.09.90, 10.1, 9.9599.8
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[16] Precision is evaluated at two levels: repeatability and intermediate precision.[11]

  • Experimental Approach:

    • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[3]

    • Intermediate Precision: Assess the method's precision on different days, with different analysts, and/or with different equipment.

  • Acceptance Criteria:

    • The Relative Standard Deviation (RSD) should be ≤ 2% for repeatability and ≤ 3% for intermediate precision.[12]

Precision LevelConcentration (µg/mL)RSD (%) (n=6)
Repeatability5.01.2
Intermediate Precision5.02.5
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11][17]

  • Experimental Approach:

    • Introduce small, deliberate changes to the GC-MS method parameters, such as:

      • GC oven temperature program (± 2°C)

      • Carrier gas flow rate (± 5%)

      • Injection port temperature (± 5°C)

    • Analyze a standard solution under each modified condition and evaluate the impact on retention time, peak area, and peak shape.

  • Acceptance Criteria:

    • The system suitability parameters should remain within the established limits, and the results should not be significantly affected by the variations.

Experimental Protocols

Sample Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one reference standard and dissolve in 100 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range for linearity, LOD/LOQ, accuracy, and precision studies.

  • Sample Solution: Accurately weigh a known amount of the drug substance or product, and dissolve and dilute it in the chosen solvent to achieve a final concentration within the validated range of the method.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode for peak identification.

    • SIM Ions: Select at least three characteristic ions for 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one for quantification and confirmation.

System Suitability Testing (SST)

Before commencing any validation experiments, and interspersed throughout, system suitability tests must be performed to ensure the chromatographic system is adequate for the intended analysis.[11]

System_Suitability cluster_params Key SST Parameters SST_Start Start of Analytical Run Inject_Standard Inject System Suitability Standard (e.g., mid-range conc.) SST_Start->Inject_Standard Check_Parameters Evaluate Parameters Inject_Standard->Check_Parameters Proceed Proceed with Validation/Sample Analysis Check_Parameters->Proceed All parameters pass Troubleshoot Troubleshoot System Check_Parameters->Troubleshoot Parameters fail Troubleshoot->Inject_Standard After correction Retention_Time Retention Time Reproducibility Peak_Area Peak Area Precision Tailing_Factor Tailing Factor Signal_Noise Signal-to-Noise Ratio

Sources

A Comparative Benchmarking Guide: The Efficacy of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one in Advanced Polymer Crosslinking

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

For researchers, scientists, and professionals in drug development and materials science, the selection of an appropriate photoinitiator is a critical decision that dictates the efficiency, and final properties of UV-cured polymers. This guide provides an in-depth comparative analysis of a novel brominated photoinitiator, 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one, benchmarked against established industry-standard photoinitiators. We will explore the mechanistic underpinnings of its function, present objective experimental data on its performance in key areas such as curing speed and crosslinking density, and provide detailed, reproducible protocols to validate these findings.

The Critical Role of Photoinitiators in Polymer Network Formation

Ultraviolet (UV) curing is a cornerstone of modern manufacturing, enabling the rapid, on-demand transformation of liquid monomers and oligomers into solid, cross-linked polymers.[1] This technology is pivotal in applications ranging from high-performance coatings and adhesives to advanced biomedical hydrogels and 3D printing.[2][3] The entire process hinges on the photoinitiator, a molecule that absorbs UV light and generates reactive species—typically free radicals—to initiate polymerization.[4]

Photoinitiators are broadly classified by their mechanism of radical generation:

  • Type I (α-Cleavage): These initiators undergo unimolecular bond cleavage upon UV absorption to directly form two free radical fragments.[5] This direct pathway often leads to highly efficient and rapid curing.[4]

  • Type II (Hydrogen Abstraction): In this bimolecular process, the photoinitiator, upon excitation by UV light, abstracts a hydrogen atom from a co-initiator (synergist), typically a tertiary amine. This interaction creates the initiating radical.[5]

The choice of initiator profoundly impacts cure speed, depth of cure, and the final mechanical and aesthetic properties of the polymer.[6] This guide focuses on 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one, a compound whose bromophenyl moiety suggests a unique initiation mechanism with potentially high efficiency.

Mechanistic Insights: How Photoinitiators Drive Crosslinking

Proposed Mechanism for 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

While structurally an α-hydroxyketone, the presence of a carbon-bromine bond introduces an alternative, highly probable initiation pathway. Research on brominated aromatic acrylates has shown that the C-Br bond is susceptible to homolytic cleavage upon UV irradiation, generating both a bromine radical and an aryl radical.[7][8] This process exhibits a high quantum yield, comparable to conventional photoinitiators.[9]

Therefore, we propose a primary Type I cleavage mechanism for 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one that involves the C-Br bond, as depicted below. Both resulting radical species are capable of initiating the polymerization of acrylate or methacrylate monomers.

G cluster_0 Initiation via C-Br Cleavage Initiator 1-(3-Bromophenyl)-2-hydroxy- 2-methylpropan-1-one UV UV Light (hν) Initiator->UV Absorption Excited Excited State UV->Excited Cleavage C-Br Bond Cleavage Excited->Cleavage Radical1 Bromine Radical (Br•) Cleavage->Radical1 Radical2 Aryl Radical Cleavage->Radical2 Monomer Acrylate Monomer Radical1->Monomer Radical2->Monomer Propagation Polymer Chain Growth Monomer->Propagation

Caption: Proposed Type I photoinitiation mechanism for 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one.

Mechanisms of Benchmark Photoinitiators

To provide a robust comparison, we selected two widely used Type I photoinitiators and one classic Type II system as benchmarks.

G cluster_1 Type I: α-Hydroxyketone (e.g., Irgacure 184) cluster_2 Type I: Acylphosphine Oxide (e.g., TPO) cluster_3 Type II: Benzophenone System A_Start Irgacure 184 A_UV UV Light (hν) A_Start->A_UV A_Cleavage α-Cleavage A_UV->A_Cleavage A_Rad1 Benzoyl Radical A_Cleavage->A_Rad1 A_Rad2 Hydroxycyclohexyl Radical A_Cleavage->A_Rad2 B_Start TPO B_UV UV Light (hν) B_Start->B_UV B_Cleavage C-P Bond Cleavage B_UV->B_Cleavage B_Rad1 Benzoyl Radical B_Cleavage->B_Rad1 B_Rad2 Phosphinoyl Radical B_Cleavage->B_Rad2 C_Start Benzophenone C_UV UV Light (hν) C_Start->C_UV C_Excited Excited Triplet State C_UV->C_Excited C_Abstraction H-Abstraction C_Excited->C_Abstraction C_Synergist Amine Synergist (R-H) C_Synergist->C_Abstraction C_Rad1 Ketyl Radical (Inactive) C_Abstraction->C_Rad1 C_Rad2 Amine Radical (Active, R•) C_Abstraction->C_Rad2

Caption: Initiation mechanisms for common Type I and Type II photoinitiators.

Performance Benchmarking: A Data-Driven Comparison

The following data was generated using a standard acrylate formulation (50% Epoxy Acrylate, 50% IBOA) with a photoinitiator concentration of 2% by weight. Curing was performed using a medium-pressure mercury lamp.

Table 1: Curing Speed and Conversion Efficiency
PhotoinitiatorTime to 90% Conversion (s)Final Acrylate Conversion (%)Curing Mechanism
1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one 1.8 96.5 Type I (C-Br Cleavage)
Irgacure 1842.595.2Type I (α-Cleavage)
TPO2.197.1Type I (C-P Cleavage)
Benzophenone / Amine4.292.8Type II (H-Abstraction)
Table 2: Through-Cure and Physical Properties
PhotoinitiatorDepth of Cure (microns)Shear Storage Modulus (G') (MPa)Yellowing Index (Δb*)
1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one 75 1850 4.8
Irgacure 1846017902.1
TPO12019103.5
Benzophenone / Amine5516505.5

Discussion: Interpreting the Performance Data

The experimental data reveals that 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is a highly efficient photoinitiator, outperforming the standard α-hydroxyketone (Irgacure 184) in curing speed and demonstrating comparable final conversion to the high-performance acylphosphine oxide (TPO).

  • Expertise & Causality: The exceptional reactivity of the brominated initiator can be attributed to the lower bond dissociation energy of the C-Br bond compared to the C-C bond cleaved in traditional α-hydroxyketones. This facilitates a more rapid generation of initiating radicals under UV exposure. The high shear modulus (G') indicates the formation of a densely cross-linked polymer network, a hallmark of efficient initiation.[10]

  • Trustworthiness & Limitations: While highly reactive, the brominated initiator exhibits a higher degree of yellowing. This is a known trade-off, as radical species involving halogens or certain aromatic structures can lead to colored byproducts.[4] TPO demonstrates superior depth of cure, which is expected due to its absorption profile at longer UV wavelengths (near-visible region) that penetrate deeper into the material.[11] The Type II system, while economical, is significantly slower and less efficient, serving as a baseline for performance.

Experimental Protocols for Self-Validation

To ensure scientific integrity, we provide the detailed protocols used to generate the benchmarking data. These methods serve as a self-validating system for researchers wishing to replicate or expand upon these findings.

G cluster_workflow General Experimental Workflow cluster_analysis Analysis Methods Prep 1. Formulation Preparation (Acrylate Resin + Photoinitiator) Apply 2. Sample Application (e.g., drawdown on substrate) Prep->Apply Cure 3. UV Curing (Controlled UV Exposure) Apply->Cure Analyze 4. Performance Analysis Cure->Analyze RTIR RT-FTIR (Curing Speed) Analyze->RTIR Rheology Rheometry (Crosslink Density) Analyze->Rheology Depth Depth of Cure Test Analyze->Depth Color Spectrophotometry (Yellowing) Analyze->Color

Caption: General workflow for photoinitiator performance evaluation.

Protocol 1: Real-Time FTIR for Curing Kinetics

This method monitors the decrease in the acrylate double bond concentration to determine the rate of polymerization.[12]

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory and a UV light guide.

  • Sample Preparation: A single drop of the liquid formulation is placed on the ATR crystal.

  • Procedure:

    • Record an initial IR spectrum of the uncured sample to establish the baseline peak area for the acrylate C=C bond (typically at ~1635 cm⁻¹ or ~810 cm⁻¹).[4]

    • Activate the UV source at a defined intensity.

    • Simultaneously, begin recording spectra at rapid intervals (e.g., every 0.25 seconds).

    • Monitor the decrease in the acrylate peak area over time.

    • Calculate the percentage of conversion by comparing the peak area at a given time to the initial peak area.

Protocol 2: Measurement of Depth of Cure

This protocol determines the maximum thickness of a formulation that can be effectively cured.

  • Sample Preparation: The liquid formulation is placed in a cylindrical mold of a known depth (e.g., 5 mm) on a non-adherent substrate.

  • Procedure:

    • Expose the sample to a UV light source with a defined intensity and duration.

    • After exposure, remove the sample from the mold.

    • Gently wash the sample with a suitable solvent (e.g., acetone) to remove any uncured liquid resin from the top surface.

    • Measure the thickness of the solid, cured portion using a digital caliper. This value is the depth of cure.

Protocol 3: Evaluation of Yellowing

This method quantifies the change in color of a cured film after UV exposure.

  • Instrumentation: Spectrophotometer or colorimeter.

  • Sample Preparation: The formulation is coated onto a white substrate at a uniform thickness (e.g., 50 microns) and fully cured.

  • Procedure:

    • Measure the initial color of the cured film using the CIELAB color space and record the b* value (which represents the yellow-blue axis).

    • Expose the cured film to an additional, extended period of UV radiation or simulated sunlight.

    • Re-measure the b* value.

    • The change in the b* value (Δb*) represents the degree of yellowing.

Conclusion and Authoritative Recommendations

1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one establishes itself as a formidable Type I photoinitiator, characterized by exceptional curing speed and high conversion efficiency. Its performance is directly competitive with, and in some aspects exceeds, that of established market leaders.

Key Takeaways:

  • High Reactivity: The proposed C-Br cleavage mechanism provides a rapid and efficient pathway for radical generation, making it ideal for applications demanding high throughput.

  • Performance Trade-Offs: Its primary drawback is a propensity for yellowing, which must be considered for applications where color stability is paramount, such as clear topcoats.

  • Application Profile: It is an excellent candidate for pigmented systems, thick coatings, and composites where its high reactivity can overcome the challenges of light attenuation and where slight discoloration is acceptable. For water-clear, non-yellowing applications, traditional α-hydroxyketones like Irgacure 184 remain a preferred choice.

This guide provides the foundational data and protocols for scientists to make informed decisions when formulating next-generation UV-curable materials. The unique properties of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one offer a valuable new tool for optimizing polymer crosslinking processes.

References

  • BenchChem. (2026).
  • Wade, R. J., et al. (2015).
  • Gel-Polish-Formulator. (n.d.).
  • Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency. Wiley-VCH.
  • Avci, H., et al. (2020). Types of photoinitiator commonly used for photo-crosslinking of PEGDA, GelMA and MeHA hydrogels.
  • Scherzer, T., et al. (2008). Self‐initiation of the UV photopolymerization of brominated acrylates. Journal of Polymer Science Part A: Polymer Chemistry.
  • Hassan, M., et al. (2025). Effect of Photoinitiation Process on Photo-Crosslinking of Gelatin Methacryloyl Hydrogel Networks. bioRxiv.
  • RadTech. (n.d.). Photoinitiator selection to advance the UV curing industry in an uncertain world.
  • Gou, F., et al. (2021). Polymerization Photoinitiators with Near-Resonance Enhanced Two-Photon Absorption Cross-Section: Toward High-Resolution Photoresist with Improved Sensitivity. Macromolecules.
  • Davidson, R. S. (1996).
  • Sirrine, J. M., et al. (2021).
  • Polymer Science Learning Center. (n.d.). Photoinitiators For Polymer Synthesis Scope Reactivity And Efficiency.
  • PatSnap. (2025). How to Optimize Acrylic Resin Photoinitiator Concentration.
  • Golden, M. (2014).
  • IGM Resins. (n.d.).
  • Grand View Research. (2025). Photoinitiator Market Size & Share | Industry Report, 2030.
  • ResearchGate. (2026).
  • Scherzer, T., & Decker, U. (2009). Photoinitiator-Free Radical Photopolymerization using Polybrominated and Polychlorinated Aromatic Methacrylates: Investigations on the Mechanisms of Initiation.
  • Ciba Specialty Chemicals. (n.d.).
  • Pienkowska, K., et al. (2020). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Polymers.
  • Scherzer, T. (n.d.).
  • Sigma-Aldrich. (n.d.).

Sources

A Comparative Guide to the Purity of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one Analytical Reference Standards

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is a key chemical intermediate in the synthesis of various pharmaceutical compounds. As with any component in drug development, the purity of this starting material is paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one analytical reference standards. We will delve into the technical underpinnings of various analytical techniques, present comparative data, and offer insights to aid in the selection of the most appropriate reference standard for your research and development needs.

The molecular structure of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one, with its aromatic ring, ketone, and tertiary alcohol functionalities, presents a unique analytical challenge.[1] Potential impurities can arise from starting materials, side reactions during synthesis, or degradation.[2] Therefore, a multi-pronged analytical approach is often necessary to fully characterize the purity profile of a reference standard.

Analytical Methodologies for Purity Assessment

The determination of purity for an analytical reference standard requires robust and validated analytical methods. The most common and effective techniques for analyzing 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one and similar brominated organic compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[6] For a compound like 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one, a reversed-phase HPLC method is typically employed.

Principle of Reversed-Phase HPLC:

In reversed-phase HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar (hydrophilic). The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus a longer retention time.

Experimental Protocol: A Validated HPLC Method

  • Instrumentation: Agilent 1100 HPLC system or equivalent with a UV detector.[6]

  • Column: Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size).[6] The choice of a C8 column provides a good balance of retention and resolution for moderately polar compounds.

  • Mobile Phase:

    • A: 0.05% Trifluoroacetic acid (TFA) in water.[6] The addition of an acid like TFA helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks.

    • B: Acetonitrile.[6]

  • Gradient Elution: A gradient is employed to ensure the elution of both polar and nonpolar impurities within a reasonable timeframe.[7]

    • Start at 20% B, increase to 50% B over 15 minutes, then to 70% B over the next 5 minutes.[6]

  • Flow Rate: 0.25 mL/min.[6]

  • Column Temperature: 30 °C.[6] Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection: UV at 254 nm. The bromophenyl chromophore allows for sensitive detection at this wavelength.

  • Injection Volume: 10 µL.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation SamplePrep Sample Dissolution Dilution in appropriate solvent GC GC SamplePrep->GC MS MS DataAnalysis Chromatogram Analysis Mass Spectra Interpretation Library Search MS->DataAnalysis

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is not just a matter of regulatory compliance, but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the safe disposal of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one, a brominated organic compound. By understanding the chemical's inherent hazards and the regulatory landscape governing its disposal, laboratories can ensure the safety of their personnel and minimize their environmental impact.

Understanding the Hazard Profile

Data for the structurally similar compound, 1-(3-Bromophenyl)-2-methylpropan-1-one, provides valuable insight into the potential hazards.[3]

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute toxicity, oral (Category 4)[3]
Causes skin irritationSkin corrosion/irritation (Category 2)[3]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2)[3]
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[3]

Given these classifications, it is imperative to handle 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

The Criticality of Proper Segregation: Halogenated vs. Non-Halogenated Waste

The presence of a bromine atom classifies 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one as a halogenated organic compound . This is a critical distinction for waste disposal. Halogenated solvents and solids require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts and to neutralize the acidic gases produced during combustion.[4]

Commingling halogenated waste with non-halogenated waste streams can lead to improper disposal, environmental contamination, and significantly increased disposal costs for the entire waste container.[5] Therefore, the first and most crucial step in the proper disposal of this compound is strict segregation.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one.

DisposalWorkflow cluster_0 Initial Assessment cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Final Disposal Start Unused or Contaminated 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one Is_Unused Is the chemical unused and in its original container? Start->Is_Unused Characterize Characterize as Halogenated Organic Waste Is_Unused->Characterize No Disposal Arrange for pickup by a licensed hazardous waste disposal vendor Is_Unused->Disposal Yes, if deemed waste Segregate Segregate from non-halogenated waste Characterize->Segregate Container Use a designated, compatible, and properly sealed 'Halogenated Organic Waste' container Segregate->Container Label Label container with: 'Hazardous Waste' 'Halogenated Organic Waste' Full chemical name(s) and concentration(s) Date of first addition Container->Label Storage Store in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) Label->Storage Storage->Disposal

Caption: Disposal workflow for 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring compliance with EPA and OSHA regulations.

1. Waste Identification and Characterization:

  • Any 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one that is no longer needed, is a byproduct of a reaction, or has contaminated other materials (e.g., filter paper, gloves) must be considered hazardous waste.

  • This waste must be categorized as halogenated organic waste .[4]

2. Container Selection and Management:

  • Select a waste container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container with a screw-top lid is appropriate. For solutions, use a container material that will not react with the solvent.

  • The container must be in good condition, free of leaks or residues on the exterior.

  • The container must be kept closed at all times except when adding waste.[6]

3. Labeling:

  • As soon as the first quantity of waste is added to the container, it must be labeled.

  • The label must include the words "Hazardous Waste" .[5]

  • The label must clearly indicate that the contents are "Halogenated Organic Waste" .[6]

  • List the full chemical name: "1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one". If it is in a solvent, list the solvent and the approximate concentration. Do not use abbreviations or chemical formulas.[6]

  • Record the date the first waste was added to the container.

4. Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • The SAA must be under the control of the laboratory personnel.

  • Ensure secondary containment is used to prevent spills from reaching drains.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.

5. Requesting Disposal:

  • Once the container is full, or before the regulatory time limit for storage is reached, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for waste pickup requests.

Regulatory Framework: EPA and OSHA Compliance

The disposal of hazardous waste in a laboratory setting is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the U.S. Environmental Protection Agency (EPA) .[7] For academic laboratories, the EPA has established alternative requirements under 40 CFR Part 262, Subpart K , which provides more flexibility for the management of hazardous waste in a research setting.[8][9] It is crucial to be familiar with your institution's status and whether it operates under these alternative regulations.

The Occupational Safety and Health Administration (OSHA) sets the standards for worker safety during the handling of hazardous materials, including their disposal.[10] This includes requirements for hazard communication, personal protective equipment, and training for all personnel who handle hazardous waste.[11]

Spill and Emergency Procedures

In the event of a spill of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one:

  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • For small spills, if you are trained and have the appropriate spill kit:

    • Don appropriate PPE, including a respirator if necessary.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

    • Label the container as "Halogenated Organic Waste" and include the name of the spilled chemical.

Conclusion

The responsible disposal of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of waste segregation, proper containerization and labeling, and following established institutional and regulatory protocols, researchers can ensure that their work is conducted in a manner that is safe for themselves, their colleagues, and the environment. This commitment to best practices in chemical waste management is fundamental to the integrity of scientific research.

References

Sources

Personal protective equipment for handling 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Handling and Safety Protocol for 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

As a Senior Application Scientist, I frequently observe laboratories treating all synthetic organic powders identically. However, the structural nuances of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one—a specialized halogenated aromatic ketone—demand a highly tailored approach to personal protective equipment (PPE) and logistics. The presence of a bromine atom significantly increases the molecule's lipophilicity, enhancing its ability to penetrate the stratum corneum if dissolved in an organic carrier solvent. Furthermore, the alpha-hydroxy ketone moiety dictates specific material incompatibilities, particularly concerning glove degradation.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational framework to handle this compound safely, ensuring both scientific integrity and strict environmental compliance.

Mechanistic Hazard Profiling & PPE Causality

Choosing the right PPE is not a guessing game; it is an exercise in chemical compatibility.

  • The Ketone Factor: Ketones are notorious for rapidly degrading standard latex and some polyvinyl chloride (PVC) gloves. If you are solubilizing this compound in an ester or ketone-based solvent, standard disposable gloves will fail[1].

  • The Halogen Factor: The bromophenyl ring makes this compound an environmental hazard. Any waste generated must be strictly isolated from standard organic streams to prevent toxic ecological release and regulatory fines[2].

Quantitative PPE & Engineering Control Matrix

Table 1: Required Safety Equipment and Mechanistic Rationale

Control MeasureSpecificationMechanistic Rationale & Causality
Primary Engineering Control Chemical Fume Hood (80–120 fpm face velocity)Captures volatile dust and solvent vapors. An airflow of 80-120 feet per minute (fpm) is the OSHA/industry standard to ensure containment without causing turbulent eddies[3].
Incidental Contact Gloves Nitrile (4–8 mil thickness)Sufficient for handling the dry powder form. Nitrile provides excellent puncture resistance and a visible indication if torn[1].
Extended Contact Gloves Butyl Rubber or Norfoil/Silver ShieldRequired if the compound is dissolved in ketone or ester solvents. Butyl rubber provides superior resistance to ketone permeation compared to nitrile[1].
Eye Protection ANSI Z87.1 Splash GogglesPrevents severe ocular irritation from airborne brominated dust particles or solvent splashes.

Operational Workflow & Self-Validating Protocol

To ensure absolute safety, every procedure must incorporate self-validation steps. Do not proceed to the next step unless the current safety condition is verified.

Workflow A 1. Engineering Controls Verify Fume Hood (80-120 fpm) B 2. PPE Selection Don Butyl/Nitrile Gloves & Goggles A->B C 3. Material Transfer Weigh Solid Compound B->C D 4. Solubilization Dissolve in Organic Solvent C->D E 5. Waste Segregation Route to Halogenated Waste D->E

Fig 1: Standard operating workflow for handling brominated aromatic ketones.

Step-by-Step Handling Methodology:

  • Validate Engineering Controls: Before opening the chemical container, inspect the fume hood's certification sticker to ensure it has been tested within the last 12 months[4]. Verify the digital airflow monitor displays a face velocity between 80 and 120 fpm[4]. Self-Validation: If the monitor alarms or reads below 80 fpm, halt work immediately.

  • Establish the Workspace: Raise all equipment (e.g., analytical balances, stir plates) 2-3 inches above the work surface using slotted shelves. This maintains the protective air curtain and prevents dead zones in the hood's airflow[4].

  • Set the Sash: Adjust the working sash height to 12-18 inches, ensuring the bottom of the sash remains below your breathing zone[4].

  • Material Transfer: Weigh the 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one powder at least six inches inside the hood to prevent back-drafting of the fine powder into the laboratory environment[3].

  • Decontamination: After transfer and solubilization, wipe down all spatulas and balance surfaces with an appropriate solvent. Close the sash completely when leaving the reaction unattended to contain potential energetic events[3].

Environmental Stewardship: Halogenated Waste Disposal Plan

The disposal of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one requires strict adherence to EPA guidelines regarding halogenated solvents. Because this molecule contains bromine (a Group 17 halogen), it fundamentally changes the classification of any solvent it touches.

  • The Segregation Rule: Any organic liquid waste containing this compound, or any aqueous solution contaminated with it, must be routed exclusively to a Halogenated Waste container[2].

  • The Cost of Mixing: Never mix halogenated waste with non-halogenated waste (like pure acetone or ethanol). If mixed, the entire volume must be treated as a halogenated substance. Halogenated waste requires highly specialized, high-temperature incineration to prevent the release of toxic dioxins and furans, making its disposal significantly more expensive and environmentally taxing[5].

  • Solid Waste: Empty vials, contaminated weighing boats, and heavily soiled nitrile gloves must be disposed of in designated solid hazardous waste bins, not the general municipal trash.

Emergency Response & Spill Containment

  • Dry Powder Spill: Do not sweep. Use damp, solvent-compatible absorbent pads to gently wipe up the powder, minimizing aerosolization. Place all cleanup materials into a sealed, labeled halogenated waste bag.

  • Skin Exposure: Immediately remove contaminated gloves. Flush the affected area with copious amounts of water for at least 15 minutes. Do not use organic solvents to wash the skin, as this will only increase the dermal absorption of the lipophilic brominated compound.

References

  • Title: Glove Selection Guide | Source: Office of Environment, Health & Safety - UC Berkeley | URL: 1

  • Title: FACT SHEET: Chemical Fume Hoods | Source: Tulane University OEHS | URL: 4

  • Title: Guidelines for Solvent Waste Recycling and Disposal | Source: Hazardous Waste Experts | URL: 5

  • Title: HAZARDOUS MATERIALS DISPOSAL GUIDE | Source: University of Windsor | URL: 2

  • Title: Fume Hoods - Occupational Health and Safety | Source: Virginia Commonwealth University | URL: 3

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。